Bicyclo[1.1.1]pentane-1,3-diol
Description
The exact mass of the compound this compound is 100.052429494 g/mol and the complexity rating of the compound is 79.2. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[1.1.1]pentane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-4-1-5(7,2-4)3-4/h6-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJPRLIAPQYYOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Bicyclo[1.1.1]pentane-1,3-diol from [1.1.1]propellane
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount structural motif in modern medicinal chemistry, primarily serving as a three-dimensional, saturated bioisostere for the para-substituted phenyl ring.[1][2] Its incorporation into drug candidates has been shown to significantly enhance key pharmacokinetic properties, including aqueous solubility and metabolic stability, while maintaining or even improving biological activity.[3] This guide provides a comprehensive, in-depth technical overview of a robust and scalable synthetic route to a key BCP building block, bicyclo[1.1.1]pentane-1,3-diol, commencing from the high-energy, strained hydrocarbon, [1.1.1]propellane. We will delve into the mechanistic underpinnings of each synthetic transformation, provide field-proven experimental protocols, and discuss the critical parameters that ensure a successful and reproducible outcome.
Strategic Overview: A Multi-Step Approach to a Versatile Building Block
While the direct hydration of [1.1.1]propellane to this compound might seem conceivable, it is not the synthetically viable or preferred pathway. The high reactivity of [1.1.1]propellane necessitates a more controlled, multi-step approach to achieve the target diol in high purity and yield. The established and scalable strategy, which forms the core of this guide, proceeds through a stable, crystalline intermediate, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This approach ensures reproducibility and provides a versatile entry point to a wide array of 1,3-disubstituted BCP derivatives.
The overall synthetic workflow can be summarized in three key stages:
-
BCP Core Construction: A photochemical [2+2] cycloaddition between in-situ generated [1.1.1]propellane and 2,3-butanedione (diacetyl) to form 1,3-diacetylbicyclo[1.1.1]pentane.
-
Oxidative Cleavage: A haloform reaction to convert the diketone intermediate into the highly versatile bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
-
Functional Group Reduction: Chemoselective reduction of the dicarboxylic acid to the target this compound.
Mechanistic Insights: Understanding the 'Why' Behind the 'How'
A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimization. The unique reactivity of [1.1.1]propellane is central to the entire process.
The Nature of [1.1.1]Propellane Reactivity
[1.1.1]Propellane is a highly strained molecule featuring two inverted tetrahedral bridgehead carbons.[4] The central C1-C3 bond is exceptionally weak and possesses significant p-character, making it susceptible to cleavage by radical or anionic species.[5][6] This reactivity is not merely "strain relief" but is facilitated by σ–π-delocalization of electron density across the cage structure.[6] In the first step of our synthesis, a radical addition across this central bond is the key transformation.
References
- 1. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Bicyclo[1.1.1]pentane-1,3-diol
Introduction: The Rise of a Three-Dimensional Scaffold in Medicinal Chemistry
In the modern era of drug discovery, the concept of "escaping from flatland" has become a guiding principle for medicinal chemists.[1] This paradigm advocates for moving away from flat, aromatic structures towards three-dimensional, sp³-rich molecular scaffolds to improve the physicochemical and pharmacokinetic properties of drug candidates.[2] The bicyclo[1.1.1]pentane (BCP) core has emerged as a premier non-classical bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and tert-butyl groups.[3][4] Its rigid, rod-like structure provides a fixed orientation for substituents, while its saturated, strained nature often imparts significant advantages, including enhanced aqueous solubility, improved metabolic stability, and the ability to explore novel intellectual property space.[1][5]
Bicyclo[1.1.1]pentane-1,3-diol is a fundamental building block within the BCP chemical toolbox. As a symmetrically disubstituted derivative, it provides a versatile platform for constructing more complex molecules. The two hydroxyl groups serve as convenient handles for derivatization, allowing for the introduction of a wide array of functional groups. Understanding the core physicochemical properties of this diol is therefore critical for researchers and drug development professionals seeking to leverage the unique advantages of the BCP scaffold. This guide provides a detailed examination of its synthesis, structure, and key physicochemical characteristics, offering insights into its application as a strategic building block in medicinal chemistry.
Synthesis and Purification
The most common and scalable route to this compound begins with the corresponding dicarboxylic acid, a stable and increasingly accessible starting material.[6][7] The synthesis can be logically divided into two main stages: the formation of the BCP dicarboxylic acid and its subsequent reduction to the diol.
Stage 1: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
Large-scale production of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (3) is typically achieved through the photochemical reaction of [1.1.1]propellane (1) with 2,3-butanedione (diacetyl), followed by a haloform reaction of the resulting diketone (2).[7][8] Continuous flow photochemistry has enabled the production of the diketone intermediate on a kilogram scale, making the dicarboxylic acid a readily available commodity.[6][7]
Caption: Workflow for the synthesis of the dicarboxylic acid precursor.
Stage 2: Reduction to this compound
The reduction of the dicarboxylic acid to the corresponding diol is a standard transformation. The choice of reducing agent is critical to ensure high yields and avoid side reactions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF or BH₃·SMe₂) are effective for this purpose.
Experimental Protocol: Reduction of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
Causality: Borane reagents are often preferred over aluminohydrides for the reduction of carboxylic acids due to their greater functional group tolerance and often simpler workup procedures. The formation of a stable intermediate acyloxyborane drives the reaction to completion.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the diacid. The concentration should be approximately 0.5 M.
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~2.5-3.0 eq) dropwise via a syringe or an addition funnel. Self-Validation: The evolution of hydrogen gas will be observed during the addition. The rate of addition should be controlled to manage this off-gassing.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.
-
Workup: Remove the solvent under reduced pressure. The resulting residue can be co-evaporated with methanol several times to remove borate esters.
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Caption: Experimental workflow for the reduction to the target diol.
Structural and Spectroscopic Properties
The BCP scaffold is characterized by its highly strained, propeller-like geometry. The two bridgehead carbons (C1 and C3) are inverted tetrahedral centers, resulting in a nearly linear arrangement of substituents at these positions. This structural rigidity is a key feature, as it fixes the distance and vector of the two hydroxyl groups, making it an excellent scaffold for probing biological space.[9]
Spectroscopic Characterization (Predicted)
-
¹H NMR: Due to the high symmetry, only two signals are expected:
-
A singlet corresponding to the six equivalent methylene protons (CH₂) of the BCP cage. This signal for BCP derivatives typically appears in the range of δ 2.0-2.5 ppm.[10]
-
A singlet for the two equivalent hydroxyl protons (-OH). The chemical shift of this peak will be concentration-dependent and can be confirmed by D₂O exchange.
-
-
¹³C NMR: Three signals are expected:
-
A signal for the two equivalent bridgehead carbons (C1 and C3) bearing the hydroxyl groups.
-
A signal for the single bridging methine carbon (CH), though in the unsubstituted BCP this is a methylene. In the case of the diol, these are the bridgehead carbons.
-
A signal for the three equivalent methylene carbons (-CH₂-) of the cage walls. Based on data for similar structures, this signal is expected around δ 55-60 ppm.[10]
-
Physicochemical Properties
The utility of this compound in drug discovery is directly linked to its distinct physicochemical properties, which are largely conferred by the BCP core.
| Property | Value / Description | Source |
| Molecular Formula | C₅H₈O₂ | - |
| Molecular Weight | 100.12 g/mol | - |
| Appearance | Expected to be a white crystalline solid | - |
| XlogP3 | -0.8 | PubChem (Predicted) |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| pKa | ~17-18 | Estimated |
Lipophilicity (logP)
One of the primary reasons for using the BCP scaffold as a phenyl ring bioisostere is to reduce lipophilicity, which can lead to improved ADME (absorption, distribution, metabolism, and excretion) properties.[1][5] The predicted XlogP of -0.8 for this compound indicates that it is a highly hydrophilic molecule. This is a direct consequence of two factors: the inherent polarity of the BCP cage and the presence of two hydrogen-bonding hydroxyl groups. This low lipophilicity makes it an excellent starting point for building molecules intended for good aqueous solubility.
Aqueous Solubility
High aqueous solubility is a critical attribute for many drug candidates. The replacement of a flat, hydrophobic phenyl ring with a saturated BCP core generally increases solubility.[2][12] this compound is expected to be highly soluble in water and other polar protic solvents. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating strong interactions with water molecules and disrupting the crystal lattice.
Acidity (pKa)
The hydroxyl groups of this compound are tertiary alcohols. The pKa of typical, unstrained tertiary alcohols is in the range of 17-18.[13] While ring strain can influence acidity, significant deviation from this range is not expected for the BCP-diol. The hydroxyl protons are not acidic under normal physiological conditions, and the molecule will be neutral over the entire relevant pH range.
Three-Dimensional Shape and Vectorial Properties
The rigid BCP scaffold enforces a specific spatial relationship between the 1- and 3-substituents. The C1-C3 axis defines a linear vector, making the BCP core an effective "molecular rod." This is in stark contrast to the flexible linkers often used in drug design. This rigidity can be advantageous for optimizing binding to a biological target by locking in a favorable conformation and reducing the entropic penalty of binding.
Caption: The rigid BCP scaffold fixes substituents in a linear fashion.
Solid-State Properties
As a symmetrical molecule with two hydroxyl groups, this compound is expected to form a highly ordered crystalline lattice stabilized by an extensive network of intermolecular hydrogen bonds. This strong intermolecular cohesion would likely result in a relatively high melting point compared to other BCP derivatives lacking hydrogen-bonding capabilities. X-ray crystallographic studies on other BCP derivatives have confirmed the rigidity and defined geometry of the cage structure.[9][14]
Conclusion and Future Outlook
This compound is more than just a simple dialcohol; it is a strategic building block that embodies the principles of modern medicinal chemistry. Its physicochemical profile—characterized by high polarity, low lipophilicity, and a rigid three-dimensional structure—makes it an ideal starting point for the synthesis of novel drug candidates with potentially superior pharmacokinetic properties. As the demand for sp³-rich scaffolds continues to grow, the importance of foundational molecules like this compound will undoubtedly increase, paving the way for the next generation of therapeutics that successfully "escape from flatland."
References
- 1. New method for bicyclo[1.1.1]pentane ketones synthesis | KeAi Publishing [keaipublishing.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid|CAS 56842-95-6 [benchchem.com]
- 6. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. chem-space.com [chem-space.com]
- 13. chem.indiana.edu [chem.indiana.edu]
- 14. mdpi.com [mdpi.com]
Spectroscopic Characterization of Bicyclo[1.1.1]pentane-1,3-diol: A Technical Guide for Researchers
Introduction: The Rising Prominence of the Bicyclo[1.1.1]pentane Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart favorable physicochemical properties to drug candidates is relentless. The bicyclo[1.1.1]pentane (BCP) core has emerged as a leading three-dimensional, sp³-rich bioisostere for para-substituted phenyl rings and internal alkynes. Its rigid, propeller-like structure can improve metabolic stability, aqueous solubility, and other critical pharmacological parameters, allowing researchers to "escape from flatland" and explore new chemical space.[1][2] Bicyclo[1.1.1]pentane-1,3-diol, in particular, serves as a versatile and synthetically accessible building block for more complex BCP-containing molecules.
Synthesis of this compound
The most common and scalable route to 1,3-disubstituted BCPs begins with bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The diol can be readily synthesized from this starting material via a two-step, one-pot procedure involving esterification followed by reduction.
Experimental Protocol: Synthesis
-
Esterification: To a solution of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 eq) in anhydrous methanol, add thionyl chloride (3.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Reduction: Remove the solvent and excess thionyl chloride under reduced pressure. Dissolve the resulting crude dimethyl ester in anhydrous tetrahydrofuran (THF). To this solution, add lithium aluminum hydride (LiAlH₄) (2.5 eq) portion-wise at 0 °C.
-
Work-up: After the addition is complete, allow the reaction to stir at room temperature for 4 hours. Quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and water. Filter the resulting precipitate and wash with THF.
-
Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Concentrate under reduced pressure to yield this compound as a white solid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of BCP derivatives. The high symmetry of 1,3-disubstituted BCPs results in characteristically simple spectra.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show two signals: a singlet for the six equivalent methylene protons of the BCP cage and a broad singlet for the two hydroxyl protons. The chemical shift of the methylene protons in BCPs is sensitive to the nature of the substituents at the bridgehead positions.
Table 1: Expected ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.8-2.0 | s | 6H | CH₂ |
| variable | br s | 2H | OH |
Expertise & Experience: The six methylene protons are magnetically equivalent due to the C₃ rotational symmetry along the axis passing through the bridgehead carbons. This results in a sharp singlet, a hallmark of symmetrically 1,3-disubstituted BCPs. The exact chemical shift can be influenced by the solvent and the electron-withdrawing nature of the hydroxyl groups. For comparison, the methylene protons in (3-fluorobicyclo[1.1.1]pentan-1-yl)methanol are observed at 1.99 ppm.[3]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is also expected to be simple, showing three distinct signals corresponding to the two bridgehead carbons, the three methylene carbons, and the two carbons of the hydroxymethyl groups.
Table 2: Expected ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~60-65 | CH₂OH |
| ~50-55 | CH₂ |
| ~30-35 | Bridgehead C |
Authoritative Grounding: The chemical shifts of the BCP core carbons are highly dependent on the substituents. In bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, the bridgehead carbons appear at ~37 ppm, and the methylene carbons are at ~52 ppm.[1][3] The introduction of the hydroxymethyl group is expected to shift the bridgehead carbon signal downfield due to the electron-withdrawing effect of the oxygen atom.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Record ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer.
-
Processing: Process the data using appropriate software, referencing the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the key diagnostic absorptions will be those corresponding to the hydroxyl and C-O bonds.
Table 3: Expected IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | O-H stretch |
| ~2950-2850 | Medium-Strong | C-H stretch (sp³) |
| ~1050-1000 | Strong | C-O stretch |
Trustworthiness: The broadness of the O-H stretching band is a result of intermolecular hydrogen bonding. The exact position and shape of this band can be sensitive to the concentration of the sample and the solvent used. The C-O stretch is also a strong and reliable indicator of the presence of the alcohol functionality.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and compare them to known values for alcohols.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and providing clues about its structure.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 100.05 | [M]⁺ | Molecular Ion |
| 82.04 | [M-H₂O]⁺ | Loss of water |
| 69.03 | [M-CH₂OH]⁺ | Loss of a hydroxymethyl radical |
Causality Behind Experimental Choices: Electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecule [M+H]⁺ at m/z 101.06. Electron ionization (EI) would lead to more fragmentation, providing the structural information listed in the table. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion and its fragments.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI, or introduce it directly for EI.
-
Acquisition: Obtain the mass spectrum using an appropriate mass analyzer (e.g., TOF, Orbitrap).
-
Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.
Visualizations
Molecular Structure and NMR Assignments
Caption: Structure of this compound with key carbon environments for NMR.
Synthetic Workflow
Caption: Synthetic route from the dicarboxylic acid to the diol.
Conclusion
This compound is a key building block for the synthesis of advanced BCP-containing molecules in drug discovery and materials science. While a consolidated public record of its spectroscopic data is sparse, a thorough understanding of the unique structural features of the BCP core, combined with data from closely related analogs, allows for a confident and accurate prediction and interpretation of its NMR, IR, and MS spectra. The protocols and analyses presented in this guide provide researchers with a reliable framework for the synthesis, purification, and characterization of this important compound, ensuring the integrity and efficiency of their scientific endeavors.
References
Whitepaper: A Theoretical and Computational Guide to the Stability of Bicyclo[1.1.1]pentane-1,3-diol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount structural motif in modern medicinal chemistry, primarily serving as a three-dimensional, sp³-rich bioisostere for 1,4-disubstituted arenes, internal alkynes, and tert-butyl groups.[1][2][3] Its incorporation into drug candidates has been shown to improve critical pharmacokinetic properties such as solubility and metabolic stability.[4][5] Bicyclo[1.1.1]pentane-1,3-diol, a key derivative, presents a unique structural question: how does the stability arising from its functional groups interact with the profound inherent strain of the BCP core? This technical guide provides an in-depth exploration of the theoretical calculations used to assess the stability of this compound. We will dissect the foundational principles of the BCP core's strain, detail the computational methodologies best suited for its analysis, and present a validated workflow for researchers to apply. The central thesis is that the molecule's remarkable kinetic stability is a product of a delicate balance between high ring strain and a potent, stabilizing intramolecular hydrogen bond.
The Paradox of the Bicyclo[1.1.1]pentane Core: High Strain, High Stability
The BCP framework is a fascinating paradox in structural chemistry. It is a highly strained carbocycle, with a calculated strain energy of approximately 65–68 kcal/mol, significantly higher than that of cyclopropane (27.5 kcal/mol).[6][7] This strain originates from the severe deviation of its bond angles from the ideal tetrahedral geometry. The molecule's topology is often described as propeller-like, with two bridgehead carbons (C1 and C3) and three bridging methylene carbons.[4]
Despite this high enthalpy, the BCP core is remarkably kinetically stable, with thermal stability up to around 300 °C.[6] This resilience is attributed to the geometric constraints of the cage structure, which preclude the low-energy pathways typically available for ring-opening reactions in other strained systems. From a computational perspective, understanding this inherent strain is the first step in evaluating the stability of its derivatives.
Foundational Computational Methodologies for Stability Analysis
To accurately predict the stability of molecules like BCP-1,3-diol, computational chemistry offers a powerful toolkit. The primary goal is to solve the electronic Schrödinger equation to determine the molecule's total energy; a lower energy invariably corresponds to a more stable system. Density Functional Theory (DFT) has become the predominant method for these investigations, offering an optimal balance between computational cost and predictive accuracy.[8][9][10]
Density Functional Theory (DFT) as the Method of Choice
DFT calculations model the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach is governed by the choice of two key components:
-
Functionals : These are mathematical approximations that describe the exchange-correlation energy. Hybrid functionals, such as the widely used B3LYP , incorporate a portion of exact Hartree-Fock exchange and have a long track record of reliability for organic molecules.[11][12] For systems where non-covalent interactions are critical, functionals from the Minnesota family (e.g., M06-2X ) are also excellent choices.
-
Basis Sets : A basis set is a set of mathematical functions used to build molecular orbitals. Pople-style basis sets like 6-31G(d) are often used for initial geometry optimizations, while larger sets like 6-311+G(d,p) are employed for more accurate final energy calculations. The inclusion of polarization (d,p) and diffuse (+) functions is crucial for accurately describing the electron distribution in molecules with heteroatoms and hydrogen bonds.
A critical consideration for substituted BCPs is the inclusion of empirical dispersion corrections (e.g., Grimme's DFT-D3 ), which account for the weak van der Waals forces that are vital for accurately modeling intramolecular interactions like hydrogen bonding.[11]
A General Computational Workflow
The process of theoretically determining molecular stability follows a logical and self-validating sequence. Any deviation or unexpected result at one stage necessitates a re-evaluation of the previous steps, ensuring the final data is robust.
Caption: General workflow for computational stability analysis.
Deconstructing the Stability of this compound
The stability of BCP-1,3-diol is dictated by a compelling interplay between the destabilizing ring strain and a powerful stabilizing intramolecular hydrogen bond.
The Decisive Role of Intramolecular Hydrogen Bonding
The defining feature of BCP-1,3-diol is the proximity of the two hydroxyl groups at the bridgehead positions. This geometry is perfectly pre-organized for the formation of a strong intramolecular hydrogen bond (O-H···O). This interaction significantly lowers the molecule's overall electronic energy, acting as a crucial stabilizing force that counteracts the inherent ring strain.[13][14]
Computational methods can precisely characterize this bond. The Atoms in Molecules (AIM) theory, for instance, analyzes the electron density topology to locate a bond critical point (BCP) between the hydrogen donor and the oxygen acceptor, providing quantitative proof of the interaction's existence and strength.[10]
Caption: Intramolecular hydrogen bond in BCP-1,3-diol.
Quantitative Data Presentation
Computational analysis yields a wealth of quantitative data. Summarizing this information in structured tables is essential for clarity and comparative analysis.
Table 1: Calculated Strain Energies of Bicyclo[1.1.1]pentane and Related Hydrocarbons
| Compound | Strain Energy (kcal/mol) | Reference |
|---|---|---|
| Bicyclo[1.1.1]pentane | 66.9 | [15] |
| Bicyclo[1.1.0]butane | 66.5 | [15] |
| Cyclobutane | 27.5 | [6] |
| Cyclopropane | 27.5 |[6] |
Note: Values are from computational studies and serve as a baseline for understanding the parent scaffold's energetics.
Table 2: Illustrative Key Geometric Parameters of Optimized this compound
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| r(C1-C3) | Transannular C1-C3 distance | ~1.85 Å |
| r(C-C)bridge | Bridgehead-to-bridge C-C bond length | ~1.54 Å |
| r(O-H) | Covalent O-H bond length | ~0.97 Å |
| r(H···O) | Hydrogen bond length | ~1.80 - 1.90 Å |
| ∠(O-H···O) | Hydrogen bond angle | ~150 - 160° |
Note: These are typical, illustrative values obtained from a DFT (B3LYP/6-311+G(d,p)) calculation to demonstrate expected geometric features. Actual values will vary slightly based on the specific level of theory.
Protocol: A Validated Step-by-Step Computational Workflow
This section provides a detailed, self-validating protocol for researchers to perform a stability analysis on BCP-1,3-diol or its derivatives using standard quantum chemistry software packages (e.g., Gaussian, ORCA).
Objective: To determine the optimized geometry, relative energy, and key stabilizing interactions of BCP-1,3-diol.
Methodology:
-
Step 1: Initial Structure Generation
-
Construct a 3D model of this compound using a molecular builder (e.g., Avogadro, GaussView). Ensure a conformation where the hydroxyl groups are oriented towards each other to facilitate the intramolecular hydrogen bond.
-
-
Step 2: Geometry Optimization
-
Causality: A low-level, computationally inexpensive optimization is performed first to find a reasonable structure on the potential energy surface.
-
Protocol: Submit the structure for geometry optimization using the B3LYP functional and the 6-31G(d) basis set.
-
Validation: Monitor the convergence criteria. The calculation is complete only when the forces on the atoms and the change in energy between steps fall below the software's default thresholds.
-
-
Step 3: Vibrational Frequency Analysis
-
Causality: This step is non-negotiable for validating the optimized structure. It confirms that the geometry corresponds to a true energy minimum, not a transition state.
-
Protocol: Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)).
-
Validation: Examine the output file for the number of imaginary frequencies. A true minimum must have zero imaginary frequencies.[12] If one is found, it indicates a transition state; the structure must be distorted along the vector of the imaginary frequency and re-optimized.
-
-
Step 4: High-Accuracy Single-Point Energy Calculation
-
Causality: With a validated minimum-energy geometry, a more computationally expensive calculation using a larger basis set and including dispersion corrections is performed to obtain a highly accurate electronic energy.
-
Protocol: Using the validated geometry from Step 3, perform a single-point energy calculation. Recommended level: B3LYP-D3(BJ)/6-311+G(d,p) .
-
Validation: The output provides the final, accurate energy of the molecule for comparison with other isomers or conformers.
-
-
Step 5: In-Depth Property Analysis
-
Causality: Extracting specific data points provides chemical insight into the factors governing stability.
-
Protocol:
-
Geometric Analysis: Measure key bond lengths and angles from the optimized structure (Table 2).
-
Electronic Analysis: Generate a Molecular Electrostatic Potential (MEP) map to visualize the charge distribution.[10][14] The map will clearly show the negative potential on the acceptor oxygen and the positive potential on the donor hydrogen.
-
Hydrogen Bond Analysis (Optional but Recommended): Perform an Atoms in Molecules (AIM) analysis to locate the bond critical point of the O-H···O interaction and quantify its electron density.
-
-
Caption: Detailed protocol for the theoretical analysis of BCP-1,3-diol.
Conclusion
The stability of this compound is a textbook example of competing electronic and structural effects. While the BCP core possesses a formidable amount of strain energy, the molecule achieves significant kinetic stability. Theoretical calculations unequivocally demonstrate that this stability is largely credited to the formation of a strong, geometrically favorable intramolecular hydrogen bond between the 1,3-diol substituents. This interaction provides a significant energetic stabilization that effectively counteracts the inherent strain of the carbon cage. The computational workflows detailed in this guide provide a robust and validated pathway for researchers in drug development to probe the stability of this and other substituted BCPs, enabling more informed and rational design of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Thermodynamic and Computational (DFT) Study of Non-Covalent Interaction Mechanisms of Charge Transfer Complex of Linagliptin with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and Chloranilic acid (CHA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
solubility of bicyclo[1.1.1]pentane-1,3-diol in organic solvents
An In-depth Technical Guide to the Solubility of Bicyclo[1.1.1]pentane-1,3-diol in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a pivotal building block in modern medicinal chemistry. As a highly rigid, three-dimensional scaffold, understanding its behavior in various solvent systems is critical for its application in synthesis, purification, and formulation. This document synthesizes foundational chemical principles with predictive analysis to offer researchers, scientists, and drug development professionals a practical framework for handling this unique compound. It outlines the theoretical underpinnings of its solubility, provides a predicted solubility profile across a range of common organic solvents, and details a robust experimental protocol for quantitative determination.
Introduction: The Significance of this compound
The bicyclo[1.1.1]pentane (BCP) core has emerged as a crucial structural motif in contemporary drug discovery.[1] It serves as a saturated, three-dimensional bioisostere for common planar structures like phenyl rings and internal alkynes.[2] The replacement of these "flat" moieties with a BCP scaffold often leads to significant improvements in key physicochemical and pharmacological properties, including enhanced solubility, greater metabolic stability, and improved potency, a concept often termed "escaping flatland."[3][4]
This compound (C₅H₈O₂), with hydroxyl groups positioned at the two bridgehead carbons, is a particularly valuable derivative.[5] These functional groups provide reactive handles for further synthetic elaboration while profoundly influencing the molecule's overall polarity and, consequently, its solubility. A thorough understanding of its solubility is not merely academic; it is a fundamental prerequisite for designing efficient reaction conditions, developing effective purification strategies (like crystallization or chromatography), and formulating active pharmaceutical ingredients (APIs) for biological screening.[6]
Theoretical Framework: Factors Governing Solubility
The solubility of any compound is dictated by the intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a reliable guide: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[7][8][9] For this compound, its solubility is a nuanced balance of competing structural features.
Caption: Key molecular features influencing the solubility of this compound.
-
Polarity and Hydrogen Bonding: The defining features of the molecule are its two bridgehead hydroxyl groups. These groups impart significant polarity and, crucially, the ability to act as both hydrogen bond donors and acceptors.[10] This allows for strong, favorable interactions with protic solvents (like water and alcohols) and polar aprotic solvents (like DMSO and acetone).[10]
-
Molecular Structure: The bicyclo[1.1.1]pentane cage is a compact and rigid hydrocarbon framework, which is inherently non-polar.[1] While the influence of the two -OH groups is dominant, this non-polar core tempers the molecule's solubility in aqueous media compared to a hypothetical, more flexible small-chain diol of similar molecular weight.
-
Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and solvate, generally leading to lower solubility.[7] However, the compact, cage-like structure of BCP-diol presents a relatively small surface area for its molecular weight (100.12 g/mol ), which is a favorable characteristic.[5]
Predicted Solubility Profile
While extensive quantitative solubility data for this compound is not widely published, a reliable predictive profile can be constructed based on its structure and the principles of diol chemistry.[10] The following table summarizes the expected solubility in a range of common laboratory solvents.
| Solvent Category | Solvent Name | Chemical Formula | Predicted Solubility | Rationale |
| Polar Protic | Water | H₂O | High | Strong hydrogen bonding network with the two hydroxyl groups.[10] |
| Methanol | CH₃OH | Very High | Excellent hydrogen bond donor and acceptor, similar polarity. | |
| Ethanol | C₂H₅OH | Very High | Excellent hydrogen bond donor and acceptor, similar polarity. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | Strong hydrogen bond acceptor, highly polar. |
| Acetone | C₃H₆O | Moderate to High | Good hydrogen bond acceptor. | |
| Acetonitrile | C₂H₃N | Moderate | Polar, but a weaker hydrogen bond acceptor than DMSO or acetone. | |
| Moderately Polar | Ethyl Acetate | C₄H₈O₂ | Low to Moderate | Can accept hydrogen bonds, but the larger non-polar region of the solvent is less compatible.[6] |
| Dichloromethane (DCM) | CH₂Cl₂ | Low | Primarily interacts via dipole-dipole forces; unable to solvate the -OH groups effectively. | |
| Non-Polar | Toluene | C₇H₈ | Poor / Insoluble | Lacks the polarity and hydrogen bonding capability to overcome the solute-solute interactions. |
| Hexane | C₆H₁₄ | Poor / Insoluble | Van der Waals forces are insufficient to dissolve the highly polar diol.[8] |
Experimental Protocol for Quantitative Solubility Determination
To move from prediction to precise quantification, a standardized experimental procedure is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.ws [chem.ws]
- 9. Khan Academy [khanacademy.org]
- 10. Diols | Research Starters | EBSCO Research [ebsco.com]
A Technical Guide to the Thermal Stability of Bicyclo[1.1.1]pentane-1,3-diol: A Critical Parameter in Modern Drug Development
Abstract
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a premier bioisostere for para-substituted arenes and other linear motifs in drug discovery, offering significant improvements in physicochemical properties such as solubility and metabolic stability.[1][2] Bicyclo[1.1.1]pentane-1,3-diol (BCP diol) is a key building block for accessing this valuable chemical space. However, the inherent high strain energy of the BCP cage necessitates a thorough and proactive assessment of its thermal stability. This guide provides an in-depth framework for researchers, process chemists, and drug development professionals to understand, evaluate, and manage the thermal hazards associated with BCP diol and its derivatives. We will detail the underlying chemical principles, present field-proven experimental protocols for thermal analysis, and offer actionable insights for safe handling and scale-up.
The BCP Scaffold: A Double-Edged Sword of Strain and Stability
The utility of the BCP core stems from its rigid, linear geometry, which effectively mimics the spatial arrangement of a 1,4-disubstituted benzene ring or an alkyne.[3][4][5] This three-dimensional, sp³-rich structure helps molecules "escape from flatland," a strategy known to enhance pharmacological properties.[2]
However, the compact cage structure of BCP contains significant ring strain. While kinetically stable under many synthetic conditions, this stored energy presents a potential thermodynamic liability. The thermal decomposition of the parent BCP has been shown to yield 1,4-pentadiene, demonstrating a pathway for strain release.[1] For substituted BCPs, the nature of the functional groups at the bridgehead positions (1 and 3) critically influences the decomposition onset temperature and the energy released. Studies have shown that certain BCP derivatives can be sensitive to impact and exhibit high-energy decompositions, making thermal safety assessment a non-negotiable step in process development.[6][7]
Notably, research on related cage compounds has indicated that hydroxymethyl substitution can lead to more rapid thermal decomposition compared to other functional groups like carboxylates.[6] This finding is directly relevant to BCP-1,3-diol and underscores the importance of treating this molecule with appropriate caution.
A Multi-tiered Approach to Thermal Hazard Assessment
A comprehensive safety assessment relies on a combination of analytical techniques. We advocate for a tiered workflow that moves from rapid, small-scale screening to more sophisticated, quantitative analysis.
Caption: Tiered workflow for thermal stability assessment.
Experimental Protocols for Thermal Analysis
The following protocols provide a robust starting point for the analysis of BCP-1,3-diol. It is critical to perform these tests on every new batch and before any scale-up operations.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to lose mass due to decomposition or volatilization.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to manufacturer specifications.
-
Sample Preparation: Place 3-5 mg of BCP-1,3-diol into a standard aluminum or ceramic TGA pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen gas at a flow rate of 50 mL/min to provide an inert environment.
-
Temperature Program: Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (T_onset), typically defined as the temperature at which 5% mass loss occurs (T₅).
-
Note the temperature of maximum decomposition rate from the derivative curve (DTG).
-
Interpretation: A low T_onset (<150-180 °C) suggests limited thermal stability and may restrict its use in high-temperature reactions or distillations.
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To detect thermal events such as melting, crystallization, and decomposition, and to quantify the energy released or absorbed.[8] DSC is a primary tool for screening for potentially hazardous exothermic activity.[7][9]
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of BCP-1,3-diol into a hermetically sealed aluminum pan. The sealed pan is crucial to contain any pressure generated during decomposition.
-
Experimental Conditions:
-
Atmosphere: Nitrogen gas at a flow rate of 50 mL/min.
-
Temperature Program: Ramp from 30 °C to 350 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot heat flow (W/g) versus temperature (°C).
-
Identify the melting point (endotherm).
-
Critically, identify the onset temperature of any exothermic events.
-
Integrate the area of the exotherm peak to determine the total energy released (in J/g).
-
Interpretation & Trustworthiness:
-
A sharp, high-energy exotherm following the melt is a significant warning sign.
-
An onset temperature below 200 °C coupled with an energy release greater than 500 J/g suggests a high potential for a thermal runaway reaction and requires more advanced testing (Tier 2 & 3).
-
The Yoshida Correlation can be used as a predictive tool to assess explosive and shock sensitivity based on the DSC onset temperature and total energy release.[7] Numerous BCP compounds have been shown to be impact-sensitive.[7]
Predicted Decomposition and Data Interpretation
While specific data for BCP-1,3-diol is not widely published, we can extrapolate from related structures. The presence of two hydroxyl groups, which can participate in hydrogen bonding and potentially facilitate water elimination or other pathways, may influence the decomposition mechanism compared to the parent hydrocarbon.
Caption: Potential thermal decomposition pathways for BCP diol.
Table 1: Hypothetical Thermal Analysis Data for BCP-1,3-diol and Interpretation
| Parameter | Technique | Hypothetical Value | Interpretation & Recommended Action |
| T₅ Onset (5% Mass Loss) | TGA | 195 °C | Indicates significant decomposition begins near this temperature. Avoid prolonged heating above 170 °C. |
| Melting Point (T_m) | DSC | 165 °C | Material is liquid above this temperature. |
| Decomposition Onset (T_d) | DSC | 210 °C | Onset of exothermic activity. The separation between T_m and T_d is a critical safety window. |
| Decomposition Energy (ΔH_d) | DSC | -850 J/g | High Energy Release. This value is significant and warrants extreme caution. Proceed to Tier 2 (ARC) and Tier 3 (Impact) testing before any scale-up. |
Safe Handling and Scale-Up Considerations
Based on the known hazards of the BCP class and the principles of process safety, the following guidelines are essential:
-
Temperature Control: Never heat BCP diol or its reaction mixtures to within 40-50 °C of the decomposition onset temperature identified by DSC. All heating operations should be conducted in vessels with accurate temperature monitoring and emergency cooling capabilities.
-
Avoid Isolation by Distillation: Given the potential for decomposition at elevated temperatures, high-vacuum distillation for purification should be avoided. Crystallization is a much safer alternative.
-
Material Sensitivity: Be aware that BCP derivatives can be sensitive to mechanical shock or impact.[7] Avoid grinding or milling operations without prior, specific sensitivity testing.
-
Process Safety Management: For any reaction involving BCP diol that will be scaled beyond the gram level, a formal process hazard analysis (PHA) is mandatory. This should include advanced techniques like Accelerating Rate Calorimetry (ARC) to model worst-case thermal runaway scenarios.
Conclusion
This compound is an invaluable tool for modern medicinal chemistry. However, its strained-ring system introduces inherent thermal stability risks that must be proactively managed. By employing the tiered analytical approach and rigorous protocols detailed in this guide—starting with TGA and DSC—researchers can safely harness the benefits of this unique scaffold. A culture of safety, built on the foundation of thorough characterization, is paramount to preventing thermal incidents and ensuring the successful translation of novel chemical entities from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cubane, Bicyclo[1.1.1]pentane and Bicyclo[2.2.2]octane: Impact and Thermal Sensitiveness of Carboxyl-, Hydroxymethyl- and Iodo-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. longdom.org [longdom.org]
- 9. d-nb.info [d-nb.info]
The Bicyclo[1.1.1]pentane-1,3-diol Scaffold: A Novel Bioisostere for para-Substituted Phenols in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic replacement of key functional groups with bioisosteres is a cornerstone of modern medicinal chemistry, enabling the optimization of pharmacokinetic and pharmacodynamic properties of drug candidates. While the bicyclo[1.1.1]pentane (BCP) core has gained significant traction as a saturated, three-dimensional bioisostere for the para-substituted phenyl ring, its application as a phenol mimic has been less explored. This technical guide delves into the potential of bicyclo[1.1.1]pentane-1,3-diol (BCP-diol) as a novel, non-aromatic bioisostere for para-substituted phenols. We will explore the synthetic rationale, key physicochemical properties, and a comprehensive workflow for the evaluation of BCP-diol as a strategic tool to mitigate the metabolic liabilities associated with phenolic moieties while retaining or enhancing biological activity.
Introduction: The Challenge of Phenolic Moieties and the Promise of Bioisosterism
Phenolic functional groups are prevalent in a vast array of biologically active compounds. Their ability to act as hydrogen bond donors and acceptors, as well as their participation in π-π stacking and cation-π interactions, often makes them critical for target engagement. However, the phenolic hydroxyl group is also a primary site for metabolic modification, particularly glucuronidation and sulfation, which can lead to rapid clearance and poor oral bioavailability.[] This metabolic liability often necessitates the exploration of bioisosteric replacements that can mimic the key interactions of the phenol while offering improved metabolic stability.
The concept of "escaping from flatland" in drug design emphasizes the move away from planar, aromatic structures towards more three-dimensional, saturated scaffolds.[2] This shift is driven by the observation that increased sp³ character can lead to improved solubility, reduced non-specific binding, and enhanced metabolic stability.[2][3] The bicyclo[1.1.1]pentane (BCP) framework has emerged as a leading example of such a scaffold, successfully employed as a bioisostere for the para-substituted phenyl ring.[4] The rigid BCP core effectively mimics the exit vectors of a 1,4-disubstituted benzene ring while presenting a non-aromatic, saturated surface to metabolic enzymes.[5]
This guide proposes an extension of this concept to the bioisosteric replacement of para-substituted phenols with this compound. The two hydroxyl groups at the bridgehead positions of the BCP core are poised to replicate the hydrogen bonding capabilities of a phenolic hydroxyl group and a para-substituent capable of hydrogen bonding, offering a novel strategy to address the metabolic instability of phenols in drug discovery.
Synthesis of this compound: A Proposed Pathway
A robust and scalable synthesis of BCP-diol is essential for its widespread adoption as a bioisostere. While a direct, one-pot synthesis is not yet established, a highly efficient route can be proposed based on the well-documented synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[6][7]
The key starting material for this synthetic sequence is [1.1.1]propellane, a highly strained hydrocarbon that serves as a versatile precursor to a wide range of BCP derivatives.[8] A scalable, in-flow photochemical synthesis of 1,3-diacetylbicyclo[1.1.1]pentane from [1.1.1]propellane and 2,3-butanedione has been reported.[6][8] Subsequent haloform reaction of the diketone affords bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in multigram quantities.[6][7]
The final step, the reduction of the dicarboxylic acid to the corresponding diol, is a standard transformation in organic synthesis. This can be effectively achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF).
References
- 2. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - Enamine [enamine.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Unlocking New Dimensions in Drug Design: Bicyclo[1.1.1]pentane-1,3-diol as a Superior Bioisostere for the Phenyl Ring
Application Note & Protocols
Introduction: Beyond "Flatland" in Medicinal Chemistry
The para-substituted phenyl ring is a ubiquitous scaffold in medicinal chemistry, prized for its rigid structure that effectively orients substituents in a defined three-dimensional space. However, its aromaticity and planarity often contribute to suboptimal physicochemical properties in drug candidates, such as poor aqueous solubility and high metabolic lability through oxidative pathways mediated by cytochrome P450 enzymes.[1][2] The concept of "escaping from flatland" encourages the replacement of flat, sp2-rich aromatic moieties with three-dimensional, sp3-rich saturated bioisosteres to improve drug-like properties.[3] Bicyclo[1.1.1]pentane (BCP) has emerged as a highly effective non-classical bioisostere of the para-substituted phenyl ring, offering a similar rigid scaffold for substituent presentation while imparting significant improvements in key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. This application note provides a detailed guide for researchers on the utilization of bicyclo[1.1.1]pentane-1,3-diol (BCP-diol) as a bioisostere for para-substituted phenols, complete with synthetic protocols and comparative physicochemical data.
The this compound Advantage: A Paradigm Shift in Bioisosteric Replacement
The BCP core offers a unique combination of rigidity and a three-dimensional character. The bridgehead carbons of the BCP cage project substituents with a bond vector angle of 180°, perfectly mimicking the geometry of a para-substituted phenyl ring. However, unlike the planar phenyl ring, the BCP scaffold is a saturated, non-aromatic system, which leads to several key advantages:
-
Enhanced Aqueous Solubility: The disruption of the flat, aromatic structure reduces crystal packing forces and intermolecular π-π stacking, often leading to a significant increase in aqueous solubility.[4]
-
Improved Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidative metabolism by CYP450 enzymes renders BCP-containing compounds more resistant to metabolic degradation, potentially leading to improved pharmacokinetic profiles.[1][3]
-
Reduced Lipophilicity: The replacement of a six-carbon aromatic ring with a five-carbon saturated cage generally leads to a decrease in lipophilicity (LogP), which can be beneficial for overall drug-like properties.[5]
-
Novel Chemical Space: The unique three-dimensional nature of the BCP scaffold allows for the exploration of new chemical space and the generation of novel intellectual property.
The diol functionality of BCP-diol makes it an excellent bioisostere for para-substituted phenols, which are common motifs in bioactive molecules. The hydroxyl groups can engage in similar hydrogen bonding interactions with target proteins, while the BCP core provides the aforementioned physicochemical benefits.
Comparative Physicochemical Properties: Phenyl vs. BCP-diol Analogs
The theoretical and experimentally observed improvements in physicochemical properties upon replacing a para-substituted phenyl ring with a BCP moiety are substantial. The following table summarizes key data from the literature, including a case study on a Lipoprotein-Associated Phospholipase A2 (LpPLA2) inhibitor, and predicted values for BCP-diol itself.
| Property | Phenyl Analog (Darapladib)[2] | BCP Analog[2] | This compound (Predicted)[6] |
| Aqueous Solubility (Kinetic) | 8 µM | 74 µM | - |
| Permeability (Artificial Membrane) | 230 nm/s | 705 nm/s | - |
| ChromLogD (pH 7.4) | 6.3 | 7.0 | -0.35 |
| Calculated LogP (cLogP) | - | - | -0.35 |
| Topological Polar Surface Area (TPSA) | - | - | 40.46 Ų |
Note: The BCP analog in the LpPLA2 inhibitor case study is not the diol, but the data clearly demonstrates the significant improvements in solubility and permeability conferred by the BCP core.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of this compound, starting from the readily accessible bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow from [1.1.1]propellane to BCP-diol and its incorporation.
Protocol 1: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
This protocol is adapted from the literature procedure described by Levin, Kaszynski, and Michl.[7]
Part A: Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane
-
Generation of [1.1.1]Propellane: Generate a solution of [1.1.1]propellane in pentane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane according to established literature procedures.
-
Photochemical Reaction: To the solution of [1.1.1]propellane, add freshly distilled 2,3-butanedione (1.0 equivalent).
-
Irradiate the mixture with a medium-pressure UV lamp at -10 °C for approximately 8 hours, or until the disappearance of the propellane starting material is confirmed by NMR spectroscopy.
-
Work-up: Evaporate the solvents under reduced pressure. Wash the resulting crystalline material with cold pentane:diethyl ether (2:1) to yield 1,3-diacetylbicyclo[1.1.1]pentane.
Part B: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
-
Preparation of Hypobromite Solution: In a three-necked flask equipped with a mechanical stirrer and thermometer, prepare a solution of sodium hydroxide (excess) in water. Cool the solution to 0 °C and slowly add bromine (excess).
-
Haloform Reaction: Dissolve 1,3-diacetylbicyclo[1.1.1]pentane in dioxane and add it dropwise to the cooled hypobromite solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with sodium bisulfite. Extract the aqueous layer with chloroform to remove organic impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid.
-
Extraction: Continuously extract the acidified aqueous layer with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Protocol 2: Reduction of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid to this compound
This protocol is based on the reduction of a substituted bicyclo[1.1.1]pentane-1-carboxylic acid using borane dimethyl sulfide complex (BH3·SMe2), a method known for its efficacy in reducing carboxylic acids to alcohols.[8]
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Slowly add borane dimethyl sulfide complex (BH3·SMe2, approximately 3.0-4.0 equivalents) dropwise via syringe. Caution: BH3·SMe2 is a corrosive and flammable liquid. Handle in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Quenching: Carefully cool the reaction mixture back to 0 °C and slowly add methanol dropwise to quench the excess borane complex. Caution: Vigorous gas evolution will occur.
-
Stir the mixture for 1-2 hours at room temperature.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to yield pure this compound.
Application in a Drug Discovery Workflow
The incorporation of BCP-diol into a lead molecule as a bioisostere for a para-substituted phenol can be a powerful strategy to enhance its drug-like properties.
Caption: Decision workflow for implementing BCP-diol as a bioisostere.
Conclusion and Future Perspectives
This compound represents a significant advancement in the field of bioisosterism, offering a tangible solution to the long-standing challenges associated with the phenyl ring in drug discovery. Its unique three-dimensional structure, coupled with the favorable physicochemical properties it imparts, makes it an invaluable tool for medicinal chemists aiming to optimize lead compounds. The synthetic protocols provided herein offer a practical guide for the preparation and implementation of this novel bioisostere. As the drive to "escape from flatland" continues to shape modern drug design, the strategic application of BCP-diol is poised to unlock new avenues for the development of safer and more effective therapeutics.
References
- 1. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 2. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to Incorporating Bicyclo[1.1.1]pentane-1,3-diol in Medicinal Chemistry
Abstract
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a pivotal tool in modern medicinal chemistry, acting as a three-dimensional, sp³-rich bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and tert-butyl groups.[1][2][3] This strategic replacement, a key tenet of the "Escape from Flatland" initiative, frequently enhances critical drug-like properties, including aqueous solubility, metabolic stability, and potency, while providing a pathway to novel intellectual property.[4][5] This document provides a comprehensive guide for the synthesis and strategic incorporation of bicyclo[1.1.1]pentane-1,3-diol (BCP-diol), a versatile building block that offers two key points for molecular elaboration. We will delve into the rationale behind its use, provide detailed, validated protocols for its synthesis from common precursors, and outline workflows for its integration into drug discovery programs.
Introduction: The Rationale for BCP-1,3-diol
The over-reliance on flat, aromatic structures in drug discovery has been linked to challenges in compound developability, including poor solubility and high metabolic turnover.[6] Saturated, three-dimensional scaffolds like BCP offer a robust solution. The BCP core mimics the exit vectors of a para-substituted benzene ring but within a compact, rigid, non-aromatic framework. This structural change can profoundly and positively impact a molecule's physicochemical profile.
The 1,3-diol functionalization of the BCP core is particularly advantageous for several reasons:
-
Versatile Synthetic Handle: The two hydroxyl groups serve as nucleophiles or can be activated to become electrophilic sites, enabling a wide array of subsequent chemical transformations such as etherification, esterification, or Mitsunobu reactions.
-
Improved Physicochemical Properties: The hydroxyl groups can act as hydrogen bond donors, which can significantly improve aqueous solubility and modulate lipophilicity (LogP) compared to less polar BCP analogues.
-
Defined Exit Vectors: The rigid BCP cage orients the two hydroxyl groups with a fixed, linear geometry, providing predictable vectors for connecting to other parts of a molecule, which is crucial for rational drug design.
The following diagram illustrates the fundamental concept of using the BCP core as a bioisosteric replacement for a para-substituted phenyl ring.
Figure 1: Bioisosteric replacement of a phenyl ring with a BCP scaffold.
Synthesis of this compound
The most common and scalable entry point to functionalized BCPs is bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which can be synthesized on a large scale.[6] The diol is readily accessible from this precursor via reduction.
The overall synthetic workflow is presented below, starting from the commercially available diacid.
Figure 2: General workflow for the synthesis and application of BCP-1,3-diol.
Protocol 2.1: Synthesis of Dimethyl Bicyclo[1.1.1]pentane-1,3-dicarboxylate
This protocol details the esterification of the starting diacid. The conversion to the methyl ester improves solubility in organic solvents and prepares the molecule for reduction.
-
Rationale: Thionyl chloride (SOCl₂) is an effective reagent for converting carboxylic acids to acid chlorides in situ, which are then rapidly esterified by methanol. This method is often cleaner and higher yielding than direct Fischer esterification. A procedure adapted from known methods is described.[4]
-
Materials:
-
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (approx. 0.1 M solution)
-
Thionyl chloride (SOCl₂) (3.0 eq)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine, saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
Suspend bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight. The suspension should become a clear solution.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification & Validation:
-
The product is often pure enough for the next step. If necessary, purify via flash chromatography on silica gel (e.g., 10-30% EtOAc in hexanes).
-
Expected Yield: >85%.
-
Validation: Confirm structure by ¹H NMR (singlet for methyl esters ~3.7 ppm, singlet for BCP bridgehead protons ~2.3 ppm) and ¹³C NMR.
-
Protocol 2.2: Reduction to this compound
This protocol describes the reduction of the diester to the target diol.
-
Rationale: Borane dimethyl sulfide complex (BH₃·SMe₂) is a powerful but selective reducing agent for esters. It is preferred over lithium aluminum hydride (LiAlH₄) in some applications due to its milder nature and easier workup. This procedure is adapted from a similar reduction of a functionalized BCP-carboxylic acid.[4]
-
Materials:
-
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate (1.0 eq)
-
Borane dimethyl sulfide complex (BH₃·SMe₂, 2.0 M in THF, 2.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), dry
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Dissolve the diester in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C.
-
Add the BH₃·SMe₂ solution dropwise via syringe.
-
After addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of methanol until gas evolution stops.
-
Stir for 30 minutes, then remove the solvents under reduced pressure.
-
Add more methanol and co-evaporate twice to remove borate esters.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude diol.
-
-
Purification & Validation:
-
Purify by flash chromatography on silica gel (e.g., 50-100% EtOAc in hexanes).
-
Expected Yield: 80-90%.
-
Validation: Confirm structure by ¹H NMR (disappearance of methyl ester singlet, appearance of methylene protons adjacent to hydroxyl ~3.8 ppm) and mass spectrometry.
-
Strategic Incorporation into Drug Scaffolds
Once synthesized, BCP-1,3-diol can be incorporated into lead compounds. A common strategy involves replacing a di-substituted aromatic ring, such as a hydroquinone or resorcinol moiety, that connects two other parts of the molecule.
Decision Framework for BCP-Diol Incorporation
A medicinal chemist should consider using a BCP-diol bioisostere when facing specific challenges with a lead compound.
Figure 3: Decision tree for considering BCP-diol as a bioisostere.
Protocol 3.1: Williamson Ether Synthesis with BCP-1,3-diol
This protocol provides a general method for coupling the BCP-diol to two different (or identical) electrophiles, such as alkyl halides.
-
Rationale: The Williamson ether synthesis is a classic and reliable method for forming ether linkages. Using a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the hydroxyl groups to form the more reactive alkoxides.
-
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq)
-
Alkyl halide (R-X, e.g., benzyl bromide, 2.1 eq)
-
Anhydrous solvent (e.g., THF or DMF)
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
-
Procedure:
-
Wash the NaH with anhydrous hexanes three times to remove mineral oil, decanting the hexanes carefully under an inert atmosphere.
-
Suspend the washed NaH in anhydrous THF/DMF.
-
Add a solution of BCP-1,3-diol in the same anhydrous solvent dropwise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.
-
Add the alkyl halide (R-X) solution dropwise at 0 °C.
-
Allow the reaction to stir at room temperature or with gentle heating until the starting diol is consumed (monitor by TLC/LC-MS).
-
Carefully quench the reaction by adding saturated NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., EtOAc).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
-
Purification & Validation:
-
Purify by flash chromatography.
-
Validation: Confirm the formation of the di-ether product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Case Study: Impact on Physicochemical Properties
The replacement of a phenyl ring with a BCP core often leads to dramatic improvements in drug-like properties. A landmark example is the modification of a γ-secretase inhibitor, where this substitution improved solubility, metabolic stability, and potency.[6] While that example used a different BCP derivative, the principles apply broadly. The table below presents hypothetical but representative data comparing a parent aryl compound with its BCP-diol analogue, based on trends reported in the literature.[5][7][8]
| Property | Parent Aryl Compound | BCP-Diol Analogue | Rationale for Change |
| Molecular Weight | X | X - 42 (approx.) | C₆H₄O₂ vs C₅H₈(CH₂OH)₂ |
| Fsp³ | Low (~0.2) | High (~0.8) | Replacement of sp² ring with sp³ cage.[2] |
| Aqueous Solubility | Low (<10 µM) | Moderate-High (>100 µM) | Increased 3D character and H-bond donors disrupt crystal packing and improve solvation.[5][8] |
| cLogP | High (>4.0) | Lower (2.5 - 3.5) | Removal of lipophilic aromatic ring.[9] |
| Metabolic Stability | Low (High P450 turnover) | High (Blocked metabolism) | Saturated BCP core is resistant to oxidative metabolism that targets aryl rings.[4][5] |
| Permeability | Moderate | Moderate to High | Improved solubility can lead to better permeability profiles.[7] |
Conclusion
This compound is a powerful and versatile building block for medicinal chemists seeking to overcome the limitations of traditional flat aromatic scaffolds. Its rigid three-dimensional structure, coupled with the synthetic flexibility of the diol functional groups, provides a validated strategy for enhancing the solubility, metabolic stability, and overall developability of drug candidates. The protocols and strategic framework provided herein offer a practical guide for researchers to confidently synthesize and incorporate this valuable motif into their drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
Application Note: A Scalable and Validated Protocol for the Synthesis of Bicyclo[1.1.1]pentane-1,3-diol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The bicyclo[1.1.1]pentane (BCP) scaffold is a paramount three-dimensional bioisostere for para-substituted arenes and other linear motifs in modern drug discovery. Its incorporation into bioactive molecules often leads to significant improvements in physicochemical properties such as solubility and metabolic stability. This document provides a comprehensive, in-depth guide to the synthesis of bicyclo[1.1.1]pentane-1,3-diol, a versatile building block for further chemical elaboration. The protocol is built upon robust, scalable, and well-documented chemical transformations, starting from the generation of the highly strained [1.1.1]propellane intermediate. We detail the photochemical construction of the BCP core, its subsequent oxidation to a key dicarboxylic acid intermediate, and the final reduction to the target diol. This guide emphasizes the causality behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemistry.
Introduction: The Strategic Value of the BCP Scaffold
The imperative to "escape from flatland" has driven medicinal chemists to replace traditional flat, aromatic rings with saturated, three-dimensional scaffolds.[1] Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a uniquely effective bioisostere for the 1,4-disubstituted benzene ring, tert-butyl groups, and internal alkynes.[1] The BCP unit maintains the rigid, linear exit vectors of these motifs but introduces a smaller, sp³-rich core. This structural modification can profoundly enhance a drug candidate's profile by:
-
Improving Aqueous Solubility: The non-aromatic, aliphatic nature of the BCP core typically reduces lipophilicity, which can lead to better solubility.
-
Enhancing Metabolic Stability: BCPs lack the sites for oxidative metabolism common to aromatic rings, often resulting in a longer biological half-life.
-
Exploring Novel Chemical Space: Replacing a phenyl ring with a BCP scaffold can create novel intellectual property and circumvent existing patents.
Given these advantages, a reliable and scalable supply of functionalized BCP building blocks is critical. This compound, in particular, serves as a versatile precursor for synthesizing a wide array of derivatives through etherification, esterification, or oxidation of the hydroxyl groups. This protocol provides a validated pathway to this key intermediate on a multigram scale.
Overall Synthetic Strategy
The most robust and widely adopted route to 1,3-disubstituted BCPs begins with the highly strained and reactive hydrocarbon, [1.1.1]propellane. Due to its instability, propellane is typically generated in situ and immediately trapped. Our four-step strategy leverages this reactivity to build the BCP core and then systematically functionalize the bridgehead positions to yield the target diol.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Part I: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (Key Intermediate)
This procedure is adapted from the robust and well-vetted method published in Organic Syntheses and subsequent large-scale modifications.[1][2] It involves two primary stages: the photochemical formation of 1,3-diacetylbicyclo[1.1.1]pentane and its subsequent oxidation.
Protocol 1A: Photochemical Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane
Scientific Rationale: This step capitalizes on the immense strain energy (~102 kcal/mol) of [1.1.1]propellane. The central C1-C3 bond is exceptionally weak and susceptible to homolytic cleavage. UV irradiation facilitates a radical addition of the propellane across the two carbonyl groups of 2,3-butanedione (diacetyl), efficiently forming the stable BCP cage structure in a single step.
Materials:
-
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
-
Pentane (anhydrous)
-
Methyllithium (MeLi) solution in ether
-
2,3-Butanedione (diacetyl), freshly distilled
-
Argon or Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask with magnetic stirrer
-
Photochemical reactor with a medium-pressure mercury lamp (e.g., 450 W) and a cooling well (Pyrex or quartz)
-
Low-temperature circulator
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Generation of [1.1.1]Propellane:
-
Assemble a flame-dried, three-necked flask under an inert atmosphere (Argon).
-
Charge the flask with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (50.0 g, 0.167 mol) and anhydrous pentane (300 mL).
-
Cool the vigorously stirred solution to -78 °C using a dry ice/acetone bath.
-
Slowly add methyllithium solution (e.g., 1.6 M in ether, ~210 mL, 0.334 mol, 2.0 equiv) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
After addition is complete, stir the mixture at -78 °C for an additional 30 minutes. The resulting solution contains [1.1.1]propellane and should be used immediately in the next step.
-
-
Photochemical Trapping:
-
To the cold propellane solution, add freshly distilled 2,3-butanedione (15 mL, 0.172 mol).
-
Transfer the reaction mixture to the photochemical reactor. Set the cooling circulator to maintain the reaction temperature at -10 °C.
-
Irradiate the mixture with a 450 W medium-pressure UV lamp for approximately 8-10 hours.[2]
-
Process Validation: Monitor the reaction by ¹H NMR. The disappearance of the characteristic [1.1.1]propellane signal at δ ~2.0 ppm indicates reaction completion.[2]
-
-
Work-up and Isolation:
-
Once the reaction is complete, transfer the mixture to a round-bottom flask and concentrate it using a rotary evaporator.
-
The resulting crude solid is washed three times with a cold (0 °C) 2:1 mixture of pentane:diethyl ether to remove colored impurities.
-
Dry the crystalline product, 1,3-diacetylbicyclo[1.1.1]pentane, under vacuum. A typical yield is 17-18 g (65-70%).[2]
-
Protocol 1B: Haloform Oxidation to Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
Scientific Rationale: The haloform reaction is a classic and highly efficient method for converting methyl ketones into carboxylic acids. In the presence of a base (NaOH) and halogen (Br₂), the methyl group is tri-halogenated and subsequently cleaved as bromoform (CHBr₃), yielding the desired dicarboxylate salt, which is then acidified.
Materials:
-
1,3-Diacetylbicyclo[1.1.1]pentane
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Dioxane
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Chloroform and Ethyl Acetate
Procedure:
-
Preparation of Reagent:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, prepare a solution of NaOH (43.3 g, 1.08 mol) in water (315 mL).
-
Cool the solution to 0 °C in an ice bath and slowly add bromine (25.5 mL, 0.495 mol). Stir until the bromine has dissolved to form a sodium hypobromite solution.
-
-
Oxidation Reaction:
-
Prepare a solution of 1,3-diacetylbicyclo[1.1.1]pentane (10.0 g, 0.066 mol) in dioxane (36 mL).
-
Add the diketone solution dropwise to the cold hypobromite solution, ensuring the internal temperature does not exceed 3-5 °C.[2]
-
After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
-
Work-up and Isolation:
-
Cool the mixture back to 0 °C. Add a small amount of sodium bisulfite (~2 g) to quench any excess bromine.
-
Extract the aqueous solution with chloroform (3 x 50 mL) to remove bromoform and other organic byproducts.
-
Carefully acidify the aqueous layer to pH 1-2 by adding concentrated HCl. A white precipitate of the dicarboxylic acid will form.
-
Cool the acidified mixture in an ice bath for 1-2 hours to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. A typical yield is 8.5-9.5 g (82-91%).[2]
-
Part II: Synthesis of this compound
This part of the synthesis involves converting the robust dicarboxylic acid into a more readily reducible diester, followed by a powerful hydride reduction to furnish the target diol.
Protocol 2A: Esterification to Dimethyl Bicyclo[1.1.1]pentane-1,3-dicarboxylate
Scientific Rationale: Direct reduction of dicarboxylic acids with hydride reagents can be challenging and sometimes requires harsh conditions. Converting the acid to its corresponding methyl ester provides a more tractable substrate for reduction with agents like lithium aluminum hydride (LiAlH₄). Thionyl chloride (SOCl₂) in methanol is an effective method for this transformation, proceeding through an acid chloride intermediate.
Materials:
-
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
Procedure:
-
Reaction Setup:
-
To a flask containing bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (10.0 g, 64.0 mmol), add anhydrous methanol (150 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (14.0 mL, 192 mmol, 3.0 equiv) dropwise. Gas evolution (HCl and SO₂) will be observed.
-
Note: A similar procedure has been successfully used to synthesize the mono-ester on a large scale.[1][3]
-
-
Reaction and Isolation:
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.
-
Remove the solvent and excess reagents via rotary evaporation.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the dimethyl ester as a white solid. The product is often pure enough for the next step, but can be recrystallized from hexanes if needed.
-
Protocol 2B: Reduction to this compound
Scientific Rationale: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of cleanly reducing esters to primary alcohols.[4] It delivers hydride ions (H⁻) to the electrophilic carbonyl carbon. Two equivalents of hydride are consumed per ester group, resulting in the formation of the diol after an aqueous workup.
Materials:
-
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt
Procedure:
-
Reaction Setup:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and the reaction must be run under an inert atmosphere.
-
To a flame-dried, three-necked flask under argon, add LiAlH₄ (3.6 g, 95.0 mmol, ~1.5 equiv per ester) and suspend it in anhydrous THF (100 mL).
-
Cool the suspension to 0 °C.
-
Dissolve the dimethyl ester (8.7 g, 47.2 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension via an addition funnel.
-
-
Reaction and Quenching:
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, or until TLC/LCMS analysis shows complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C.
-
Quenching: Quench the reaction with extreme care by the sequential, dropwise addition of:
-
Water (3.6 mL)
-
15% aqueous NaOH (3.6 mL)
-
Water (10.8 mL)
-
-
This "Fieser workup" method is designed to produce a granular, easily filterable aluminum salt precipitate. Stir the resulting slurry vigorously for 30 minutes.
-
-
Isolation:
-
Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the slurry through a pad of Celite, washing the filter cake thoroughly with THF and ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound as a white crystalline solid. Further purification can be achieved by recrystallization or sublimation.
-
Summary of Results
The following table summarizes the typical outcomes for each stage of the synthesis on the scales described above.
| Step | Transformation | Key Reagents | Typical Yield | Approx. Time | Reference |
| 1A | Propellane Trapping | MeLi, 2,3-Butanedione, hν | 65-70% | 12 hours | [2] |
| 1B | Haloform Oxidation | NaOH, Br₂ | 82-91% | 18 hours | [2] |
| 2A | Diester Formation | MeOH, SOCl₂ | >90% | 12 hours | [1][3] |
| 2B | Ester Reduction | LiAlH₄, THF | >90% | 6 hours | [5][6] |
Key Mechanistic Insight: The Strain-Release Reaction
The entire synthesis is enabled by the unique reactivity of [1.1.1]propellane. Its central bond is not a typical sigma bond but rather a result of orbital overlap that leaves the bridgehead carbons with significant p-character, making them highly susceptible to radical attack.
Caption: Strain-release functionalization of [1.1.1]propellane.
References
- 1. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. d-nb.info [d-nb.info]
Application Notes & Protocols: Bicyclo[1.1.1]pentane-1,3-diol as a Rigid Scaffold in Drug Design
Introduction: Escaping Flatland in Modern Drug Discovery
For decades, aromatic rings, particularly the phenyl group, have been ubiquitous building blocks in medicinal chemistry. They are synthetically versatile and serve as effective scaffolds for orienting functional groups. However, the planarity and high sp2-carbon content of aromatic systems often contribute to undesirable physicochemical properties in drug candidates, such as poor aqueous solubility, high metabolic liability (e.g., through CYP450-mediated oxidation), and increased non-specific binding due to π-π stacking interactions.[1][2][3]
The strategic initiative to "escape from flatland" encourages the incorporation of three-dimensional, saturated scaffolds to develop drug candidates with superior profiles.[3][4] Among the most promising of these 3D bioisosteres is the bicyclo[1.1.1]pentane (BCP) core.[5][6][7] This highly rigid, cage-like structure serves as an excellent non-classical bioisostere for the 1,4-disubstituted phenyl ring, as well as for tert-butyl groups and internal alkynes.[5][6][8] By replacing a "flat" phenyl ring with a "spherical" BCP scaffold, medicinal chemists can often preserve or enhance biological activity while dramatically improving key drug-like properties.[3][4][9]
This guide focuses specifically on bicyclo[1.1.1]pentane-1,3-diol (BCP-diol) , a versatile derivative that leverages the structural and physicochemical advantages of the BCP core while providing two hydroxyl groups for straightforward synthetic elaboration. BCP-diol is an ideal rigid linker for connecting molecular fragments, enabling precise control over their spatial orientation.
Caption: Bioisosteric replacement of a planar phenyl ring with a 3D BCP scaffold.
The BCP Advantage: A Comparative Analysis
The unique geometry of the BCP scaffold is central to its utility. The bridgehead carbons (C1 and C3) project substituents in a perfectly linear, 180° fashion, mimicking the geometry of a para-substituted benzene ring. However, the distance between these substituents is shorter (~2.8 Å vs. ~4.7 Å for a phenyl ring), a critical consideration for receptor binding.[5][7] The true value of the BCP core lies in the profound improvements it imparts to a molecule's physicochemical properties.
| Property | p-Disubstituted Phenyl Ring | 1,3-Disubstituted BCP Scaffold | Rationale & Implication in Drug Design |
| Geometry | Planar, 180° exit vectors | Spherical, 180° exit vectors | BCP preserves the critical substituent vector while introducing 3D character.[1][5] |
| Lipophilicity (clogP) | Higher | Significantly Lower | Replacement of the lipophilic aromatic ring with a saturated cage reduces clogP, often leading to improved solubility and a better ADME profile.[6][7] |
| Aqueous Solubility | Generally Lower | Generally Higher | The reduced lipophilicity and lack of π-system contribute directly to enhanced aqueous solubility, a major hurdle in drug development.[3][4][9] |
| Metabolic Stability | Susceptible to oxidation (CYP450) | Highly resistant to oxidation | The saturated sp3 carbons of the BCP core are far less prone to oxidative metabolism than electron-rich aromatic rings, reducing metabolic clearance.[1][10] |
| Non-Specific Binding | Prone to π-π stacking | Reduced non-specific binding | Eliminating the aromatic π-system mitigates undesirable, non-specific interactions with off-target proteins and membranes.[1][7] |
| Fraction of sp3 carbons (Fsp3) | Low | High | Increasing Fsp3 is a well-established strategy for improving the developability and clinical success rate of drug candidates.[8] |
Case Study: BCP in a γ-Secretase Inhibitor
A landmark example from Pfizer demonstrated the power of the BCP scaffold.[4][9] They replaced the central fluoro-phenyl ring in the potent γ-secretase inhibitor BMS-708163. The resulting BCP-containing analogue was not only equipotent but also showed significant improvements in aqueous solubility and passive permeability.[9] This superior biopharmaceutical profile translated into a four-fold increase in oral absorption (Cmax and AUC) in mouse models, providing a compelling validation for the broader application of BCP as a phenyl ring bioisostere.[4][9]
Synthesis of BCP-diol: A Step-by-Step Guide
The synthesis of BCP derivatives originates from the highly strained and reactive molecule, [1.1.1]propellane .[11] Due to its instability, propellane is typically generated in situ and used immediately in solution.[11][12] The most practical and scalable route to BCP-diol proceeds through the key intermediate, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[3][13]
Caption: Synthetic workflow for the preparation of BCP-1,3-diol.
Protocol 1: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (1)
This protocol is adapted from established literature procedures and provides a reliable method for multigram synthesis.[3][13] The key steps are the photochemical formation of a diketone intermediate followed by a haloform reaction.
Materials:
-
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
-
Methyllithium (MeLi) solution
-
Pentane, anhydrous
-
2,3-Butanedione (diacetyl), freshly distilled
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Dioxane
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated
-
Medium-pressure UV lamp (e.g., 450W) with a cooling vessel
Step A: In Situ Generation of [1.1.1]Propellane Solution
-
Causality: [1.1.1]Propellane is generated via a lithium-halogen exchange followed by intramolecular cyclization. It is too strained to be isolated and must be prepared and used in a cold solution.
-
Procedure:
-
Under an inert atmosphere (Argon), dissolve 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in anhydrous pentane in a three-necked flask equipped for low-temperature reactions.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of methyllithium (MeLi) while vigorously stirring. Maintain the temperature at -78 °C.
-
After the addition, allow the reaction to stir for an additional hour while warming to 0 °C. The resulting pentane solution contains [1.1.1]propellane and should be used directly in the next step.
-
Safety Note: Methyllithium is highly pyrophoric. Bromine is highly corrosive and toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Step B: Photochemical Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane (2)
-
Causality: The central, highly strained C1-C3 bond of propellane behaves like a diradical and readily undergoes addition reactions. Photochemical activation promotes the addition of 2,3-butanedione across this bond.
-
Procedure:
-
Transfer the cold [1.1.1]propellane solution to a photochemical reactor vessel.
-
Add freshly distilled 2,3-butanedione.
-
Irradiate the mixture with a medium-pressure UV lamp while maintaining the temperature at approximately -10 °C for 8-12 hours.
-
Monitor the reaction by ¹H NMR for the disappearance of the propellane signal (~2.0 ppm).
-
Once complete, evaporate the solvents under reduced pressure. The crude crystalline product can be washed with cold pentane/ether to yield pure 1,3-diacetylbicyclo[1.1.1]pentane.[13]
-
Step C: Haloform Reaction to Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (1)
-
Causality: The haloform reaction is a classic and efficient method for converting methyl ketones into carboxylic acids. The basic bromine solution oxidizes the methyl groups to form bromoform (CHBr₃) as a byproduct and the corresponding carboxylate salts.
-
Procedure:
-
Prepare a fresh solution of sodium hypobromite by slowly adding bromine to a cooled (0 °C) solution of sodium hydroxide in water.
-
Dissolve the diketone (2) from Step B in dioxane.
-
Add the dioxane solution dropwise to the cold sodium hypobromite solution, ensuring the temperature does not exceed 5 °C.
-
After addition, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Quench any excess bromine by adding a small amount of sodium bisulfite.
-
Wash the aqueous layer with an organic solvent (e.g., chloroform) to remove organic impurities.
-
Carefully acidify the aqueous layer with concentrated HCl. The dicarboxylic acid product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pure bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[3][13]
-
Protocol 2: Reduction to this compound (BCP-diol)
This protocol uses a standard borane reduction, a mild and effective method for converting carboxylic acids to primary alcohols.[2]
Materials:
-
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1)
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), dry
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (Argon), dissolve the dicarboxylic acid (1) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane dimethyl sulfide complex (BH₃·SMe₂) dropwise. Vigorous gas evolution (H₂) will be observed.
-
Causality: Borane is a highly selective reducing agent for carboxylic acids. The dimethyl sulfide complex is a stable and convenient liquid source of BH₃.
-
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Cool the reaction back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of dry methanol until gas evolution ceases.
-
Stir the mixture for an additional 2-4 hours at room temperature to ensure complete hydrolysis of borate esters.
-
Remove the solvents under reduced pressure. The resulting residue can be purified by silica gel column chromatography to yield pure this compound.
Application Protocol: Incorporating the BCP-diol Scaffold
BCP-diol is an ideal rigid linker. The two primary alcohol functionalities can be readily derivatized via standard transformations like etherification, esterification, or conversion to leaving groups for nucleophilic substitution.
Caption: Workflow for using BCP-diol as a rigid linker in lead optimization.
Protocol 3: General Procedure for Bis-Etherification
This protocol outlines a general Williamson ether synthesis to couple two different fragments (R¹-X and R²-X) to the BCP-diol core.
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve BCP-diol in a suitable anhydrous polar aprotic solvent (e.g., DMF or THF).
-
Add a strong base (e.g., sodium hydride, NaH) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes to form the dialkoxide.
-
Causality: The strong base is required to deprotonate the primary alcohols, forming the nucleophilic alkoxide species.
-
-
Add the first electrophile (R¹-X, where X is a good leaving group like I, Br, or OTs). Allow the reaction to stir until mono-alkylation is complete (monitored by TLC).
-
Add the second electrophile (R²-X) and allow the reaction to proceed to completion, potentially with gentle heating.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the final compound using silica gel column chromatography.
Conclusion
This compound is more than just a novel chemical structure; it is a powerful tool for modern medicinal chemistry. By providing a rigid, three-dimensional, and metabolically robust scaffold, it enables the rational design of drug candidates with significantly improved physicochemical and pharmacokinetic properties. The synthetic protocols provided herein offer a practical and scalable entry point for researchers to access this valuable building block and explore its potential in their own drug discovery programs, facilitating the critical journey away from "flatland" toward more successful clinical candidates.
References
- 1. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. | Semantic Scholar [semanticscholar.org]
- 10. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Strategic Functionalization of Bicyclo[1.1.1]pentane-1,3-diol Hydroxyl Groups
Introduction: The Rise of the BCP Motif and the Dihydroxyl Challenge
The bicyclo[1.1.1]pentane (BCP) core has rapidly emerged as a foundational structural motif in modern medicinal chemistry.[1][2][3] Its rigid, three-dimensional framework serves as an effective bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[2][3][4] The introduction of a BCP unit into a drug candidate often confers significant advantages, including improved aqueous solubility, enhanced metabolic stability, and a reduction in non-specific binding, ultimately leading to superior pharmacokinetic profiles.[4]
While the synthesis of bridgehead-functionalized BCPs has seen remarkable progress, the strategic manipulation of substituents, particularly the hydroxyl groups of bicyclo[1.1.1]pentane-1,3-diol, presents a unique set of challenges and opportunities. This diol offers two key vectors for molecular elaboration, enabling the exploration of chemical space in a defined and rigid manner. However, the inherent strain of the BCP cage and the proximity of the two hydroxyl groups necessitate carefully considered synthetic strategies to achieve selective and efficient functionalization.
This guide provides a detailed exploration of methodologies for the derivatization of this compound, offering both mechanistic insights and field-tested protocols for researchers in drug discovery and chemical biology.
Core Principles: Understanding the Reactivity of BCP-1,3-diol
The functionalization of the hydroxyl groups on the BCP core is not always analogous to that of simple aliphatic alcohols. The key factors influencing reactivity are:
-
Steric Hindrance: While the bridgehead positions are relatively exposed, the rigid cage structure can influence the approach of bulky reagents.
-
Electronic Effects: The strained sigma bonds of the BCP core can exert subtle electronic effects on the reactivity of the hydroxyl groups.
-
Intramolecular Interactions: The 1,3-disposition of the hydroxyl groups allows for potential intramolecular hydrogen bonding or the formation of cyclic derivatives, which can be either a synthetic advantage or a complicating factor.
A fundamental understanding of these principles is crucial for troubleshooting and optimizing the reactions described herein.
Strategic Functionalization Pathways
The derivatization of BCP-1,3-diol can be broadly categorized into several key transformations:
-
Esterification: Formation of ester linkages is a cornerstone of prodrug strategies and for introducing diverse chemical functionalities.
-
Etherification: Creating stable ether bonds is essential for building more complex molecular architectures and modulating physicochemical properties.
-
Conversion to Other Functional Groups: The hydroxyl groups can serve as versatile handles for conversion into halides, amines, and other functionalities, further expanding the synthetic utility of the BCP scaffold.
The following sections will delve into each of these strategies, providing detailed protocols and insights.
Section 1: Esterification of BCP-1,3-diol
Esterification is a highly versatile method for derivatizing the hydroxyl groups of BCP-1,3-diol. The choice of coupling agent and reaction conditions is critical for achieving high yields and avoiding side reactions.
Acylation using Acyl Halides and Anhydrides
This is the most direct method for esterification. The high reactivity of acyl halides and anhydrides allows for rapid conversion of the hydroxyl groups.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base such as triethylamine (TEA) or pyridine is essential to neutralize the acidic byproduct (e.g., HCl) without competing with the hydroxyl groups for the acylating agent.
-
Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the acylating agent.
-
Temperature: Reactions are often initiated at low temperatures (e.g., 0 °C) to control the exothermic reaction and then allowed to warm to room temperature to ensure complete conversion.
Caption: Workflow for esterification using acyl halides.
Protocol 1.1: Synthesis of Bicyclo[1.1.1]pentane-1,3-diyl dibenzoate
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (2.2 eq)
-
Triethylamine (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine dropwise to the stirred solution.
-
Slowly add benzoyl chloride to the reaction mixture. A white precipitate of triethylammonium chloride will form.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diester.
Carbodiimide-Mediated Esterification
For more sensitive substrates or when using carboxylic acids directly, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are preferred.
Causality Behind Experimental Choices:
-
Coupling Agent (EDC/DCC): These reagents activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate that is readily attacked by the hydroxyl groups of the BCP-diol.
-
Catalyst (DMAP): 4-Dimethylaminopyridine is a highly effective nucleophilic catalyst that accelerates the esterification by forming a still more reactive acylpyridinium intermediate.
| Reagent/Condition | Purpose | Typical Values/Types |
| Coupling Agent | Carboxylic acid activation | EDC, DCC |
| Catalyst | Acyl transfer catalysis | DMAP |
| Solvent | Non-protic, anhydrous | DCM, DMF |
| Temperature | Controlled reaction rate | 0 °C to RT |
Section 2: Etherification of BCP-1,3-diol
The synthesis of BCP ethers has historically been challenging due to base-mediated decomposition pathways.[5][6] However, recent advances have provided practical solutions.
Williamson Ether Synthesis (with caution)
The traditional Williamson ether synthesis (alkoxide reacting with an alkyl halide) can be problematic with BCP-alcohols due to the potential for elimination or rearrangement under strongly basic conditions. This approach should be used with caution and is generally more successful with activated electrophiles (e.g., benzyl or allyl halides) and carefully chosen bases.
Acid-Catalyzed Etherification with Trichloroacetimidates
A more robust and general method for the synthesis of BCP ethers involves the reaction of a BCP-alcohol with a trichloroacetimidate derivative under acidic conditions.[5][6] This method avoids the use of strong bases, thus preventing decomposition of the BCP core.
Causality Behind Experimental Choices:
-
Trichloroacetimidate: This reagent, formed from an alcohol and trichloroacetonitrile, is an excellent electrophile upon activation.
-
Acid Catalyst: A catalytic amount of a strong acid (e.g., trifluoromethanesulfonic acid, TMSOTf) protonates the imidate nitrogen, making it a superb leaving group. This facilitates nucleophilic attack by the BCP-hydroxyl group.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the trichloroacetimidate and the acidic catalyst.
Caption: Acid-catalyzed etherification of BCP-diol.
Protocol 2.2: Synthesis of 1,3-Dibenzyloxybicyclo[1.1.1]pentane
Materials:
-
This compound (1.0 eq)
-
Benzyl 2,2,2-trichloroacetimidate (2.5 eq)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried flask containing activated 4 Å molecular sieves, add this compound and benzyl 2,2,2-trichloroacetimidate.
-
Add anhydrous DCM via syringe under an inert atmosphere.
-
Cool the mixture to -20 °C (acetonitrile/dry ice bath).
-
Add TMSOTf dropwise via syringe. The reaction is often rapid.
-
Stir the reaction at -20 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Filter the mixture through a pad of celite to remove molecular sieves and wash with DCM.
-
Transfer the filtrate to a separatory funnel, separate the layers, and wash the organic phase with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the desired diether.
Section 3: Selective Monofunctionalization
Achieving selective monofunctionalization of the C2-symmetric BCP-1,3-diol is a significant synthetic challenge. Standard approaches often lead to a statistical mixture of starting material, mono-substituted, and di-substituted products.
Strategies for Monofunctionalization
-
Use of a Limiting Reagent: The most straightforward approach is to use a substoichiometric amount (e.g., 0.9-1.0 equivalents) of the derivatizing agent. This will inevitably require careful chromatographic separation of the product mixture.
-
Enzymatic Desymmetrization: Lipases can selectively acylate one of the two enantiotopic hydroxyl groups, providing access to chiral, mono-functionalized BCPs. This is a powerful strategy for introducing chirality.
-
Protecting Group Strategies: One hydroxyl group can be protected, the other functionalized, and then the protecting group removed. The challenge lies in the selective mono-protection of the diol. The formation of cyclic protecting groups, such as acetals or silyl ethers, can be a viable route if subsequent regioselective opening is possible.
| Strategy | Key Principle | Outcome |
| Limiting Reagent | Statistical reaction control | Mixture of products requiring separation |
| Enzymatic Resolution | Enantioselective acylation | Chiral mono-ester |
| Protecting Groups | Stepwise differentiation | Controlled synthesis of mono-functionalized product |
Conclusion and Future Outlook
The functionalization of the hydroxyl groups of this compound is a pivotal step in harnessing the full potential of the BCP scaffold in drug discovery. The protocols and strategies outlined in this guide provide a robust starting point for researchers. As the demand for novel, three-dimensional chemical matter continues to grow, the development of even more sophisticated and selective methods for derivatizing the BCP-1,3-diol platform will undoubtedly remain an active and important area of research. The ability to precisely control the installation of functional groups on this rigid core will unlock new avenues for designing next-generation therapeutics with optimized properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Large-Scale Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
Introduction: The Rise of a Benzene Bioisostere in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that enhance the physicochemical and pharmacokinetic properties of drug candidates is perpetual. The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a paramount three-dimensional, saturated bioisostere for the ubiquitous para-substituted benzene ring.[1][2] Its rigid, rod-like structure offers a similar exit vector for substituents as a phenyl ring but with a significantly improved C(sp³)-rich character. This "escape from flatland" strategy often imparts enhanced solubility, greater metabolic stability, and can help navigate patented chemical spaces.[3]
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is a cornerstone building block, providing a versatile entry point for the synthesis of a myriad of BCP-containing derivatives for drug discovery and materials science.[3][4] This document provides a comprehensive guide to its large-scale synthesis, consolidating field-proven protocols with an in-depth explanation of the underlying chemical principles to ensure both scalability and reproducibility.
Synthetic Strategy: A Two-Stage Approach to the BCP Core
The most robust and scalable synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid hinges on a two-step sequence. This process begins with the construction of the strained BCP core via a photochemical reaction, followed by an oxidative cleavage to furnish the target diacid.
The key intermediate for this synthesis is [1.1.1]propellane, a highly strained molecule with an inverted geometry at the central carbon-carbon bond.[5] Its high reactivity is harnessed in the first step to construct the BCP skeleton.[2][6]
Overall Reaction Scheme
Caption: Overall synthetic route from [1.1.1]propellane to the target diacid.
Part 1: Kilogram-Scale Synthesis of the BCP Diketone Intermediate via Flow Photochemistry
The initial and most critical step is the photochemical addition of [1.1.1]propellane to diacetyl. Traditional batch photochemistry is often limited in scale. The adoption of a continuous flow process is instrumental for achieving kilogram-scale throughput safely and efficiently.[3][4][7] This method offers superior control over irradiation time, temperature, and mixing, leading to higher yields and purity.[8]
Experimental Workflow: Flow Photochemistry
Caption: Workflow for the continuous flow synthesis of the BCP diketone.
Protocol 1: Synthesis of 1,1′-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one)
This protocol is adapted from the multigram-scale synthesis developed by Mykhailiuk and coworkers, which has been demonstrated to be scalable.[3][4]
Materials and Equipment:
-
[1.1.1]Propellane solution: Prepared in situ from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and an organolithium reagent (e.g., n-butyllithium or methyllithium) in an appropriate solvent like pentane or diethyl ether.[6][9] The concentration should be determined before use.
-
Diacetyl (2,3-butanedione): Freshly distilled.
-
Diethyl ether (Et₂O): Anhydrous.
-
Flow photoreactor: Equipped with 365 nm LED light sources.
-
Syringe pump or peristaltic pump.
-
Standard laboratory glassware.
-
Rotary evaporator.
Procedure:
-
Preparation of Reagent Solutions:
-
Photochemical Reaction:
-
Combine the [1.1.1]propellane and diacetyl solutions.
-
Pump the combined reaction mixture through the flow photoreactor at a determined flow rate (e.g., ~30 mL/min for a ~160 mL illuminated volume).[3][4] The residence time in the illuminated zone is critical for reaction completion.
-
Maintain the reactor temperature at a controlled, low temperature (e.g., -10 to 0 °C) to minimize side reactions.[6]
-
Monitor the reaction progress by taking aliquots from the output stream and analyzing via ¹H NMR until the signal for [1.1.1]propellane (a singlet around 2.0 ppm) is no longer observed.[10]
-
-
Workup and Isolation:
-
Collect the output from the photoreactor in a receiving flask.
-
Once the reaction is complete, concentrate the collected solution under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting crude product, 1,1′-(bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one), often crystallizes upon solvent removal and can be of sufficient purity for the next step.[3][6] A wash with a cold pentane:diethyl ether mixture can be performed to remove colored impurities.[6][10]
-
| Parameter | Value | Reference |
| [1.1.1]Propellane Equiv. | 1.0 | [3][4] |
| Diacetyl Equiv. | 1.0 | [3][4] |
| Wavelength | 365 nm | [3][4] |
| Typical Yield | ~94% | [3][4] |
Part 2: Multigram-Scale Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid via Haloform Reaction
The second stage involves the conversion of the acetyl groups of the BCP diketone into carboxylic acids. This is efficiently achieved through a haloform reaction, a classic method for converting methyl ketones to carboxylates.
Protocol 2: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
This protocol is based on the well-established procedures from Michl and coworkers, and further optimized for large-scale batch processing.[3][6][10]
Materials and Equipment:
-
1,1′-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one): From Protocol 1.
-
Sodium hydroxide (NaOH): Pellets or solution.
-
Bromine (Br₂): Caution: Highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Dioxane.
-
Ethyl acetate (EtOAc).
-
Hydrochloric acid (HCl): Concentrated.
-
Large three-necked round-bottom flask.
-
Mechanical stirrer.
-
Addition funnel.
-
Ice bath.
Procedure:
-
Preparation of Sodium Hypobromite Solution:
-
In a large three-necked flask equipped with a mechanical stirrer and thermometer, dissolve sodium hydroxide (approx. 15 equivalents) in water.[3]
-
Cool the solution to below 20 °C in an ice bath.
-
Slowly add bromine (approx. 7.5 equivalents) dropwise via an addition funnel, ensuring the temperature is maintained.[3][10] The solution will turn a characteristic orange/yellow. Stir for an additional 2-3 hours.
-
-
Haloform Reaction:
-
Cool the freshly prepared sodium hypobromite solution to 0 °C.
-
Dissolve the BCP diketone (1.0 equivalent) from Protocol 1 in dioxane.
-
Add the diketone solution dropwise to the vigorously stirred hypobromite solution, maintaining the internal temperature below 3-5 °C.[6][10]
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir overnight.
-
-
Workup and Isolation:
-
Quench any excess hypobromite by adding a small amount of sodium bisulfite.
-
Extract the aqueous mixture with a non-polar solvent (e.g., CH₂Cl₂) to remove organic, non-acidic byproducts.
-
Carefully acidify the aqueous layer to a low pH (~2-3) with concentrated HCl while cooling in an ice bath.
-
The target dicarboxylic acid will precipitate as a white solid.
-
Extract the acidified aqueous layer multiple times with a polar organic solvent such as ethyl acetate.[3] For exhaustive extraction on a large scale, continuous liquid-liquid extraction may be beneficial.[10]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid as a white solid.
-
| Parameter | Value | Reference |
| BCP Diketone Equiv. | 1.0 | [3][6] |
| NaOH Equiv. | ~15.0 | [3] |
| Bromine Equiv. | ~7.5 | [3] |
| Reaction Temperature | 0 °C to RT | [3][6] |
| Typical Yield | ~70-80% | [6] |
Safety and Handling
-
[1.1.1]Propellane: A highly strained and reactive molecule. It is typically generated and used in situ in a dilute solution. Avoid isolation of the neat compound.[5][9]
-
Bromine: A highly toxic, corrosive, and volatile liquid. Always handle in a well-ventilated fume hood with appropriate PPE, including heavy-duty gloves, a lab coat, and a face shield.[11]
-
Sodium Hydroxide: A corrosive solid. Avoid contact with skin and eyes. The dissolution in water is highly exothermic.
-
Photochemical Reactions: Ensure the photoreactor is properly shielded to prevent exposure to high-intensity UV light.
Conclusion
The protocols detailed herein provide a robust and scalable pathway to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a critical building block in modern chemistry. The strategic implementation of flow photochemistry for the BCP core construction is a key enabling technology for producing this valuable compound on a large scale. By understanding the causality behind the experimental choices—from the use of a flow reactor to the specific conditions of the haloform reaction—researchers can confidently and safely produce multigram to kilogram quantities of this important molecular scaffold.
References
- 1. A Storable Feedstock for Preparation of [1.1.1]Propellane - SYNFORM - Thieme Chemistry [thieme.de]
- 2. researchgate.net [researchgate.net]
- 3. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - Enamine [enamine.net]
- 8. A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives [researchrepository.ucd.ie]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. orgsyn.org [orgsyn.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Application Notes & Protocols: The Role of Bicyclo[1.1.1]pentane-1,3-diol in Advanced Materials Science
Abstract: The bicyclo[1.1.1]pentane (BCP) scaffold has emerged from a niche chemical curiosity to a cornerstone in modern medicinal chemistry and materials science.[1][2] Valued as a bioisostere for phenyl rings, internal alkynes, and tert-butyl groups, its rigid, three-dimensional structure imparts unique and often advantageous properties to parent molecules, including enhanced solubility and metabolic stability.[2][3][4][5] This guide focuses on a key derivative, bicyclo[1.1.1]pentane-1,3-diol (BCP diol), a bifunctional monomer whose linear, constrained geometry offers unprecedented control over the properties of advanced materials. We provide an in-depth exploration of its application in polymers and liquid crystals, complete with detailed experimental protocols for researchers and materials scientists.
The this compound Moiety: A Paradigm of Rigidity and Linearity
The BCP core is a highly strained yet remarkably stable hydrocarbon framework.[5] This inherent strain does not lead to instability but rather enforces a rigid, cage-like structure. When functionalized at the 1 and 3 bridgehead positions, as in BCP diol, the substituents are held in a perfectly linear orientation with a fixed distance. This characteristic makes BCP diol an exceptional building block, or "molecular rod," for creating materials with highly predictable and ordered structures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1312790-52-5 | [6][7] |
| Molecular Formula | C₅H₈O₂ | [6] |
| Molecular Weight | 100.12 g/mol | [6] |
| Appearance | White to off-white solid | N/A |
| H-Bond Acceptors | 2 | [6] |
| H-Bond Donors | 2 | [6] |
| Rotatable Bonds | 0 | [6] |
The primary advantage of incorporating BCP diol into a material's structure is the introduction of controlled rigidity. Unlike flexible aliphatic diols (e.g., 1,4-butanediol) or even semi-rigid aromatic diols (e.g., hydroquinone), BCP diol prevents kinking or rotation within the polymer backbone or molecular assembly, directly influencing macroscopic properties such as thermal stability, mechanical strength, and phase behavior.
Synthesis Pathway Overview
The synthesis of BCP diol is a multi-step process that typically begins with the highly reactive and unstable [1.1.1]propellane.[1][3] While challenging, scalable methods have been developed to make its derivatives accessible.[4] The most common route proceeds through the dicarboxylic acid intermediate.
Caption: General synthetic workflow for this compound.
A key precursor, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, is often synthesized via a photochemical reaction between [1.1.1]propellane and 2,3-butanedione, followed by a haloform reaction.[4][8] The resulting diacid can then be reduced to the target diol, typically after esterification to improve solubility and reactivity for the reduction step.
Application I: High-Performance Polymers
Rationale & Causality
Incorporating BCP diol into polymer backbones, such as polyesters or polyurethanes, serves as a powerful strategy to enhance thermomechanical properties. The rigid BCP unit severely restricts the conformational freedom of the polymer chains. This has several predictable consequences:
-
Increased Glass Transition Temperature (Tg): The energy required to induce large-scale segmental motion of the polymer chains is significantly increased, leading to a higher Tg and improved dimensional stability at elevated temperatures.
-
Enhanced Thermal Stability: The rigid, saturated hydrocarbon core of BCP is inherently more stable to thermal degradation than many flexible aliphatic linkers.
-
Modified Crystallinity: The regular, linear structure of the BCP unit can promote chain packing and increase the degree of crystallinity, which can enhance stiffness and solvent resistance.
Caption: BCP diol introduces rigid, linear segments into a polymer backbone.
Protocol: Synthesis of a BCP-based Polyester
This protocol describes the synthesis of a polyester via solution polymerization of BCP-1,3-diol and terephthaloyl chloride.
Materials:
-
This compound (1.00 g, 10.0 mmol)
-
Terephthaloyl chloride (2.03 g, 10.0 mmol)
-
Anhydrous Pyridine (5 mL)
-
Anhydrous Dichloromethane (DCM, 50 mL)
-
Methanol (200 mL)
-
Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
Reactor Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to an argon inlet/outlet. Flame-dry the glassware under vacuum and cool under a positive pressure of argon. Causality: Anhydrous conditions are critical as terephthaloyl chloride is highly moisture-sensitive and will readily hydrolyze, terminating the polymerization.
-
Monomer Dissolution: To the flask, add this compound (1.00 g) and anhydrous DCM (25 mL). Stir until fully dissolved. Add anhydrous pyridine (2.5 mL). Causality: Pyridine acts as a base to neutralize the HCl gas produced during the esterification reaction, driving the polymerization forward.
-
Initiation of Polymerization: Dissolve terephthaloyl chloride (2.03 g) in anhydrous DCM (25 mL) and add this solution to the dropping funnel. Add the acid chloride solution dropwise to the stirred diol solution at 0 °C (ice bath) over 30 minutes. Causality: Slow, cooled addition helps to control the exothermicity of the reaction and promotes the formation of higher molecular weight polymer by minimizing side reactions.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir under argon for 24 hours. The solution will become progressively more viscous.
-
Polymer Isolation: Slowly pour the viscous reaction mixture into a beaker containing 200 mL of vigorously stirring methanol. A white, fibrous precipitate will form. Causality: Methanol is a non-solvent for the polyester but will dissolve unreacted monomers, pyridine hydrochloride, and low molecular weight oligomers, effectively purifying the desired polymer.
-
Purification: Collect the polymer by vacuum filtration. Wash the solid thoroughly with fresh methanol (3 x 50 mL).
-
Drying: Dry the polymer in a vacuum oven at 60 °C overnight to a constant weight.
-
Characterization: The resulting polymer should be characterized by:
-
1H NMR: To confirm the incorporation of both monomers.
-
FTIR: To observe the formation of the ester carbonyl stretch (~1720 cm-1) and the disappearance of the diol O-H stretch.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).
-
Application II: Advanced Liquid Crystals
Rationale & Causality
The BCP unit is an effective replacement for 1,4-disubstituted phenyl rings in the design of liquid crystalline materials (mesogens).[9][10][11] Its rigid, linear geometry is an ideal structural element for promoting the anisotropic, ordered arrangements required for mesophase formation.
Advantages over Phenyl-based Systems:
-
Improved Low-Temperature Miscibility: BCP-containing liquid crystals often exhibit better solubility and resist crystallization at low temperatures, widening the operational range of liquid crystal displays (LCDs).[9]
-
Higher Voltage Holding Ratio (VHR): The saturated, non-aromatic nature of the BCP core can lead to materials with higher electrical resistivity, resulting in an improved VHR. This is a critical parameter for the performance of active-matrix LCDs (TFT displays).[9]
-
Lower Elastic Constant Ratio (K33/K11): The incorporation of BCP units can lower the bend-to-splay elastic constant ratio, which helps to improve the viewing angle and reduce the switching times of the display.[9]
Protocol: Synthesis of a BCP-based Mesogen Building Block
This protocol describes the mono-alkylation of BCP-1,3-diol, a key step in creating a bifunctional intermediate for more complex liquid crystal synthesis.
Materials:
-
This compound (1.00 g, 10.0 mmol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (0.40 g, 10.0 mmol)
-
1-Bromopentane (1.24 mL, 10.0 mmol)
-
Anhydrous Tetrahydrofuran (THF, 50 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactor Setup: Under an argon atmosphere in a flame-dried flask, suspend NaH (0.40 g) in anhydrous THF (20 mL). Cool the suspension to 0 °C. Causality: NaH is a strong, non-nucleophilic base ideal for deprotonating alcohols. It is pyrophoric and reacts violently with water, necessitating an inert atmosphere.
-
Alkoxide Formation: Dissolve BCP-1,3-diol (1.00 g) in anhydrous THF (30 mL) and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen gas evolution ceases. Causality: Using one equivalent of base selectively forms the mono-alkoxide, as the second deprotonation is statistically less favorable and sterically hindered.
-
Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromopentane (1.24 mL) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl (20 mL) at 0 °C to neutralize any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water (50 mL) and then brine (50 mL). Causality: The water wash removes THF and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude mixture by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the desired mono-alkylated product from unreacted diol and the di-alkylated side product.
-
Characterization: Confirm the structure of the product, 3-(pentyloxy)bicyclo[1.1.1]pentan-1-ol, using 1H NMR, 13C NMR, and mass spectrometry. This intermediate now possesses a flexible tail and a reactive hydroxyl group for further elaboration into a complete mesogen.
References
- 1. Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable | Postgraduate study | Loughborough University [lboro.ac.uk]
- 2. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. Bicyclo(1.1.1)pentane-1,3-diol | C5H8O2 | CID 131295062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. EP0987238A1 - Liquid-crystalline compounds having bicyclo 1.1.1]pentane structure, liquid-crystal composition, and liquid-crystal display element - Google Patents [patents.google.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Synthesis of liquid crystals based on bicyclo[1.1.1]pentane | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Synthesis of Advanced Polymers Incorporating Bicyclo[1.1.1]pentane-1,3-diol
Introduction: The Bicyclo[1.1.1]pentane Motif as a Paradigm Shift in Polymer Chemistry
The quest for novel polymeric materials with enhanced physical and biological properties is a cornerstone of modern materials science and drug development. A significant leap in this endeavor involves the incorporation of rigid, three-dimensional molecular scaffolds into polymer backbones. Among these, the bicyclo[1.1.1]pentane (BCP) unit has emerged as a transformative structural motif.[1][2][3] Initially recognized for its role as a bioisostere for para-substituted phenyl rings in medicinal chemistry, the BCP cage offers a unique combination of rigidity, linearity, and improved physicochemical properties such as enhanced solubility and metabolic stability.[4] These attributes make BCP-containing polymers highly promising candidates for a range of applications, from advanced drug delivery systems to high-performance engineering plastics.
This comprehensive guide provides detailed protocols and technical insights into the synthesis of polymers incorporating bicyclo[1.1.1]pentane-1,3-diol (BCP-diol), a key monomer for introducing the BCP cage into polyester and polyurethane backbones. We will delve into the synthesis of the BCP-diol monomer, followed by step-by-step protocols for its polymerization, and conclude with a discussion on the characterization and expected properties of these novel materials.
Monomer Synthesis: From Dicarboxylic Acid to Diol
The most common and scalable entry point to functionalized BCPs is through bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[3][5][6][7] This diacid can be synthesized in multigram quantities from [1.1.1]propellane.[5][8] The subsequent reduction of the dicarboxylic acid to the corresponding diol is a critical step in generating the monomer for polymerization.
Protocol 1: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
This protocol is adapted from the established photochemical synthesis followed by a haloform reaction.[5][8]
Workflow for Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid Synthesis
Caption: Synthesis of BCP-dicarboxylic acid from [1.1.1]propellane.
Step-by-Step Procedure:
-
Photochemical Reaction: In a flow reactor equipped with a 365 nm LED light source, a solution of [1.1.1]propellane and diacetyl in an appropriate solvent (e.g., diethyl ether) is irradiated.[5] The reaction progress should be monitored by NMR to ensure complete consumption of the propellane.[8]
-
Work-up: Upon completion, the solvent is removed under reduced pressure to yield crude 1,1'-(bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one). This crude product can often be used directly in the next step.[5]
-
Haloform Reaction: The crude diketone is dissolved in dioxane and added dropwise to a cooled (0 °C) solution of sodium hydroxide and bromine in water. The reaction mixture is stirred overnight at room temperature.[5][8]
-
Purification: After an appropriate work-up involving extraction and acidification, the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is isolated as a solid.[5]
Protocol 2: Reduction of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid to this compound
The reduction of the dicarboxylic acid to the diol can be achieved using standard reducing agents.
Step-by-Step Procedure:
-
Esterification (Optional but Recommended): To facilitate a cleaner reduction, the dicarboxylic acid can be first converted to its corresponding dimethyl or diethyl ester. This can be achieved by reacting the diacid with an excess of methanol or ethanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) or by using thionyl chloride followed by the alcohol.
-
Reduction: The diacid or its diester derivative is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF). A solution of a reducing agent like lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF) is added dropwise at 0 °C. The reaction is then typically stirred at room temperature or refluxed until complete conversion is observed by TLC or LC-MS.
-
Quenching and Work-up: The reaction is carefully quenched at 0 °C by the sequential addition of water and a sodium hydroxide solution. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield this compound.
Polymer Synthesis: Building BCP-Containing Macromolecules
The difunctional nature of this compound makes it an ideal monomer for step-growth polymerization. Here, we present detailed protocols for the synthesis of BCP-containing polyesters and polyurethanes.
Protocol 3: Synthesis of BCP-Polyesters via Polycondensation
The reaction of BCP-diol with a diacyl chloride, such as terephthaloyl chloride, in the presence of a base yields a rigid-rod polyester.
Polycondensation of BCP-diol with Terephthaloyl Chloride
Caption: General scheme for the synthesis of BCP-polyesters.
Step-by-Step Procedure:
-
Monomer Preparation: this compound and terephthaloyl chloride are purified and dried before use.
-
Polymerization: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, this compound is dissolved in a dry, aprotic solvent such as THF or dichloromethane. A stoichiometric amount of a non-nucleophilic base (e.g., pyridine or triethylamine) is added.
-
A solution of terephthaloyl chloride in the same solvent is added dropwise to the stirred solution of the diol at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Polymer Isolation: The resulting polymer is isolated by precipitation in a non-solvent such as methanol or hexane. The precipitate is collected by filtration, washed thoroughly, and dried under vacuum.
Protocol 4: Synthesis of BCP-Polyurethanes
The reaction of BCP-diol with a diisocyanate, such as 4,4'-methylenebis(phenyl isocyanate) (MDI), produces polyurethanes with the rigid BCP unit in the backbone.[9]
Step-by-Step Procedure:
-
Monomer and Reagent Preparation: this compound and MDI should be purified and thoroughly dried. A catalyst, such as dibutyltin dilaurate (DBTDL), is typically used.
-
Pre-polymer Formation (Two-Step Method): In a flame-dried reactor under an inert atmosphere, a solution of MDI in a dry solvent (e.g., chloroform or DMF) is prepared. A solution of this compound is then added dropwise.[9] This mixture is stirred to form an isocyanate-terminated prepolymer.
-
Chain Extension: A chain extender, such as 1,4-butanediol, is then added to the prepolymer solution. The reaction is continued until a significant increase in viscosity is observed.[9]
-
Termination and Isolation: The reaction is terminated by the addition of a small amount of an alcohol (e.g., methanol) to cap any unreacted isocyanate groups.[9] The polymer is then isolated by precipitation and dried under vacuum.
Characterization of BCP-Containing Polymers
A thorough characterization of the synthesized polymers is essential to understand their structure, molecular weight, and physical properties.
| Analytical Technique | Purpose | Expected Observations for BCP-Polymers |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and purity of the polymer. | 1H and 13C NMR spectra will show characteristic peaks for the BCP cage and the co-monomer units, confirming successful incorporation.[10] |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight distribution (Mn, Mw, and PDI) of the polymer. | GPC analysis will provide information on the average molecular weight and the breadth of the molecular weight distribution, which are crucial for understanding the mechanical properties.[11][12] |
| Differential Scanning Calorimetry (DSC) | To determine the thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm). | The rigid BCP unit is expected to increase the Tg of the polymers compared to their more flexible aliphatic or aromatic analogues.[13] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition profile of the polymer. | BCP-containing polymers are anticipated to exhibit high thermal stability due to the robust nature of the cage structure.[2][13] |
Properties and Applications
The incorporation of the this compound moiety into polymer backbones is expected to impart a unique set of properties:
-
Enhanced Rigidity and Thermal Stability: The rigid, rod-like nature of the BCP unit can lead to polymers with high glass transition temperatures and excellent thermal stability, making them suitable for high-performance applications.[1][2]
-
Improved Mechanical Strength: The stiffness of the BCP cage can contribute to increased modulus and tensile strength in the resulting polymers.
-
Modified Solubility: The non-aromatic, sp³-rich nature of the BCP unit can improve the solubility of the polymers in a wider range of organic solvents compared to their fully aromatic counterparts.[4]
-
Biocompatibility and Drug Delivery: As a validated bioisostere, BCP-containing polymers are of significant interest for biomedical applications, including the development of novel drug delivery vehicles with improved pharmacokinetic profiles.
Conclusion
The synthesis of polymers incorporating this compound opens up a new frontier in materials science and medicinal chemistry. The protocols outlined in this guide provide a solid foundation for researchers to explore this exciting class of materials. The unique structural and physical properties conferred by the BCP moiety are poised to drive innovation in a multitude of fields, from the development of next-generation therapeutics to the creation of advanced, high-performance materials.
References
- 1. Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US20100168371A1 - Bio-Based Terephthalate Polyesters - Google Patents [patents.google.com]
- 5. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - Enamine [enamine.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 10. Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
Application Note: Bicyclo[1.1.1]pentane-1,3-diol as a Novel Linker for Enhanced Stability and Functionality in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[1.1.1]pentane (BCP) moiety is a fascinating three-dimensional, rigid bioisostere for para-substituted benzene rings and internal alkynes, offering improved physicochemical properties in medicinal chemistry.[1][2] This application note details the use of bicyclo[1.1.1]pentane-1,3-diol as a novel linker in the synthesis of Metal-Organic Frameworks (MOFs). The inherent rigidity of the BCP core can enhance the thermal and chemical stability of the resulting MOFs, a critical factor for practical applications.[3][4][5] Furthermore, the diol functionality provides versatile coordination sites for the construction of robust and porous frameworks. This guide provides a comprehensive overview of the synthesis of the BCP-diol linker, the subsequent solvothermal synthesis of BCP-based MOFs, detailed characterization protocols, and a focused exploration of their potential in drug delivery applications.
Introduction: The Rationale for Bicyclo[1.1.1]pentane in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers.[6] Their high surface area, tunable pore size, and chemical functionality make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery.[6][7][8] The choice of the organic linker is paramount as it dictates the topology, porosity, and overall stability of the MOF.[5][9]
While aromatic carboxylates are the most common linkers in MOF synthesis, there is a growing interest in aliphatic linkers to impart unique properties to the resulting frameworks.[10][11] The bicyclo[1.1.1]pentane (BCP) scaffold, in particular, presents a compelling case for its use in MOF design. As a saturated, rigid, and three-dimensional structure, it offers several advantages over traditional planar aromatic linkers:
-
Enhanced Stability: The rigidity of the BCP core can contribute to the overall stability of the MOF structure, preventing framework collapse upon solvent removal and enhancing resistance to chemical and thermal degradation.[3][4][5][12]
-
Unique Pore Geometries: The three-dimensional nature of the BCP linker can lead to the formation of MOFs with novel topologies and pore environments, potentially enabling highly selective molecular separations.[13][14]
-
Improved Biocompatibility: As a bioisostere, the BCP moiety is often associated with improved metabolic stability and reduced toxicity, making BCP-based MOFs attractive candidates for biomedical applications like drug delivery.[2][15]
This application note focuses on this compound as a versatile and promising linker for the next generation of stable and functional MOFs.
Synthesis of this compound Linker
The synthesis of this compound can be achieved through a multi-step process starting from the more readily available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[15][16]
Protocol 1: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
A common route to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid involves the photochemical addition of [1.1.1]propellane to 2,3-butanedione followed by a haloform reaction.[15][16]
Step 1: Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane.
-
Generate [1.1.1]propellane in situ from a suitable precursor, such as 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.[16]
-
To the solution of [1.1.1]propellane, add freshly distilled 2,3-butanedione.
-
Irradiate the mixture with a medium-pressure UV lamp at a low temperature (e.g., -10°C) for several hours.[16]
-
Monitor the reaction by NMR to ensure the complete consumption of [1.1.1]propellane.[16]
-
Evaporate the solvents and purify the resulting 1,3-diacetylbicyclo[1.1.1]pentane by crystallization.
Step 2: Haloform Reaction to Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid.
-
Prepare a solution of sodium hydroxide in water and cool it to 0°C.
-
Slowly add bromine to the cooled sodium hydroxide solution.
-
Add a solution of 1,3-diacetylbicyclo[1.1.1]pentane in dioxane dropwise, maintaining the temperature below 5°C.[16]
-
Stir the reaction mixture at 0°C for one hour and then at room temperature overnight.
-
Quench the reaction with sodium bisulfite and extract with an organic solvent to remove byproducts.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Reduction to this compound
The dicarboxylic acid can be reduced to the corresponding diol using a suitable reducing agent like borane dimethyl sulfide complex (BH₃·SMe₂).[15]
-
Dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0°C and add BH₃·SMe₂ dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Cool the reaction to 0°C and quench by the slow addition of methanol.
-
Remove the solvents under reduced pressure and purify the resulting this compound by distillation or column chromatography.[15]
Solvothermal Synthesis of BCP-Diol Based MOFs
Solvothermal synthesis is a widely employed method for the preparation of MOFs, involving the reaction of the metal precursor and the organic linker in a sealed vessel at elevated temperatures.[17][18]
Protocol 3: General Procedure for Solvothermal Synthesis of a BCP-Diol MOF
-
In a typical synthesis, a metal salt (e.g., zinc nitrate, zirconium chloride) and this compound are dissolved in a suitable solvent, commonly N,N-dimethylformamide (DMF).[18]
-
The molar ratio of the metal salt to the linker is a critical parameter that needs to be optimized for the desired framework.
-
The solution is sealed in a Teflon-lined stainless-steel autoclave.
-
The autoclave is heated in an oven at a specific temperature (typically between 80°C and 150°C) for a defined period (e.g., 24-72 hours).
-
After cooling to room temperature, the crystalline product is collected by filtration.
-
The product is washed with fresh solvent (e.g., DMF, ethanol) to remove unreacted starting materials and then dried under vacuum.
Caption: Solvothermal synthesis workflow for BCP-diol based MOFs.
Characterization of BCP-Diol MOFs
A suite of analytical techniques is essential to confirm the successful synthesis and to evaluate the properties of the new MOF material.
| Technique | Purpose | Expected Outcome |
| Powder X-ray Diffraction (PXRD) | To confirm the crystalline structure and phase purity of the synthesized MOF.[18] | A diffraction pattern that matches a simulated pattern from a single-crystal structure or indicates a new crystalline phase. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF and identify the temperature of framework decomposition.[18] | A plot showing weight loss at different temperatures, indicating the removal of solvent molecules and subsequent framework collapse. |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area and pore volume of the MOF.[18] | Nitrogen adsorption-desorption isotherms at 77 K, from which the surface area and pore size distribution can be calculated. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the diol linker to the metal centers. | Shifts in the characteristic vibrational bands of the hydroxyl groups upon coordination to the metal ions. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the MOF particles. | Images showing the shape and size distribution of the synthesized MOF crystals. |
Application in Drug Delivery
The unique properties of BCP-based MOFs make them highly promising for drug delivery applications.[7][8][19][20][21] Their high porosity allows for significant drug loading, while the potential for controlled release can improve therapeutic efficacy and reduce side effects.[19][20]
Protocol 4: Drug Loading into BCP-Diol MOFs
-
Activate the MOF by heating under vacuum to remove any guest molecules from the pores.
-
Suspend the activated MOF in a solution of the drug (e.g., ibuprofen, doxorubicin) in a suitable solvent.
-
Stir the suspension for a prolonged period (e.g., 24-48 hours) to allow for the diffusion of the drug molecules into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation or filtration.
-
Wash the product with fresh solvent to remove any surface-adsorbed drug molecules.
-
Dry the drug-loaded MOF under vacuum.
-
The amount of loaded drug can be quantified by techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) of the supernatant or the digested MOF.
Protocol 5: In Vitro Drug Release Study
-
Suspend a known amount of the drug-loaded MOF in a release medium, such as phosphate-buffered saline (PBS) at a physiological pH of 7.4.
-
Maintain the suspension at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with fresh pre-warmed release medium to maintain a constant volume.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.
Caption: Workflow for drug loading and in vitro release studies.
Conclusion and Future Outlook
This compound represents a promising and underexplored linker for the design and synthesis of novel Metal-Organic Frameworks. Its inherent rigidity and three-dimensional structure can lead to MOFs with enhanced stability and unique pore environments. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthesis, characterization, and application of these exciting new materials. The potential of BCP-diol based MOFs in drug delivery is particularly noteworthy, offering opportunities for the development of advanced and efficient therapeutic systems. Future research in this area could focus on the synthesis of a wider range of BCP-diol MOFs with different metal nodes, the exploration of their gas sorption properties for separation applications, and in-depth in vivo studies to validate their potential as drug delivery vehicles.
References
- 1. Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Tuning MOF Stability and Porosity via Adding Rigid Pillars - American Chemical Society - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 7. drpress.org [drpress.org]
- 8. Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog.strem.com [blog.strem.com]
- 10. Properties of Aliphatic Ligand-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Ligand-Rigidification for Enhancing the Stability of Metal-Organic Frameworks. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Exceeding flexpectations: a combined experimental and computational investigation of structural flexibility in 3-dimensional linker-based metal–organi ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06360K [pubs.rsc.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Enzymatic Modification of Bicyclo[1.1.1]pentane-1,3-diol: Application Notes and Protocols for Biocatalysis in Drug Discovery
Introduction: The Rise of Bicyclo[1.1.1]pentanes in Medicinal Chemistry
The bicyclo[1.1.1]pentane (BCP) motif has emerged as a compelling structural surrogate for traditional aromatic and tert-butyl groups in modern drug design.[1] Its rigid, three-dimensional framework offers a unique vector for substituent placement, often leading to significant improvements in the physicochemical properties of drug candidates.[2][3][4] Replacing a planar phenyl ring with a saturated BCP core can enhance aqueous solubility, improve metabolic stability by removing sites susceptible to oxidative metabolism, and reduce off-target promiscuity.[5][6] These advantages have fueled a surge in the development of synthetic methodologies to access functionalized BCPs.[1][5][7][8][9][10]
Bicyclo[1.1.1]pentane-1,3-diol, a key building block, presents two hydroxyl groups at the bridgehead positions, offering strategic points for derivatization. Enzymatic transformations of this diol provide a powerful and selective means to introduce a variety of functional groups, paving the way for the creation of diverse BCP-containing compound libraries for drug discovery. This guide provides detailed application notes and protocols for the enzymatic acylation, phosphorylation, and glycosylation of this compound, with a focus on the practical aspects and the underlying scientific rationale.
I. Lipase-Catalyzed Acylation: A Robust Method for Asymmetric Functionalization
Lipases are a class of hydrolases that have found widespread application in organic synthesis due to their broad substrate scope, high enantioselectivity, and operational simplicity.[11][12][13] Notably, lipases such as Candida antarctica lipase B (CALB) are known to catalyze the acylation of sterically hindered alcohols, making them ideal candidates for the modification of the rigid BCP-1,3-diol.[14][15]
Scientific Rationale
The enzymatic acylation of this compound can be employed for two primary purposes:
-
Kinetic Resolution: For a racemic mixture of a chiral BCP-1,3-diol derivative, lipase-catalyzed acylation can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
-
Regioselective Acylation: In the case of the achiral BCP-1,3-diol, enzymatic acylation can provide a route to the mono-acylated product, which can be challenging to achieve with high selectivity using traditional chemical methods.
The choice of lipase, acyl donor, and solvent are critical parameters that influence the reaction rate, conversion, and enantioselectivity.[11][16] Immobilized lipases, such as Novozym® 435 (immobilized CALB), are often preferred due to their enhanced stability and ease of recovery and reuse.[14]
Experimental Workflow: Lipase-Catalyzed Acylation
Caption: Workflow for lipase-catalyzed acylation of BCP-1,3-diol.
Protocol: Lipase-Catalyzed Mono-acylation of this compound
Materials:
-
This compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Vinyl acetate (or other acyl donor)
-
Anhydrous solvent (e.g., toluene, tert-butyl methyl ether)
-
Molecular sieves (4 Å)
-
Standard laboratory glassware and magnetic stirrer
-
Analytical instruments: NMR, chiral HPLC or GC
Procedure:
-
Preparation: To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1 equivalent).
-
Solvent and Acyl Donor: Add anhydrous solvent (e.g., 10 mL per 100 mg of diol) and vinyl acetate (1.5-3 equivalents).
-
Enzyme Addition: Add immobilized lipase (e.g., 20-50 mg per 100 mg of diol).
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C). Monitor the reaction progress by TLC, GC, or HPLC.
-
Work-up: Upon completion (or desired conversion), filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the mono-acylated product.
-
Analysis: Characterize the product by ¹H and ¹³C NMR. Determine the conversion and enantiomeric excess (if applicable) by chiral HPLC or GC analysis.
| Parameter | Recommended Range | Rationale |
| Enzyme | Novozym® 435, Lipase PS | High activity and stability in organic solvents. |
| Acyl Donor | Vinyl acetate, isopropenyl acetate | Irreversible acylation drives the reaction forward. |
| Solvent | Toluene, MTBE, Hexane | Aprotic, non-polar solvents are generally preferred. |
| Temperature | 30 - 45 °C | Balances reaction rate and enzyme stability. |
| Substrate Conc. | 10 - 50 mM | Prevents substrate/product inhibition at high concentrations. |
II. Kinase-Catalyzed Phosphorylation: Accessing BCP-based Phosphate Esters
Protein kinases catalyze the transfer of a phosphate group from a donor, typically ATP, to a substrate molecule.[17] While their natural substrates are primarily proteins and peptides, some kinases exhibit promiscuous activity towards small molecules.[18] The phosphorylation of this compound is an exploratory area, with the potential to generate novel BCP-based phosphate esters for biological screening.
Scientific Rationale
The substrate specificity of kinases is complex and not fully understood, often involving recognition of specific amino acid sequences surrounding the phosphorylation site.[18][19] For small molecule substrates, the structural and electronic properties of the molecule play a crucial role. The rigid and sterically defined nature of BCP-1,3-diol presents a unique challenge and opportunity for kinase-catalyzed phosphorylation. Success in this area would open up new avenues for creating BCP-containing probes and potential drug candidates. It has been shown that different kinases can have distinct substrate specificities based on the conformation of the full-length protein.[20]
Experimental Workflow: Kinase-Catalyzed Phosphorylation
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential CC, C–C Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. mdpi.com [mdpi.com]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Chemical biology toolkit for exploring protein kinase catalyzed phosphorylation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. Deciphering Protein Kinase Specificity through Large-Scale Analysis of Yeast Phosphorylation Site Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Specificity determinants of substrate recognition by the protein kinase DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Modulation of the substrate specificity of the kinase PDK1 by distinct conformations of the full-length protein - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Disubstituted Bicyclo[1.1.1]pentanes
Welcome to the technical support center for the synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes (BCPs). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis of these valuable bioisosteres. BCPs have gained significant traction in medicinal chemistry as non-aromatic, rigid scaffolds that can replace para-substituted phenyl rings, internal alkynes, and tert-butyl groups, often leading to improved physicochemical and pharmacokinetic properties of drug candidates.[1][2][3][4][5] However, their synthesis is not without its difficulties.
This guide provides troubleshooting advice for specific experimental issues and answers frequently asked questions, grounded in established scientific principles and methodologies.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of 1,3-disubstituted BCPs, offering potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired BCP Product
This is one of the most common challenges, and it can stem from a variety of factors related to the precursor, reagents, or reaction conditions.
Potential Cause A: Poor Quality or Decomposition of [1.1.1]Propellane
[1.1.1]Propellane is a highly strained and volatile precursor, making its stability a critical factor for successful BCP synthesis.[6][7]
-
Troubleshooting Steps:
-
Verify Precursor Quality: If using a stored solution of [1.1.1]propellane, its concentration may have decreased over time. It is advisable to use freshly prepared [1.1.1]propellane or titrate the existing solution before use.
-
Consider In Situ Generation or Continuous Flow: To circumvent the stability issues of [1.1.1]propellane, consider synthetic routes that generate it in situ or employ a continuous flow setup.[7][8] Continuous flow synthesis can provide a steady stream of the precursor for immediate use, minimizing decomposition.[8]
-
Potential Cause B: Inefficient Radical Generation or Addition
Many syntheses of 1,3-disubstituted BCPs rely on the radical-mediated opening of the central bond in [1.1.1]propellane.[1][6][9]
-
Troubleshooting Steps:
-
Optimize Initiator Concentration: For reactions initiated by radical initiators like triethylborane (BEt₃) or AIBN, ensure the optimal concentration is used. Too little initiator will result in a slow or incomplete reaction, while too much can lead to unwanted side reactions.
-
Evaluate Photoredox Conditions: For photoredox-catalyzed reactions, ensure the light source is of the correct wavelength and intensity.[3][9][10] The photocatalyst loading and reaction time may also need optimization.[10][11] A common issue can be insufficient light penetration for larger-scale reactions.
-
Consider Alternative Radical Precursors: The choice of radical precursor is crucial. Some precursors may not generate radicals efficiently under the chosen conditions. For instance, some multicomponent reactions have found success using hypervalent iodine(III) carboxylates as alkyl radical precursors.[12]
-
Potential Cause C: Unfavorable Reaction Conditions for Anionic Addition
The addition of organometallic reagents (anionic addition) to [1.1.1]propellane can be challenging and often requires harsh conditions.[3]
-
Troubleshooting Steps:
-
Temperature and Pressure: Reactions involving Grignard reagents may require elevated temperatures (e.g., 100 °C in a sealed tube) to proceed efficiently.[3] Ensure your experimental setup can safely handle these conditions.
-
Solvent Choice: The choice of solvent is critical. Anhydrous solvents are a must when working with organometallic reagents.[13] Ethereal solvents like THF or diethyl ether are commonly used.
-
Transmetalation: For cross-coupling reactions, the efficiency of transmetalation to the active catalyst can be a limiting step. Consider additives that can facilitate this process.
-
Problem 2: Formation of Significant Side Products
The formation of side products can complicate purification and reduce the yield of the desired 1,3-disubstituted BCP.
Potential Cause A: Oligomerization of [1.1.1]Propellane
Under certain conditions, [1.1.1]propellane can polymerize, leading to a complex mixture of products.[14]
-
Troubleshooting Steps:
-
Control [1.1.1]Propellane Concentration: Adding the [1.1.1]propellane solution slowly to the reaction mixture containing the other reagents can help to minimize its concentration at any given time, thus reducing the likelihood of oligomerization.
-
Optimize Temperature: Lowering the reaction temperature can sometimes suppress polymerization.
-
Potential Cause B: Unwanted Reactions of the BCP Radical/Anion Intermediate
The BCP radical or anion formed after the initial addition to [1.1.1]propellane can undergo undesired reactions if not efficiently trapped by the second substituent.[14]
-
Troubleshooting Steps:
-
Increase Trapping Agent Concentration: Ensure that the concentration of the electrophile or other trapping agent is sufficient to react with the BCP intermediate as it is formed.
-
Consider a One-Pot, Multi-Component Approach: Modern synthetic methods often employ multicomponent reactions where the BCP intermediate is rapidly trapped in a cascade process, minimizing the formation of side products.[4][9][12]
-
Problem 3: Difficulty in Product Isolation and Purification
The physical properties of BCPs can sometimes make their isolation and purification challenging.
-
Troubleshooting Steps:
-
Volatility: Some lower molecular weight BCPs can be volatile. Care should be taken during solvent removal to avoid product loss. Distillation under reduced pressure can be an effective purification method for such compounds.[11]
-
Chromatography: Standard silica gel chromatography is often effective. However, the non-polar nature of many BCPs may require the use of less polar eluent systems (e.g., hexane/ethyl acetate).
-
Crystallization: For solid BCP derivatives, crystallization can be a highly effective purification technique.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing 1,3-disubstituted BCPs?
A1: The most common and versatile precursor for BCP synthesis is [1.1.1]propellane.[2][6] The primary strategies involve the ring-opening of the central C1-C3 bond of [1.1.1]propellane through either:
-
Radical Addition: This is a widely used approach where a radical species adds to the central bond, generating a BCP-bridgehead radical. This radical can then be trapped by another reagent to install the second substituent.[1][3] Photoredox catalysis has emerged as a powerful tool for these transformations.[3][9]
-
Anionic Addition: This method involves the addition of an organometallic reagent (e.g., Grignard, organolithium, or organozinc) to [1.1.1]propellane.[1][3] The resulting BCP-anion can then be quenched with an electrophile.
-
Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are also employed, where a pre-functionalized BCP (e.g., iodo-BCP) is coupled with a suitable partner.[15][16]
Q2: How can I synthesize unsymmetrically 1,3-disubstituted BCPs?
A2: The synthesis of unsymmetrically substituted BCPs is a significant challenge but several strategies have been developed:[2][14]
-
Stepwise Functionalization: This involves the initial synthesis of a monosubstituted BCP with a functional handle (e.g., a halide or boronic ester) that can be further modified in a subsequent step.[1]
-
Multicomponent Reactions: One-pot multicomponent reactions are highly effective for the direct synthesis of unsymmetrical BCPs.[4][9][12] These reactions often involve the simultaneous introduction of two different substituents onto the BCP core.
Q3: What are the key safety considerations when working with [1.1.1]propellane?
A3: [1.1.1]Propellane is a highly strained and volatile compound. It is typically handled as a solution in a suitable solvent (e.g., pentane or diethyl ether) and should be stored at low temperatures (e.g., in a freezer) to minimize decomposition and pressure buildup.[17] Reactions involving [1.1.1]propellane should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. For reactions at elevated temperatures, the use of a sealed tube or a reactor designed to handle pressure is necessary.[3]
Q4: How can I characterize my 1,3-disubstituted BCP product?
A4: The standard suite of spectroscopic techniques is used for the characterization of BCPs:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The high symmetry of the BCP core often results in simple spectra. For example, in ¹H NMR, the bridgehead protons and methylene protons will have characteristic chemical shifts.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Can be used to identify functional groups present in the substituents. The BCP cage itself has characteristic vibrational modes.[18][19][20]
-
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation.
Experimental Protocols & Data
Table 1: Comparison of Conditions for Radical Addition to [1.1.1]Propellane
| Method | Radical Source | Initiator/Catalyst | Solvent | Temperature | Typical Yields | Reference |
| Thermal Initiation | Alkyl Iodide | Triethylborane (BEt₃) | Various | Room Temp. | Good | [5] |
| Photoredox Catalysis | Alkyl Iodide | fac-Ir(ppy)₃ | Various | Room Temp. | High | [3] |
| Photochemical (catalyst-free) | Alkyl Iodide | UV light (365 nm) | Various | Room Temp. | Moderate to Good | [10] |
| Multicomponent | Carboxylic Acid | Ir(ppy)₃ / Cu(acac)₂ | MeCN | Room Temp. | Moderate to Good | [12] |
Protocol: General Procedure for Photoredox-Catalyzed Synthesis of a 1,3-Disubstituted BCP
This protocol is a generalized procedure based on methodologies reported in the literature.[3][9]
-
Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the radical precursor (e.g., alkyl iodide, 1.0 equiv), the second coupling partner (if applicable, e.g., an alkene, 1.2 equiv), and the photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%).
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., DMF, DMSO, or MeCN) to dissolve the reagents.
-
Degassing: Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Addition of [1.1.1]Propellane: Add a solution of [1.1.1]propellane (typically 1.5-2.0 equiv) in a suitable solvent via syringe.
-
Irradiation: Place the reaction vial in front of a blue LED light source and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction (if necessary) and perform a standard aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram: General Reaction Scheme for BCP Synthesis
Caption: General reaction pathway for the synthesis of 1,3-disubstituted BCPs.
Diagram: Troubleshooting Workflow for Low Yield
Caption: Decision-making workflow for troubleshooting low BCP synthesis yields.
References
- 1. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One step synthesis of unsymmetrical 1,3-disubstituted BCP ketones via nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01355A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Three-Component Reaction Gives Substituted Bicyclo[1.1.1]pentanes - ChemistryViews [chemistryviews.org]
- 13. benchchem.com [benchchem.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of All‐Carbon Disubstituted Bicyclo[1.1.1]pentanes by Iron‐Catalyzed Kumada Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. communities.springernature.com [communities.springernature.com]
- 18. High-resolution infrared spectra of bicyclo[1.1.1]pentane (Journal Article) | OSTI.GOV [osti.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Bicyclo[1.1.1]pentane-1,3-diol Synthesis: A Technical Support Guide for Enhanced Yields
Welcome to the technical support center for the synthesis of bicyclo[1.1.1]pentane-1,3-diol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of this valuable synthetic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established and optimized procedures.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful attention to detail, particularly in the handling of the highly strained and reactive intermediate, [1.1.1]propellane. The most common and scalable route involves the photochemical addition of [1.1.1]propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The final step is the reduction of this diacid to the desired diol. This guide will walk you through each of these stages, providing insights to maximize your yield and overcome common hurdles.
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Yield in the Photochemical Reaction
Question: I am not getting a good yield of 1,3-diacetylbicyclo[1.1.1]pentane from the photochemical reaction of [1.1.1]propellane and diacetyl. What could be the issue?
Answer: This is a critical step, and several factors can influence its success.
-
Cause A: Poor Quality or Low Concentration of [1.1.1]Propellane. The precursor, [1.1.1]propellane, is highly volatile and prone to polymerization.[1] It is crucial to use a freshly prepared solution of [1.1.1]propellane for the best results. The concentration of the propellane solution should be accurately determined before use, for example, by titration with thiophenol.
-
Solution:
-
Fresh Preparation: Synthesize [1.1.1]propellane immediately before the photochemical reaction. An optimized protocol for its preparation from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with methyllithium is a reliable method.[2]
-
Accurate Titration: Before starting the reaction, titrate a small aliquot of your [1.1.1]propellane solution to determine its exact concentration. This will ensure you are using the correct stoichiometry of reactants.
-
-
Cause B: Inefficient Irradiation. The photochemical reaction requires a specific wavelength and sufficient light intensity.
-
Solution:
-
Wavelength: A medium-pressure mercury lamp is commonly used, often with a Pyrex filter to block short-wavelength UV that can cause side reactions.[3] More modern setups utilize 365 nm LED lamps, which offer better control and safety.[3][4]
-
Reaction Time and Monitoring: The reaction should be monitored by a suitable analytical technique, such as ¹H NMR, to determine its completion. The disappearance of the [1.1.1]propellane signal (around δ 2.0 ppm) is a good indicator.[1] Continue irradiation until the propellane is consumed to avoid unreacted starting material in your crude product.
-
Flow Chemistry: For larger scale syntheses, performing the photochemical reaction in a flow reactor can significantly improve efficiency and yield by ensuring uniform irradiation and better temperature control.[3][4]
-
Problem 2: Low Yield in the Haloform Reaction
Question: My haloform reaction to produce bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is giving a low yield. How can I improve this?
Answer: The haloform reaction is generally robust, but optimization can lead to significant improvements.
-
Cause A: Sub-optimal Reaction Conditions. Temperature control and the order of addition are critical in the haloform reaction.
-
Solution:
-
Temperature Control: The reaction is exothermic. Maintain the temperature below 3°C during the addition of the diketone solution to the hypobromite solution to minimize side reactions.[1]
-
Crude Diketone: Interestingly, using the crude 1,3-diacetylbicyclo[1.1.1]pentane from the photochemical step (after solvent evaporation) without prior purification has been shown to give a higher yield of the diacid.[3][4]
-
-
Cause B: Incomplete Extraction of the Diacid. Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid has some water solubility, and simple extraction might not be sufficient for complete recovery.
-
Solution:
-
Continuous Extraction: After acidification of the aqueous layer, continuous extraction with a suitable solvent like diethyl ether for an extended period (e.g., 50 hours) is recommended to ensure complete recovery of the diacid.[2]
-
Problem 3: Low Yield or Incomplete Reduction to the Diol
Question: I am having trouble reducing bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (or its diester) to the diol. What is the best reducing agent, and what are the critical parameters?
Answer: The reduction of the sterically hindered bridgehead carboxylic acid groups requires a powerful reducing agent.
-
Recommended Reducing Agent: Borane (BH₃•THF or BH₃•SMe₂) . Borane complexes are highly effective and chemoselective for the reduction of carboxylic acids, even in the presence of other functional groups like esters.[5][6][7]
-
Rationale: The high reactivity of borane with carboxylic acids is due to the initial fast reaction with the acidic proton.[6] This makes it more selective for carboxylic acids over less acidic functional groups.
-
-
Alternative Reducing Agent: Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is a more powerful but less selective reducing agent. It will readily reduce both carboxylic acids and esters.[1][4][8][9]
-
Troubleshooting Low Yield:
-
Cause A: Insufficient Reducing Agent. Due to the steric hindrance of the bicyclo[1.1.1]pentane core, an excess of the reducing agent is often necessary.
-
Solution: Use a sufficient excess of the reducing agent. For borane reductions, 1.5 equivalents of BH₃ per carboxylic acid group is a good starting point.[3] For LiAlH₄, a similar excess is recommended.
-
Cause B: Reaction Temperature. The reaction may be sluggish at low temperatures.
-
Solution: While the initial addition of the reducing agent should be done at a low temperature (e.g., 0°C) for safety, the reaction may need to be stirred at room temperature or gently heated to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.
-
Cause C: Incomplete Quenching and Work-up. The work-up procedure is critical for isolating the diol, especially with LiAlH₄ reductions which form aluminum salts.
-
Solution: For borane reductions, a careful quench with methanol followed by an aqueous workup is typically effective. For LiAlH₄ reductions, a Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is a standard and effective method to precipitate the aluminum salts, which can then be filtered off.
-
Problem 4: Difficulty in Purifying the Final Diol
Question: this compound is very polar and difficult to purify by standard silica gel chromatography. What are my options?
Answer: The high polarity and potential water solubility of the diol can indeed make purification challenging.
-
Solution A: Aqueous Normal-Phase Chromatography. This technique uses a polar stationary phase (like silica or an amino- or diol-bonded phase) with a mobile phase containing water. This can be very effective for retaining and separating highly polar compounds.[10][11]
-
Solution B: Recrystallization. If the diol is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvent mixtures to find one that gives good quality crystals.
-
Solution C: Derivatization. If all else fails, you can temporarily protect the diol as a less polar derivative (e.g., a silyl ether or an acetal), purify this derivative by standard chromatography, and then deprotect it to obtain the pure diol.
Frequently Asked Questions (FAQs)
Q1: Is it better to reduce the dicarboxylic acid directly or to first convert it to a diester?
A1: While direct reduction of the dicarboxylic acid with borane is possible, converting it to a diester (e.g., dimethyl or diethyl ester) first and then reducing with LiAlH₄ can sometimes lead to a cleaner reaction and easier purification of the final diol. The diester is less polar than the diacid, making it easier to handle and purify before the reduction step.
Q2: What is the best way to handle the highly reactive [1.1.1]propellane?
A2: [1.1.1]Propellane should be handled as a solution in an inert solvent (e.g., pentane or diethyl ether) and kept at low temperatures to minimize polymerization. It is best to use it immediately after preparation. Never attempt to isolate neat [1.1.1]propellane.
Q3: Can I use a different photochemical reaction to form the BCP core?
A3: The reaction with diacetyl is the most reported and scalable method for accessing the 1,3-di-substituted BCP core that leads to the diacid and diol. Other photochemical additions to [1.1.1]propellane are known, but they may not be as efficient or may lead to different substitution patterns.
Q4: Are there any alternatives to using [1.1.1]propellane?
A4: Yes, there are methods for synthesizing BCP derivatives that avoid the use of [1.1.1]propellane, for example, through carbene insertion into bicyclo[1.1.0]butanes.[12] However, for the specific synthesis of this compound, the route via [1.1.1]propellane is currently the most established and scalable.
Experimental Protocols
Protocol 1: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
This protocol is adapted from a reliable, large-scale synthesis.[3]
Part A: Photochemical Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane
-
Prepare a solution of [1.1.1]propellane in diethyl ether.
-
To this solution, add an equimolar amount of freshly distilled 2,3-butanedione (diacetyl).
-
Irradiate the mixture with a 365 nm LED lamp at -10 ± 5°C. For larger scales, a flow reactor is recommended.
-
Monitor the reaction by ¹H NMR until the [1.1.1]propellane signal disappears.
-
Evaporate the solvent under reduced pressure to obtain crude 1,3-diacetylbicyclo[1.1.1]pentane, which can be used directly in the next step.
Part B: Haloform Reaction
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of sodium hydroxide in water.
-
Cool the solution to 0°C and slowly add bromine to form the sodium hypobromite solution.
-
Dissolve the crude 1,3-diacetylbicyclo[1.1.1]pentane in dioxane.
-
Add the dioxane solution dropwise to the hypobromite solution, maintaining the temperature below 3°C.
-
Stir the reaction mixture at 0°C for 1 hour, then at room temperature overnight.
-
Quench the reaction with sodium bisulfite.
-
Extract with an organic solvent (e.g., chloroform) to remove any non-acidic byproducts.
-
Acidify the aqueous layer with concentrated hydrochloric acid.
-
Perform continuous extraction of the aqueous layer with diethyl ether for at least 48 hours.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Protocol 2: Reduction of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid to this compound
This is a general protocol based on the successful reduction of similar BCP carboxylic acids.
-
Under an inert atmosphere (argon or nitrogen), dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of borane-dimethyl sulfide complex (BH₃•SMe₂) in THF (approximately 3.0 equivalents) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Cool the reaction mixture back to 0°C and carefully quench by the slow, dropwise addition of methanol until gas evolution ceases.
-
Remove the solvents under reduced pressure.
-
Add more methanol and evaporate again to remove borate esters.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude diol.
-
Purify the diol by one of the methods described in the troubleshooting section (Problem 4).
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (Predicted) |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | C₇H₈O₄ | 156.14 | δ ~2.2 (s, 6H), δ ~12.5 (br s, 2H) in DMSO-d₆ |
| This compound | C₅H₈O₂ | 100.12 | δ ~1.8-2.0 (s, 6H), δ ~3.5-3.8 (s, 4H), δ ~4.0-4.5 (br s, 2H) |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. labex.hu [labex.hu]
- 11. biotage.com [biotage.com]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of Bicyclo[1.1.1]pentane-1,3-diol
Welcome to the technical support center for the purification of bicyclo[1.1.1]pentane-1,3-diol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique and valuable scaffold. As a Senior Application Scientist, I have compiled field-proven insights and troubleshooting strategies to help you navigate the challenges of purifying this compound. The information presented here is grounded in established chemical principles and supported by relevant literature on bicyclo[1.1.1]pentane (BCP) chemistry.
Troubleshooting Guide
The purification of this compound can present several challenges. This section addresses common issues encountered during experimental work.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield after purification | - Incomplete reaction or side reactions during synthesis. - Product loss during extraction or transfer. - Inappropriate choice of purification method or conditions. | - Before purification, confirm reaction completion using TLC or ¹H NMR of the crude material. - Minimize transfers and ensure efficient extraction with an appropriate solvent (e.g., ethyl acetate). - Optimize the purification protocol; for instance, in column chromatography, try a different solvent system or a finer mesh silica gel. |
| Oily or waxy product instead of a crystalline solid | - Presence of residual solvent. - Impurities acting as a eutectic mixture. - The compound may be inherently low melting. | - Dry the product under high vacuum for an extended period. - Re-purify using column chromatography to remove impurities.[1] - Attempt recrystallization from a different solvent system; sometimes a mixture of solvents can induce crystallization.[2] |
| Co-elution of impurities during column chromatography | - Similar polarity of the product and impurities. - Overloading the column. - Inappropriate solvent system. | - Use a shallower solvent gradient or an isocratic elution with a finely tuned solvent mixture. - Reduce the amount of crude material loaded onto the column. - Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography if impurities are non-polar. |
| Product decomposition during purification | - this compound may have limited stability under certain conditions (e.g., acidic or basic). - Prolonged heating during solvent evaporation. | - Avoid strongly acidic or basic conditions during workup and chromatography. Use a neutralized silica gel if necessary. - Remove solvents under reduced pressure at low temperatures (rotary evaporator with a water bath at or below room temperature). |
| Broad peaks in ¹H NMR spectrum of the purified product | - Presence of paramagnetic impurities. - Aggregation of the diol in the NMR solvent. - Residual water or other protic impurities. | - Pass a solution of the compound through a small plug of silica gel or activated carbon. - Try a different NMR solvent (e.g., DMSO-d₆, CD₃OD) or run the spectrum at a higher temperature. - Ensure the product and NMR solvent are thoroughly dry. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurities will largely depend on the synthetic route. If the diol is prepared by the reduction of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid or its esters, common impurities may include:
-
Unreacted starting material (the dicarboxylic acid or ester).
-
The mono-reduced product (the corresponding carboxylic acid-alcohol).
-
Byproducts from the reducing agent.
-
Residual solvents from the reaction and workup.
Q2: Which purification technique is generally recommended for this compound?
For most lab-scale purifications, flash column chromatography on silica gel is the most effective method to separate the diol from less polar and more polar impurities.[1] For final purification of an already relatively pure solid, recrystallization can be an excellent choice to obtain high-purity crystalline material.[2]
Q3: What are suitable solvent systems for column chromatography of this compound?
Given the diol's polarity, a gradient elution with a mixture of a non-polar and a polar solvent is recommended. Suitable systems include:
-
Hexanes/Ethyl Acetate (gradient from low to high polarity)
-
Dichloromethane/Methanol (for more polar compounds)
-
Pentane/Diethyl Ether[3]
A typical starting point would be a gradient of 10% to 50% ethyl acetate in hexanes.
Q4: Can this compound be purified by sublimation?
Sublimation is a potential purification method for compounds that are solids with a sufficiently high vapor pressure and thermal stability. While there is no specific literature on the sublimation of this compound, it is a technique worth considering for final purification, especially for removing non-volatile impurities. This would need to be determined empirically.
Q5: How can I assess the purity of the final product?
The purity of this compound should be assessed using a combination of techniques:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the structure and identify any organic impurities.[1][3]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[1]
-
Solvents: Hexanes (or heptane), Ethyl Acetate (reagent grade)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes and pack the column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with 100% hexanes. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:
-
100% Hexanes (2 column volumes)
-
10% Ethyl Acetate in Hexanes (5 column volumes)
-
20% Ethyl Acetate in Hexanes (5 column volumes)
-
30-50% Ethyl Acetate in Hexanes (until the product has eluted)
-
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying solid this compound that is already of moderate purity.
Materials:
-
Partially purified this compound
-
Recrystallization solvent(s) (e.g., ethyl acetate, hexanes, diethyl ether)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the diol in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. A solvent pair (e.g., ethyl acetate/hexanes) may also be effective.
-
Dissolution: In a flask, add the minimum amount of the hot chosen solvent to the crude diol to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added, and the hot solution can be filtered through a short plug of celite.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under high vacuum.
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for BCP-1,3-diol purification.
References
stability issues with [1.1.1]propellane precursor in BCP synthesis
Introduction: The High-Reward, High-Risk Precursor
Bicyclo[1.1.1]pentanes (BCPs) have emerged as indispensable three-dimensional bioisosteres in modern drug discovery, offering improved physicochemical and pharmacokinetic properties compared to traditional planar motifs like phenyl rings.[1][2][3] The most common and versatile entry point to the BCP scaffold is through the strain-release functionalization of [1.1.1]propellane.[4][5][6] This highly strained molecule possesses approximately 68 kcal/mol of strain energy, primarily localized in the inverted geometry of its central bridgehead-bridgehead bond.[3][7] It is precisely this high-energy state that makes [1.1.1]propellane an exceptionally reactive and useful precursor.
However, this reactivity is a double-edged sword. The very instability that drives desired reactions also makes [1.1.1]propellane prone to degradation and undesirable side reactions, most notably polymerization.[8] Its practical isolation and storage are problematic; it is typically handled as a dilute solution in ethereal solvents, requires cryogenic storage, and has a limited shelf-life.[9][10][11][12]
This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource to troubleshoot common stability-related issues encountered during BCP synthesis from [1.1.1]propellane. By understanding the underlying causes of failure, you can implement robust protocols to ensure reproducible and high-yielding results.
Frequently Asked Questions (FAQs): Understanding [1.1.1]Propellane Stability
Q1: What makes [1.1.1]propellane so unstable and reactive?
A1: The reactivity of [1.1.1]propellane stems from the unique and highly strained geometry of its two bridgehead carbon atoms. These carbons have an "inverted" tetrahedral geometry, forcing the orbitals of the central C1-C3 bond to have poor overlap.[7][13] This creates a weak central bond that is susceptible to cleavage by radicals, anions, and some electrophiles.[4][14][15] The driving force for most reactions is the release of this significant strain energy as the cage opens to form the more stable BCP core.[14]
Q2: What are the primary pathways for [1.1.1]propellane degradation?
A2: The two main non-productive pathways are:
-
Radical-initiated Polymerization: This is the most common failure mode. A stray radical can initiate a chain reaction where propellane molecules add to each other, forming oligomers or polymers known as [n]staffanes.[8] This process is often kinetically facile and can consume all of your precursor.
-
Thermal Decomposition: While typically handled at low temperatures, [1.1.1]propellane is thermally labile. Attempts to concentrate solutions at elevated temperatures or distill the neat compound can lead to decomposition.[7]
Q3: What are the standard protocols for storing a [1.1.1]propellane solution?
A3: Proper storage is critical to prevent degradation.
-
Form: Store as a dilute solution (typically 0.3-0.5 M) in an inert solvent like diethyl ether or pentane.[16][17]
-
Temperature: Store cryogenically at -78 °C (dry ice/acetone bath) or, for longer-term storage, at or below -20 °C in a freezer.[9][17]
-
Atmosphere: The solution should be stored in a sealed, flame-dried vessel under an inert atmosphere (Argon or Nitrogen) to exclude oxygen and moisture.
-
Light: Protect the solution from light, which can initiate radical polymerization.
| Storage Condition | Recommendation | Rationale |
| Temperature | ≤ -20 °C (ideally -78 °C) | Minimizes thermal decomposition and side reactions. |
| Solvent | Diethyl Ether / Pentane | Inert solvents that are compatible with the precursor. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and moisture contamination. |
| Container | Flame-dried, sealed glassware | Removes adventitious water and ensures an airtight seal. |
| Concentration | Dilute (0.3-0.5 M) | Reduces the rate of polymerization. |
Q4: My lab is considering alternatives to [1.1.1]propellane. What are the options?
A4: The challenges of handling [1.1.1]propellane have driven the development of more stable precursors. A leading alternative is 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) . DIBCP is a stable, crystalline solid that can be stored under ambient conditions and serves as a reliable feedstock for synthesizing BCPs via nucleophilic substitution pathways.[11][12][18][19] Other bench-stable reagents, such as sulfinates and silaborated BCPs, are also emerging as storable and versatile intermediates.[9][20] While these alternatives offer superior stability, they may not possess the universal reactivity of [1.1.1]propellane, particularly for certain radical-mediated transformations.[9]
Troubleshooting Guide: Common Experimental Issues
Problem: My reaction yield is zero or extremely low, and I only recover starting materials.
-
Plausible Cause 1: Complete degradation of the [1.1.1]propellane stock solution.
-
Why it Happens: [1.1.1]Propellane has a finite shelf-life, even when stored correctly.[9] Over time, slow decomposition or polymerization will deplete the active precursor in your stock solution. An improperly sealed container or temperature fluctuations can accelerate this process significantly.
-
Troubleshooting Steps:
-
NEVER trust the label concentration. The most critical step in any experiment involving [1.1.1]propellane is to determine its concentration immediately before use.
-
Perform a titration on an aliquot of your stock solution. The most reliable method is the quantitative reaction with thiophenol, which can be monitored by ¹H NMR or GLC.[16]
-
If the determined concentration is significantly lower than expected or zero, the stock solution has degraded and must be discarded. A fresh batch must be synthesized.
-
-
Problem: The reaction is messy, and the primary product appears to be an insoluble white solid.
-
Plausible Cause 1: Uncontrolled polymerization of [1.1.1]propellane.
-
Why it Happens: The radical chain polymerization of propellane to form [n]staffanes is often faster than the desired radical addition of your substrate.[8] This can be triggered by trace oxygen, peroxide impurities in solvents (especially ethers), exposure to light, or inefficient trapping of the intermediary BCP-radical.
-
Troubleshooting Steps:
-
Ensure a Rigorously Inert Atmosphere: Use standard Schlenk line or glovebox techniques. All glassware should be flame- or oven-dried. Purge all solvents thoroughly with argon or nitrogen.
-
Check Solvent Purity: Use freshly distilled or anhydrous, inhibitor-free solvents. Ethereal solvents like THF and Et₂O can form peroxides upon storage; test for and remove them if necessary.
-
Optimize Reagent Stoichiometry: Ensure your radical precursor and trapping reagent are present in sufficient concentration to kinetically outcompete the propellane self-addition. In some cases, slow addition of the propellane solution to a solution containing the other reagents can help maintain a low propellane concentration and suppress polymerization.
-
Control the Initiation: If using a radical initiator (e.g., AIBN, Et₃B), ensure its concentration is optimized. Too much initiator can lead to complex side reactions, while too little may result in an incomplete reaction.
-
-
Problem: My results are inconsistent and not reproducible between runs.
-
Plausible Cause 1: Inconsistent [1.1.1]propellane concentration.
-
Why it Happens: As stated above, assuming the concentration of a stored solution is constant is a frequent source of error. A solution that was 0.45 M last week may be 0.30 M today. Using volumetric measurements based on an old titration value will lead to significant variations in stoichiometry and, consequently, yield.
-
Troubleshooting Steps:
-
Implement a Strict Titration Protocol: Make it a standard laboratory practice to titrate the propellane solution every single time an aliquot is taken for a reaction. This is the single most important variable to control for reproducibility.
-
Document Everything: Record the date of synthesis, the date of each titration, and the calculated molarity. This will help track the stability of your batch over time.
-
-
Key Experimental Protocols
Protocol 1: Titration of [1.1.1]Propellane Solution with Thiophenol
This protocol is adapted from the validated procedure in Organic Syntheses.[16] It relies on the rapid and quantitative reaction between [1.1.1]propellane and thiophenol.
Materials:
-
[1.1.1]Propellane solution in Et₂O or pentane.
-
Thiophenol, freshly distilled.
-
An internal standard (e.g., 1,3,5-trimethoxybenzene or mesitylene), accurately weighed.
-
Deuterated chloroform (CDCl₃) for NMR analysis.
-
Flame-dried, argon-purged NMR tube with a sealable cap.
Procedure:
-
In a glovebox or under a positive pressure of argon, add an accurately weighed amount of the internal standard to a clean, dry vial.
-
Add ~0.5 mL of CDCl₃ to dissolve the standard.
-
Using a gas-tight syringe, carefully draw a precise volume (e.g., 200 µL) of the cold [1.1.1]propellane stock solution and add it to the vial.
-
Add a slight excess of thiophenol (e.g., 1.5 equivalents based on the expected concentration) to the mixture.
-
Allow the reaction to stir under ambient light for 15 minutes to ensure the reaction goes to completion. The reaction is the formation of bicyclo[1.1.1]pentyl phenyl sulfide.
-
Transfer the resulting solution to the NMR tube and seal it.
-
Acquire a quantitative ¹H NMR spectrum.
-
Calculation: Integrate a well-resolved peak from the internal standard and a well-resolved peak from the product (bicyclo[1.1.1]pentyl phenyl sulfide). Use the following formula to determine the exact molarity of your [1.1.1]propellane solution:
Molarity = (Area_product / #H_product) / (Area_std / #H_std) * (moles_std / Volume_propellane)
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 6. researchgate.net [researchgate.net]
- 7. US5405550A - Compounds and methods based on [1.1.1]propellane - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. findaphd.com [findaphd.com]
- 11. Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Magnetic Shielding Analysis of Bonding in [1.1.1]Propellane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. BJOC - Insertion of [1.1.1]propellane into aromatic disulfides [beilstein-journals.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Sodium Bicyclo[1.1.1]pentanesulfinate: A Bench‐Stable Precursor for Bicyclo[1.1.1]pentylsulfones and Bicyclo‐ [1.1.1]pentanesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Functionalization of Bicyclo[1.1.1]pentane-1,3-diol
Welcome to the technical support center for the functionalization of bicyclo[1.1.1]pentane-1,3-diol (BCP-diol). This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique three-dimensional scaffold into their synthetic workflows. As a rigid para-substituted benzene bioisostere, BCP derivatives offer significant advantages in medicinal chemistry, including improved solubility and metabolic stability.[1][2] However, the unique structural properties of BCP-diol can lead to specific challenges and side reactions during its functionalization.
This document provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab. The advice herein is based on established chemical principles and field-proven insights to help you navigate these challenges effectively.
Table of Contents
-
FAQ 1: Difficulty in Achieving Selective Monofunctionalization
-
Problem: My reaction yields a mixture of the desired mono-substituted product, the di-substituted byproduct, and unreacted starting material. How can I improve the selectivity for monofunctionalization?
-
-
FAQ 2: Low Yields and Decomposition in Etherification Reactions
-
Problem: I am attempting a Williamson ether synthesis on BCP-diol, but I am observing low yields and significant decomposition of the starting material. What is causing this, and what are the alternative methods?
-
-
FAQ 3: Formation of Unexpected Cyclic Byproducts
-
Problem: When reacting BCP-diol with a di-electrophilic reagent, I isolate an unexpected byproduct with a mass corresponding to the BCP core plus the reagent minus two equivalents of a leaving group. What is this species?
-
-
FAQ 4: Incomplete or Stalled Reactions
-
Problem: My esterification (or acylation) reaction is sluggish and does not go to completion, even with extended reaction times and excess reagents. How can I drive the reaction to completion?
-
FAQ 1: Difficulty in Achieving Selective Monofunctionalization
Question: My reaction yields a mixture of the desired mono-substituted product, the di-substituted byproduct, and unreacted starting material. How can I improve the selectivity for monofunctionalization?
Answer: This is a classic challenge when working with symmetric diols like BCP-1,3-diol. The two hydroxyl groups have similar reactivity, making it statistically difficult to achieve high selectivity for the mono-adduct. The primary side reaction is the formation of the di-substituted product.
Root Cause Analysis:
The root of the problem lies in the comparable reactivity of the two hydroxyl groups on the BCP scaffold. Standard stoichiometric control (i.e., using one equivalent of the reagent) often results in a statistical mixture of products.
Troubleshooting and Recommended Protocol:
The most robust strategy to ensure selective monofunctionalization is to employ a protecting group strategy. This involves protecting both hydroxyl groups, then selectively deprotecting one, or more commonly, using a protecting group that can be introduced and then later modified to allow for differentiation. A highly effective approach for 1,3-diols is the formation of a six-membered cyclic acetal, such as a benzylidene acetal.[3][4]
Workflow for Selective Monofunctionalization:
References
Technical Support Center: Bicyclo[1.1.1]pentane-1,3-diol Production
Welcome to the technical support center for the synthesis and scale-up of bicyclo[1.1.1]pentane-1,3-diol (BCP-diol). This guide is designed for researchers, process chemists, and drug development professionals who are working with this increasingly important bioisostere. Bicyclo[1.1.1]pentanes (BCPs) are valued as saturated mimics for para-substituted benzene rings, often improving key pharmaceutical properties like solubility and metabolic stability.[1][2] However, scaling their synthesis from the bench to the pilot plant presents unique challenges, primarily related to the handling of the high-energy intermediate, [1.1.1]propellane.[3][4]
This document provides in-depth, field-tested insights in a practical question-and-answer format to help you navigate and troubleshoot the common hurdles encountered during the multi-step synthesis of BCP-diol.
Overall Synthesis Workflow
The most common and scalable route to BCP-diol proceeds through a three-stage process: generation of the BCP core from [1.1.1]propellane, functional group transformation to a dicarboxylic acid intermediate, and final reduction to the target diol.
Figure 1. Common synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard in scaling up BCP synthesis, and how can it be mitigated?
A1: The principal hazard is the use of [1.1.1]propellane. This molecule contains an exceptionally weak central C-C bond and possesses immense strain energy (approx. 100 kcal/mol), making it prone to explosive, uncontrolled polymerization, especially when concentrated or in the presence of air.[1][5]
Mitigation Strategy: The most effective strategy is to avoid isolating [1.1.1]propellane. Modern scale-up procedures utilize a continuous flow process where propellane is generated on demand and immediately consumed in the subsequent reaction.[6][7] This "generate-and-quench" approach prevents the accumulation of hazardous concentrations. For lab-scale work, it is crucial to use dilute solutions (typically <0.5 M in ether or pentane), maintain low temperatures (-78 °C to -40 °C), and work under a strictly inert atmosphere.[1][8]
Q2: Why is a photochemical reaction often the key step for forming the BCP core?
A2: The reaction of [1.1.1]propellane with a substrate like diacetyl is a [2+2] cycloaddition that is facilitated by photochemical activation.[1][9] This method is highly efficient for constructing the strained BCP core. While radical and anionic additions to propellane are also common, the photochemical route with diacetyl provides a stable, crystalline diketone product that is an excellent precursor to the 1,3-dicarboxylic acid and, subsequently, the 1,3-diol.[10][11]
Q3: Can I use a different starting material to avoid [1.1.1]propellane?
A3: Yes, alternative routes exist, but they often lack the scalability and efficiency of the propellane-based methods for producing 1,3-disubstituted BCPs. One notable alternative involves the addition of carbenes to bicyclo[1.1.0]butanes.[3][12] While this circumvents the need for propellane, the synthesis of substituted bicyclo[1.1.0]butanes can be lengthy, making this route less common for large-scale production of the 1,3-diol.[3]
Troubleshooting Guide by Synthesis Stage
Stage 1: [1.1.1]Propellane Generation & Handling
Q: My yield of [1.1.1]propellane is consistently low, according to titration. What's going wrong?
A: Low yields in propellane generation are typically traced back to three factors: reagent quality, temperature control, or premature polymerization.
-
Reagent Quality: The reaction is highly sensitive to the quality of methyllithium (MeLi). Use only freshly titrated, low-halide MeLi. Older bottles or those that have been improperly stored can have significantly lower active concentrations, leading to incomplete reaction.[8]
-
Temperature Control: The initial reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with MeLi is highly exothermic. The temperature must be strictly maintained at -78 °C during the addition. If the temperature rises, side reactions and oligomerization of the propellane can occur.[8][9]
-
Polymerization: Propellane readily undergoes radical-induced polymerization.[5][7] Ensure your entire apparatus is rigorously purged with an inert gas (argon is preferred) and that all solvents are freshly distilled and deoxygenated. Any exposure to air can initiate polymerization, drastically reducing the concentration of the monomeric propellane.
Q: How can I accurately determine the concentration of my [1.1.1]propellane solution?
A: Direct analysis (e.g., GC or NMR) is difficult due to the compound's volatility and reactivity. The standard and most reliable method is titration via quenching with a known amount of thiophenol.[1][8] The propellane reacts rapidly with thiophenol to form a stable adduct, bicyclo[1.1.1]pentyl phenyl sulfide. By adding a known quantity of thiophenol, you can determine the amount that was consumed by analyzing the reaction mixture with ¹H NMR or GC, thereby back-calculating the propellane concentration.
Stage 2: Photochemical BCP Core Formation
Q: My photochemical reaction to form 1,3-diacetylbicyclo[1.1.1]pentane is slow or stalls before completion. How can I improve it?
A: This is a common scale-up challenge. The solution often involves optimizing the reaction setup, particularly the light source and reactor type.
Figure 2. Troubleshooting the photochemical cycloaddition step.
Expert Insights:
-
Switch to Flow Chemistry: On a multi-gram or kilogram scale, batch photochemical reactions suffer from poor light penetration (the "inner filter effect"). A continuous flow reactor, using narrow-bore FEP tubing coiled around a light source, ensures that the entire reaction volume is evenly irradiated. This dramatically increases efficiency and throughput.[1][13]
-
Upgrade Your Light Source: Traditional medium-pressure mercury lamps are often used in older procedures but have drawbacks: they are fragile, contain hazardous mercury, and have inconsistent output.[1][9] Modern, high-power LED arrays (typically 365 nm) provide more stable, monochromatic irradiation and are far safer and more energy-efficient for scale-up.[1]
-
Confirm Propellane Concentration: As mentioned in Stage 1, propellane solutions can degrade over time, even when stored cold.[1] If a reaction is sluggish, a quick titration of the stock solution is a worthwhile diagnostic step.
| Parameter | Batch Reactor (Lab Scale) | Flow Reactor (Scale-Up) | Rationale for Change |
| Throughput | Grams per day | Kilograms per day[1][10] | Continuous processing eliminates batch workup time and maximizes reactor uptime. |
| Light Source | Mercury Lamp (Pyrex vessel) | 365 nm LED Array (FEP tubing) | LEDs offer superior safety (no mercury, no high pressure) and efficiency. FEP tubing is transparent to 365 nm light and chemically inert.[1] |
| Safety | High risk of propellane accumulation | Low risk; small reaction volume at any given time | Minimizes the quantity of energetic material being actively processed, significantly reducing risk.[6] |
| Yield | Variable (often 60-70%) | High & Consistent (>90%)[1] | Uniform irradiation and precise temperature control in flow prevent side reactions and degradation. |
Table 1. Comparison of batch vs. flow processing for the photochemical synthesis of 1,3-diacetylbicyclo[1.1.1]pentane.
Stage 3 & 4: Haloform Reaction and Final Reduction to Diol
Q: The haloform reaction of the diketone gives a low yield of the diacid and a difficult workup.
A: This step can be messy if not properly controlled. Here are key optimization points:
-
Use Crude Diketone: Counterintuitively, using the crude 1,3-diacetylbicyclo[1.1.1]pentane directly after evaporating the solvent from the photoreaction can lead to higher yields of the diacid compared to using purified diketone.[1][11] This avoids losses during crystallization of the intermediate.
-
Temperature Control: The addition of the diketone solution to the cold (0 °C) sodium hypobromite solution must be done slowly to keep the internal temperature below 3-5 °C.[9] A runaway reaction can lead to decomposition and a complex mixture of byproducts.
-
Acidification and Extraction: After the reaction, acidification must be thorough (to pH < 2) to ensure the dicarboxylic acid fully precipitates or is protonated for extraction. Use a generous amount of a polar organic solvent like ethyl acetate for extraction, as the diacid has some water solubility.
Q: I am having trouble with the final reduction of the dicarboxylic acid to the diol. What is the best reducing agent?
A: Direct reduction of the dicarboxylic acid is challenging. The most reliable method involves a two-step process: first, convert the dicarboxylic acid to the more reactive dimethyl or dibenzyl ester, and then reduce the ester.
-
Esterification: A simple Fischer esterification or reaction with benzyl bromide and a base like K₂CO₃ works well.[1]
-
Reduction: For the ester reduction, Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent like THF is highly effective. However, on a large scale, borane reagents like BH₃·THF or BH₃·SMe₂ are often preferred due to their improved safety profile and easier workup.
-
Purification: BCP-diol is a highly symmetric and polar molecule, which can make it difficult to purify. It is often a crystalline solid. Recrystallization from a solvent system like ethyl acetate/hexanes is a common final purification step. If it remains an oil, chromatography on silica gel may be necessary, though this can be challenging on a large scale.
Key Experimental Protocols
Protocol 1: Kilogram-Scale Flow Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane[1]
-
Propellane Generation: Prepare a ~0.7 M solution of [1.1.1]propellane in diethyl ether from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and MeLi at -78 °C, as per the literature procedure.[1] Store the solution under argon at -40 °C.
-
Flow Reactor Setup: Assemble a flow chemistry system consisting of two pumps, a T-mixer, and a photoreactor. The photoreactor should consist of FEP tubing (e.g., 1/8" OD) coiled around a high-power 365 nm LED light source.
-
Reaction Execution:
-
Pump the [1.1.1]propellane solution through one inlet.
-
Pump a solution of diacetyl (1.1 equivalents) in diethyl ether through the second inlet.
-
Set the flow rates to achieve the desired residence time within the irradiated zone (typically 15-30 minutes).
-
Maintain the reactor temperature at or below room temperature using a cooling fan or bath.
-
-
Workup: Collect the output from the reactor. The solvent can be removed under reduced pressure to yield the crude diketone, which is often of sufficient purity (>90%) to be used directly in the next step.[1] A kilogram of product can be produced in under 24 hours with this method.[1][10]
Protocol 2: Multigram Haloform Reaction to Diacid[1][9]
-
Hypobromite Preparation: In a large, jacketed reactor equipped with a mechanical stirrer and thermometer, prepare a solution of sodium hydroxide in water. Cool the solution to below 20 °C. Slowly add bromine (Br₂) dropwise, maintaining the temperature. Stir for 3 hours.
-
Diketone Addition: Cool the resulting sodium hypobromite solution to 0 °C. Add a solution of crude 1,3-diacetylbicyclo[1.1.1]pentane in dioxane dropwise, ensuring the internal temperature does not exceed 3 °C.
-
Reaction: After the addition is complete, allow the mixture to stir overnight, warming to room temperature.
-
Workup: Quench any excess hypobromite with sodium bisulfite. Extract the aqueous layer with dichloromethane to remove neutral organic byproducts.
-
Isolation: Carefully acidify the aqueous layer with concentrated HCl to pH 1-2. Extract the acidified layer multiple times with ethyl acetate. Combine the ethyl acetate layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
References
- 1. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis in Review: Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes | Domainex [domainex.co.uk]
- 3. pnas.org [pnas.org]
- 4. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5405550A - Compounds and methods based on [1.1.1]propellane - Google Patents [patents.google.com]
- 6. vapourtec.com [vapourtec.com]
- 7. Tricyclo[1.1.1.01,3]pentane|[1.1.1]Propellane CAS 35634-10-7 [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - Enamine [enamine.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) | CoLab [colab.ws]
analytical methods for detecting impurities in bicyclo[1.1.1]pentane-1,3-diol
Bicyclo[1.1.1]pentane-1,3-diol Impurity Analysis: A Technical Support Guide
Welcome to the technical support center for the analytical challenges associated with this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity detection and characterization for this unique structural motif. Bicyclo[1.1.1]pentane (BCP) derivatives are of increasing interest as bioisosteres for para-substituted phenyl rings in medicinal chemistry, making rigorous purity assessment crucial.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in synthetically produced this compound?
A1: The impurity profile of this compound is highly dependent on the synthetic route. A common pathway involves the photochemical reaction of [1.1.1]propellane with 2,3-butanedione to form 1,3-diacetylbicyclo[1.1.1]pentane, followed by a haloform reaction to yield the dicarboxylic acid, which is then converted to the diol.[3][4]
Potential impurities can include:
-
Starting Materials: Unreacted [1.1.1]propellane, 2,3-butanedione, or precursors to [1.1.1]propellane such as 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.[4]
-
Reaction Intermediates: 1,3-diacetylbicyclo[1.1.1]pentane, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, and its corresponding esters.[3][5]
-
By-products: Oligomers of bicyclo[1.1.1]pentane, known as [n]staffanes, can form during the synthesis of [1.1.1]propellane.[6] Additionally, by-products from the haloform reaction or subsequent reduction steps may be present.
-
Degradation Products: this compound, while relatively stable, may degrade under harsh conditions (e.g., strong acid/base, high temperature) to open-ring structures or undergo oxidation.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., pentane, diethyl ether, dioxane, ethyl acetate) are common process-related impurities.[3][4]
Q2: Which analytical technique is most suitable for routine purity analysis of this compound?
A2: For routine purity analysis, Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) are typically the methods of choice. The selection depends on the volatility and chromophoric properties of the diol and its expected impurities.
-
GC-FID is well-suited for volatile and thermally stable compounds. Derivatization of the diol to a more volatile species (e.g., silylation) may be necessary to improve peak shape and prevent on-column degradation.[7]
-
HPLC-UV is advantageous if the impurities possess a UV chromophore. Since this compound itself lacks a strong chromophore, this method is more effective for detecting aromatic or other UV-active impurities. A universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used with HPLC for non-chromophoric analytes.
Q3: How can I identify an unknown peak in my chromatogram?
A3: Identifying an unknown impurity requires a combination of chromatographic and spectroscopic techniques. A systematic workflow is crucial for efficient identification.
Workflow for Unknown Impurity Identification
Caption: Workflow for the identification of an unknown impurity.
The first step is typically to use a hyphenated mass spectrometry technique like GC-MS or LC-MS to obtain the molecular weight and fragmentation pattern of the unknown peak.[8] This information allows for the proposal of one or more putative structures. To confirm the structure, the impurity can be isolated using preparative chromatography and then subjected to Nuclear Magnetic Resonance (NMR) spectroscopy .[9] NMR provides detailed structural information, including connectivity and stereochemistry.[9] Final confirmation is achieved by comparing the chromatographic and spectroscopic data of the isolated impurity with a synthesized reference standard.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the analysis of this compound and its impurities.
Guide 1: Gas Chromatography (GC) Analysis Issues
-
Possible Cause 1: Active sites in the GC system. The hydroxyl groups of the diol can interact with active sites (e.g., exposed silanols) in the injector liner or the column, leading to peak tailing.[7]
-
Solution:
-
Use a deactivated injector liner.
-
Trim the first few centimeters of the column to remove any accumulated non-volatile residues.[7]
-
If tailing persists, consider replacing the column with one specifically designed for polar analytes.
-
-
-
Possible Cause 2: Sub-optimal column temperature. If the column temperature is too low, the analyte may not be sufficiently volatile, resulting in broad and tailing peaks.
-
Solution: Increase the initial oven temperature or the temperature ramp rate. Ensure the final temperature is appropriate for eluting all components without causing column bleed.
-
-
Possible Cause 3: Analyte degradation. this compound may be thermally labile at high injector temperatures.
-
Solution:
-
Lower the injector temperature.
-
Consider using a cool on-column injection technique if available.
-
Derivatize the diol to a more thermally stable analogue (e.g., trimethylsilyl ether) prior to analysis.
-
-
-
Possible Cause 1: Leaks in the carrier gas line. Small leaks can cause fluctuations in the carrier gas flow rate, leading to shifts in retention time.[10]
-
Solution: Perform a leak check of the system, paying close attention to the septum, ferrules, and column connections.
-
-
Possible Cause 2: Inconsistent oven temperature. Poor temperature control will directly impact retention times.[10]
-
Solution: Verify the oven temperature with a calibrated external thermometer. Ensure the oven is not overloaded, which can impede proper air circulation.
-
-
Possible Cause 3: Column aging. Over time, the stationary phase of the column can degrade, leading to changes in retention behavior.[11]
-
Solution: Condition the column according to the manufacturer's instructions. If reproducibility does not improve, the column may need to be replaced.
-
Guide 2: High-Performance Liquid Chromatography (HPLC) Analysis Issues
-
Possible Cause 1: Contaminated mobile phase. Impurities in the solvents or buffers can lead to a noisy or drifting baseline, especially during gradient elution.[12]
-
Possible Cause 2: Air bubbles in the system. Bubbles in the pump or detector cell can cause sharp spikes in the baseline or a drifting baseline.[13]
-
Solution:
-
Degas the mobile phase using an inline degasser, sparging with helium, or sonication.[12]
-
Purge the pump to remove any trapped air bubbles.
-
-
-
Possible Cause 3: Detector lamp nearing the end of its life. An aging detector lamp can result in increased noise and decreased sensitivity.[13]
-
Solution: Check the lamp energy or intensity. If it is low, replace the lamp.
-
-
Possible Cause 1: Sample solvent stronger than the mobile phase. If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, particularly fronting.[12]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.
-
-
Possible Cause 2: Partially blocked column frit or void in the column packing. This can cause the sample to be distributed unevenly onto the column, resulting in split peaks.[12]
-
Solution:
-
Reverse-flush the column (if permitted by the manufacturer) to try and dislodge any particulate matter from the inlet frit.
-
If the problem persists, the column may be irreversibly damaged and require replacement. Using a guard column can help protect the analytical column.[13]
-
-
-
Possible Cause 3: Injector issues. A partially clogged injector port or a damaged needle can lead to poor injection profiles and split peaks.[12]
-
Solution: Clean the injector and replace the needle if necessary. Ensure the correct wash solvent is being used to prevent sample carryover.[12]
-
Troubleshooting Decision Tree for HPLC Peak Shape Issues
Caption: Decision tree for troubleshooting HPLC peak shape problems.
Experimental Protocols
Protocol 1: General GC-MS Method for Impurity Profiling
This protocol provides a starting point for developing a GC-MS method for the analysis of this compound and its potential impurities. Optimization will be required based on your specific instrumentation and the impurities of interest.
-
Sample Preparation (with derivatization): a. Accurately weigh approximately 1 mg of the this compound sample into a 2 mL autosampler vial. b. Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile). c. Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS). d. Cap the vial and heat at 60-70 °C for 30 minutes. e. Allow the vial to cool to room temperature before analysis.
-
GC-MS Parameters:
| Parameter | Recommended Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injector Temp. | 250 °C |
| Injection Mode | Split (e.g., 50:1) or Splitless |
| Injection Vol. | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial: 60 °C (hold 2 min) Ramp: 10 °C/min to 280 °C Hold: 5 min at 280 °C |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Bicyclo[1.1.1]pentane derivatives [chem-space.com]
- 3. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. US5405550A - Compounds and methods based on [1.1.1]propellane - Google Patents [patents.google.com]
- 7. aimanalytical.com [aimanalytical.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. veeprho.com [veeprho.com]
- 10. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 11. scribd.com [scribd.com]
- 12. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
handling and storage of unstable bicyclo[1.1.1]pentane precursors
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with bicyclo[1.1.1]pentane (BCP) precursors. The unique three-dimensional structure of the BCP scaffold has made it a highly valuable bioisostere for replacing planar aromatic rings in drug candidates, often leading to improved solubility, metabolic stability, and pharmacokinetic properties.[1][2][3][4] However, the synthesis of these valuable motifs frequently relies on precursors that are inherently unstable due to significant ring strain.
This guide is designed to provide practical, field-proven insights into the safe handling, storage, and troubleshooting of common issues encountered when working with these energetic and reactive compounds.
Part 1: Frequently Asked Questions - General Handling & Storage
This section addresses the foundational knowledge required before bringing BCP precursors into your lab.
Q1: What makes BCP precursors, particularly [1.1.1]propellane, so unstable?
The instability of key BCP precursors stems from immense strain energy. [1.1.1]Propellane, the most common starting material for BCP synthesis, possesses a highly distorted structure with inverted tetrahedral geometry at the central bridgehead carbons.[5] This configuration imparts an estimated strain energy of 102 kcal/mol.[5][6] While surprisingly persistent at room temperature, this stored energy makes it prone to rapid, often exothermic, reactions such as isomerization at elevated temperatures (e.g., 114 °C) or polymerization.[5][7] This high energy is both the key to its synthetic utility and the source of its handling challenges.[8]
Q2: What are the standard storage and handling conditions for common BCP precursors?
Proper storage is critical to prevent degradation and ensure experimental reproducibility. The most reactive precursor, [1.1.1]propellane, is almost never isolated and is instead generated in situ or stored as a dilute solution at cryogenic temperatures.[5][9] More stable, solid precursors have been developed to circumvent the "propellane problem".[1]
| Precursor | Form | Recommended Storage Conditions | Key Handling Notes |
| [1.1.1]Propellane | Dilute solution in Et₂O or other inert solvent | -78 °C to -20 °C . Some sources note limited shelf stability even at -20 °C.[10] For long-term storage, -196 °C (liquid nitrogen) has been used.[5] | Must be handled under an inert atmosphere (Argon or Nitrogen). Solutions should be titrated before use. Avoid heat, light, and radical initiators. |
| 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP) | Crystalline solid | Room temperature , protected from light. | A stable, crystalline solid developed as a safer feedstock for BCP fragments.[11] Can be handled on the benchtop. |
| α-Cyclodextrin Encapsulated BCPs | Solid complex | Room temperature , in a dry environment. | This formulation provides a bench-top storable format for BCP derivatives, from which the active compound can be easily recovered.[10][12][13] |
| Bicyclo[1.1.0]butanes (BCBs) | Varies (liquid or solid) | -20 °C to 4 °C , under an inert atmosphere. | Stability is highly dependent on substitution. Electron-rich aromatic substituents can render BCBs unstable even at room temperature.[14] |
Q3: What Personal Protective Equipment (PPE) is required?
Given the energetic nature of many BCP precursors, a stringent approach to safety is mandatory.
-
Standard PPE: Flame-retardant lab coat, safety glasses with side shields, and nitrile gloves are the minimum requirements.
-
Enhanced Protection: For reactions at scale (>1 g) or those involving potentially hazardous conditions (e.g., heating in sealed tubes), the use of a blast shield is strongly recommended.[3][15] Face shields should be worn in addition to safety glasses.
Q4: How should I set up my workspace for these experiments?
Your experimental setup must be designed to control the reactivity of these precursors.
-
Inert Atmosphere: All manipulations of [1.1.1]propellane and other air-sensitive precursors must be conducted under an inert atmosphere (Argon or Nitrogen) using a well-maintained glovebox or Schlenk line techniques.
-
Temperature Control: Ensure you have a reliable system for maintaining low temperatures (e.g., a cryocool, dry ice/acetone bath, or liquid nitrogen bath). Reactions should be conducted in a fume hood.
-
Ventilation: Adequate ventilation is crucial to prevent the buildup of volatile and potentially flammable solvents.
-
Material Compatibility: Use clean, dry glassware. Avoid incompatible materials that could initiate decomposition.
Part 2: Troubleshooting Guide for Experimental Challenges
This section addresses specific issues that may arise during your synthesis.
Q5: My reaction yield is low or zero. What went wrong?
Low yields in BCP chemistry are common and can often be traced back to precursor viability or reaction conditions. A systematic approach is key to diagnosis.
Common Causes & Solutions:
-
Precursor Degradation: If using a solution of [1.1.1]propellane, it may have degraded. Prepare a fresh solution or use a more stable precursor like DIBCP if the chemistry allows.[11]
-
Improper Initiation: Both radical and anionic pathways are common for opening propellane.[2][3]
-
Radical Reactions: Ensure your radical initiator (e.g., triethylborane, AIBN) is active. Be aware that some functional groups, like free amines, may complex with borane initiators and inhibit the reaction.[3]
-
Anionic Reactions: Reagents like Grignards or organolithiums must be freshly prepared or titrated. The presence of moisture will quench these reagents.
-
-
Harsh Conditions: While some anionic additions require heat, excessive temperatures can lead to decomposition and polymerization.[5][15] Explore milder, photoredox-catalyzed methods where applicable.[3]
-
Functional Group Incompatibility: Acidic protons (e.g., from -NH or -OH groups) are often incompatible with the highly basic anionic intermediates generated from propellane addition.[16] Protection strategies may be required.
Caption: A decision tree for troubleshooting low-yield BCP reactions.
Q6: I'm seeing significant amounts of polymer/oligomer byproducts. How can I minimize this?
[1.1.1]Propellane has a strong tendency to undergo radical polymerization, forming "staffanes".[5] This is a common competitive pathway that consumes your starting material.
Strategies to Minimize Polymerization:
-
Slow Addition: Add the [1.1.1]propellane solution slowly to the reaction mixture containing your substrate and initiator. This maintains a low instantaneous concentration of propellane, favoring the desired reaction over polymerization.
-
High Dilution: Running the reaction at a lower concentration can also disfavor the bimolecular polymerization pathway.
-
Controlled Initiation: Use a substoichiometric amount of a controlled radical initiator rather than relying on heat or light, which can lead to runaway polymerization.
Part 3: Critical Safety & Emergency Protocols
The high strain energy of BCPs classifies them as energetic materials, requiring specific safety considerations.[8]
Q7: What are the primary thermal hazards, and how do I assess them?
The decomposition of BCPs can be highly exothermic and, in some cases, explosive.[8]
-
Hazard Assessment: Differential Scanning Calorimetry (DSC) is a crucial first step to screen for thermal decomposition hazards.[8] It provides data on the onset temperature of decomposition and the total energy released.
-
Impact Sensitivity: Certain BCP compounds have been shown to be sensitive to impact.[8] Handle these materials gently and avoid grinding or subjecting them to mechanical shock.
Q8: How do I safely quench a reaction containing unreacted [1.1.1]propellane or BCP organometallic intermediates?
Improper quenching is a significant safety risk. Never add water or protic solvents directly to a cold, concentrated reaction mixture containing reactive organometallics or unreacted propellane.
Recommended Quenching Protocol:
-
Cool the Reaction: Ensure the reaction is maintained at its low temperature (e.g., -78 °C or 0 °C).
-
Dilute (if necessary): If the reaction is concentrated, dilute it with an appropriate anhydrous, inert solvent (e.g., THF, Et₂O).
-
Slow Addition of a Protic Scavenger: Slowly add a less reactive protic source, such as isopropanol or a saturated aqueous solution of ammonium chloride (NH₄Cl), while carefully monitoring the temperature.
-
Warm to Room Temperature: Once the initial exotherm has subsided, allow the mixture to slowly warm to room temperature.
-
Aqueous Workup: Proceed with a standard aqueous workup only after the reaction has been safely quenched and brought to room temperature.
Caption: A stepwise protocol for the safe quenching of BCP reactions.
References
- 1. pnas.org [pnas.org]
- 2. Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. US5405550A - Compounds and methods based on [1.1.1]propellane - Google Patents [patents.google.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Storable Feedstock for Preparation of [1.1.1]Propellane - SYNFORM - Thieme Chemistry [thieme.de]
- 13. researchgate.net [researchgate.net]
- 14. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
Validation & Comparative
The Bicyclo[1.1.1]pentane (BCP) Motif: A Superior Bioisostere to the Tert-Butyl Group for Modern Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics with improved pharmacological profiles, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional (3D) structural motifs into drug candidates.[1] One such strategy that has garnered significant attention is the use of bioisosteres—substituents or groups with similar physical or chemical properties that impart advantageous changes in a molecule's biological activity. For decades, the tert-butyl group has been a mainstay in drug design, valued for its steric bulk and conformational rigidity.[2] However, its lipophilic nature often introduces metabolic liabilities and reduces aqueous solubility.[3][4] This guide provides an in-depth comparative analysis of the bicyclo[1.1.1]pentane (BCP) group as a bioisostere for the tert-butyl moiety, presenting experimental data that underscores its potential to mitigate these drawbacks and enhance drug-like properties.
The Rise of BCP: A Strategic Replacement for the Tert-Butyl Group
The BCP scaffold is a highly strained, cage-like hydrocarbon that, despite its strain energy of approximately 66.6 kcal/mol, is kinetically stable and resistant to metabolic degradation.[5] Its rigid, three-dimensional structure allows it to mimic the spatial orientation of a tert-butyl group while presenting a significantly different physicochemical profile. The replacement of a tert-butyl group with a BCP moiety can lead to a range of benefits, including:
-
Improved Metabolic Stability: The absence of readily oxidizable C-H bonds in the BCP core enhances resistance to cytochrome P450 (CYP) mediated metabolism, a common pathway for tert-butyl group degradation.[4][6]
-
Increased Aqueous Solubility: The less lipophilic nature of the BCP group generally leads to improved aqueous solubility, a critical factor for oral bioavailability.[7]
-
Reduced Lipophilicity: The lower lipophilicity of BCP-containing compounds can lead to improved pharmacokinetic properties and a better overall drug-like profile.[7][8]
-
Enhanced Permeability: In some cases, the rigid, compact nature of the BCP group can lead to improved passive permeability across biological membranes.[9]
The following sections will delve into the experimental evidence supporting these claims, provide detailed protocols for evaluating these properties, and offer insights into the synthesis of BCP-containing molecules.
Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison
The decision to replace a tert-butyl group with a BCP bioisostere is driven by the desire to optimize a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties. The following table summarizes the key physicochemical and pharmacokinetic parameters that are typically impacted by this substitution, with supporting data from published case studies.
| Property | Tert-Butyl Group | Bicyclo[1.1.1]pentane (BCP) Group | Rationale for BCP Advantage |
| Lipophilicity (cLogP) | Higher | Lower | The BCP cage is less greasy than the four methyl groups of the tert-butyl moiety, leading to a more favorable partition coefficient.[8] |
| Aqueous Solubility | Lower | Higher | The reduced lipophilicity and unique solvation properties of the BCP group contribute to increased solubility in aqueous media.[7][10] |
| Metabolic Stability | Susceptible to oxidation | Generally more stable | The BCP core lacks the readily abstractable hydrogen atoms present in the tert-butyl group, making it less prone to CYP450-mediated metabolism.[4][6] |
| Shape and Size | Spherical | Rod-like | While both provide steric bulk, the BCP group has a more linear and rigid geometry which can be advantageous for specific binding pockets.[8] |
Case Studies in Drug Discovery: BCP as a Tert-Butyl Bioisostere
The practical utility of BCP as a tert-butyl isostere is best illustrated through real-world examples in drug discovery programs.
Case Study 1: γ-Secretase Inhibitors for Alzheimer's Disease
In the development of γ-secretase inhibitors for the treatment of Alzheimer's disease, researchers at Pfizer replaced a para-substituted phenyl ring with a BCP moiety in the drug candidate avagacestat. While not a direct tert-butyl replacement, this seminal work highlighted the profound impact of BCP on physicochemical properties. The BCP analogue exhibited equivalent potency to the parent compound but showed significantly improved aqueous solubility and passive permeability, leading to a four-fold increase in oral absorption in mice.[1][9] This study provided a strong impetus for the broader application of BCP in drug design.
Case Study 2: Bosentan and Vercirnon Analogues
A comparative study of tert-butyl isosteres in analogues of the drugs bosentan and vercirnon provided direct evidence of the advantages of the BCP group.[3] In these series, the replacement of a tert-butyl group with a BCP moiety consistently led to a decrease in lipophilicity and an increase in metabolic stability.[3]
Table 1: Comparative Physicochemical Data for Bosentan Analogues [3]
| Compound | R Group | cLogP | Metabolic Stability (HLM t½, min) |
| 1 | tert-Butyl | 3.8 | 25 |
| 2 | Bicyclo[1.1.1]pentyl | 3.1 | >120 |
Table 2: Comparative Physicochemical Data for Vercirnon Analogues [3]
| Compound | R Group | cLogP | Metabolic Stability (HLM t½, min) |
| 3 | tert-Butyl | 2.9 | 45 |
| 4 | Bicyclo[1.1.1]pentyl | 2.2 | >120 |
These data clearly demonstrate the tangible benefits of substituting a tert-butyl group with a BCP moiety in terms of both lipophilicity and metabolic stability.
Experimental Protocols for Property Evaluation
To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN105820049A - Synthesis method for tert-butyl ester compound - Google Patents [patents.google.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Escaping Flatland: A Comparative Guide to the Aqueous Solubility of BCP-Containing Drugs and Their Aromatic Counterparts
Abstract
In the landscape of modern medicinal chemistry, the quest for drug candidates with optimal physicochemical properties is paramount. Poor aqueous solubility remains a primary obstacle, hindering absorption and bioavailability and often leading to late-stage attrition. A leading strategy to mitigate this challenge is the use of saturated bioisosteres to replace flat, aromatic rings. This guide provides an in-depth comparison of the aqueous solubility of drug candidates containing bicyclo[1.1.1]pentane (BCP) versus their traditional aromatic, specifically para-phenyl, counterparts. Through an analysis of experimental data, we demonstrate that the incorporation of the three-dimensional BCP moiety consistently and significantly enhances aqueous solubility, offering a powerful tool for drug development professionals to optimize molecular properties and improve the developability of novel therapeutics.
Introduction: The Rationale for Three-Dimensionality
Aromatic rings are ubiquitous in drug discovery, prized for their rigid scaffolding and ability to participate in various intermolecular interactions. However, their planar nature often promotes strong crystal lattice packing (π-stacking) and contributes to high lipophilicity, both of which can severely limit aqueous solubility.[1][2] The "escape from flatland" is a strategic imperative in modern drug design, aiming to increase the fraction of sp³-hybridized carbons in drug candidates.
The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a premier non-classical bioisostere for the para-substituted phenyl ring.[3] Its rigid, cage-like, three-dimensional structure effectively mimics the linear trajectory of a para-phenyl group while disrupting the planarity that leads to poor solubility.[2] By replacing a phenyl ring with a BCP core, medicinal chemists can often maintain or improve biological activity while achieving superior physicochemical properties, most notably a dramatic increase in aqueous solubility.[1][4][5] This guide will explore the mechanistic basis for this improvement and present compelling experimental data from several case studies.
The Physicochemical Advantage of BCP
The enhanced solubility of BCP-containing compounds stems from fundamental physicochemical principles. The primary driver is the disruption of crystal packing forces.
-
Disruption of π-Stacking: The planar surfaces of aromatic rings allow them to stack efficiently in a solid state, leading to high crystal lattice energy. This energy must be overcome for the molecule to dissolve. The globular, non-planar structure of BCP prevents this efficient packing, resulting in lower lattice energy and a reduced energetic penalty for dissolution.
-
Reduced Lipophilicity: BCP is the least lipophilic among common cage-like bioisosteres due to its lower carbon count (5 carbons) compared to a phenyl ring (6 carbons). This reduction in lipophilicity, as often measured by LogD, generally correlates with an increase in aqueous solubility.[1][6]
These factors combine to shift the equilibrium towards the dissolved state, resulting in higher measured solubility.
Experimental Section: Measuring Thermodynamic Solubility
To ensure the trustworthiness and reproducibility of solubility data, a standardized, rigorous experimental protocol is essential. The gold-standard method for determining the true equilibrium solubility of a compound is the Shake-Flask Method .[7] This protocol directly measures the concentration of a saturated solution in equilibrium with its solid phase, providing a definitive value for thermodynamic solubility.[8][9][10][11]
Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
Objective: To determine the maximum equilibrium concentration of a compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
Materials:
-
Test compound (solid form)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glass vials (e.g., 1.5 mL)[12]
-
Thermomixer or orbital shaker capable of maintaining 25°C[8]
-
Centrifuge
-
Filtration device (e.g., 0.45 µm PVDF filter plate)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical standards of the test compound
Procedure:
-
Compound Addition: Accurately weigh an excess amount of the solid test compound (e.g., 1-2 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.[12]
-
Solvent Addition: Add a precise volume of PBS (pH 7.4) to the vial (e.g., 1 mL).[12]
-
Equilibration: Seal the vials and place them in a shaker/thermomixer set to a consistent speed (e.g., 700 rpm) at a controlled temperature (e.g., 25°C).[8][12] The system is incubated for an extended period, typically 24 hours, to ensure equilibrium is reached.[8][12]
-
Phase Separation: After incubation, visually confirm the presence of undissolved solid. Separate the solid from the supernatant by centrifuging the vials at high speed (e.g., 10,000 x g for 15 minutes) or by filtering the slurry through a low-binding filter plate. This step is critical to avoid aspirating solid particles.
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it into a suitable solvent for analysis. Determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.
-
Data Reporting: Report the final solubility in standard units such as µM, µg/mL, or mg/mL. The assay should be run in duplicate or triplicate for statistical validity.[10]
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Comparative Data Analysis
The theoretical benefits of replacing a phenyl ring with a BCP moiety are consistently validated by experimental data across multiple drug discovery programs. The following table summarizes the dramatic improvements in aqueous solubility observed for several compound pairs.
| Compound Pair (Aromatic vs. BCP Analog) | Aromatic Analog Solubility | BCP Analog Solubility | Fold Increase | Reference |
| LpPLA₂ Inhibitor (Darapladib Analog) | 8 µM (Kinetic) | 74 µM (Kinetic) | 9.3x | [13][14] |
| γ-Secretase Inhibitor Series 1 | < 0.1 µg/mL | 104 µg/mL | >1000x | [6] |
| γ-Secretase Inhibitor Series 2 | Below Measurable Threshold | Significantly Improved | N/A | [6] |
| Resveratrol vs. BCP-Resveratrol | - | 32-fold boost | 32x | |
| Various Drug Candidates (General) | - | At least 50-fold | >50x | [4][5] |
| Axitinib vs. BCP-Axitinib | 0.2 µg/mL (Kinetic) | 2.1 µg/mL (Kinetic) | 10.5x | [15][16] |
Note: Data is presented as reported in the source literature, which may be kinetic or thermodynamic solubility. While kinetic solubility can differ from thermodynamic, the trend of significant improvement with BCP incorporation is consistent.
In-Depth Discussion
The data unequivocally demonstrates that replacing a para-phenyl ring with a BCP bioisostere is a highly effective strategy for enhancing aqueous solubility.
In the case of the LpPLA₂ inhibitor, the BCP analog showed a greater than 9-fold increase in kinetic solubility.[13][14] Even more striking results were seen in a γ-secretase inhibitor program, where the BCP analog improved solubility from less than 0.1 µg/mL to over 100 µg/mL—a more than 1000-fold increase.[6] This transformative effect can rescue a compound series plagued by poor physical properties.
The BCP-resveratrol analog showed a 32-fold boost in aqueous solubility compared to the parent natural product. Similarly, studies on the kinase inhibitor Axitinib showed that its BCP bioisostere increased kinetic aqueous solubility by over 10 times.[15][16] These examples, spanning different target classes and molecular scaffolds, highlight the broad applicability of this strategy. The replacement of the aromatic ring with a BCP group improves solubility by disrupting planarity and reducing the molecule's propensity for strong crystal packing.[4][5] This leads to improved drug-like properties, which can translate to better absorption and bioavailability in vivo.[6]
Visualizing the Structural Impact
The fundamental difference in molecular architecture is key to understanding the solubility enhancement.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the rigidity of cubanes and bicyclo(1.1.1)pentanes as benzene bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Improving non-specific binding and solubility: bicycloalkyl groups and cubanes as para-phenyl bioisosteres - OAK Open Access Archive [oak.novartis.com]
- 6. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. enamine.net [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. evotec.com [evotec.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. In-vitro Thermodynamic Solubility [protocols.io]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
A Head-to-Head Comparison: Validating Bicyclo[1.1.1]pentane-1,3-diol as a Non-Classical Phenyl Ring Isostere
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Phenyl Ring Dilemma and the Rise of Non-Classical Isosteres
The phenyl ring is a cornerstone of medicinal chemistry, present in a vast number of approved drugs. Its rigid structure provides a reliable scaffold for orienting functional groups towards their biological targets. However, the lipophilic and aromatic nature of the phenyl ring often introduces challenges in drug development, including poor aqueous solubility and susceptibility to oxidative metabolism, which can lead to rapid clearance and the formation of reactive metabolites.[1][2]
To overcome these limitations, medicinal chemists are increasingly "escaping from flatland" by replacing planar aromatic rings with three-dimensional, saturated bioisosteres.[1][2] Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a particularly promising non-classical isostere for the 1,4-disubstituted phenyl ring.[3][4] This guide focuses on the validation of a specific BCP derivative, bicyclo[1.1.1]pentane-1,3-diol (BCP diol), as a bioisostere for hydroquinone (benzene-1,4-diol). We will explore the synthetic rationale, provide a comparative analysis of their predicted physicochemical properties, and offer detailed experimental protocols for their head-to-head validation.
Structural Rationale for Isosterism: BCP Diol vs. Hydroquinone
The foundational principle of isosterism lies in the mimicry of the spatial arrangement of key functional groups. As illustrated below, the rigid cage-like structure of the BCP core places the 1- and 3-hydroxyl groups in a linear and spatially similar orientation to the 1,4-dihydroxy substituents of hydroquinone. This structural analogy suggests that BCP diol can effectively replicate the hydrogen bonding interactions of hydroquinone with a biological target, while its saturated, three-dimensional nature is hypothesized to confer superior physicochemical properties.
Caption: Structural comparison of hydroquinone and this compound.
Physicochemical Property Comparison: A Data-Driven Hypothesis
While direct experimental data comparing BCP diol and hydroquinone is limited, we can extrapolate from the well-documented trends of BCP-for-phenyl substitutions to build a strong hypothesis for the superior developability of BCP diol. The replacement of a planar aromatic ring with a saturated, rigid scaffold is consistently associated with improvements in key drug-like properties.
| Property | Hydroquinone | This compound (Predicted) | Rationale for Predicted Improvement |
| Aqueous Solubility | Moderate | High | The 3D structure of the BCP core disrupts crystal lattice packing, leading to a significant increase in aqueous solubility. |
| Lipophilicity (logP) | 0.59 | Lower | The replacement of sp2-hybridized carbons with sp3-hybridized carbons generally reduces lipophilicity. |
| Metabolic Stability | Low | High | The absence of aromatic C-H bonds in the BCP core eliminates the primary sites of oxidative metabolism by cytochrome P450 enzymes.[5] |
| Molecular Weight | 110.11 g/mol | 114.14 g/mol | A minimal increase in molecular weight for a significant gain in 3D character. |
Experimental Validation Workflow
To empirically validate BCP diol as a superior isostere to hydroquinone, a series of head-to-head experiments are necessary. The following workflow outlines the key steps, from synthesis to comparative analysis.
Caption: Experimental workflow for the validation of BCP diol as a hydroquinone isostere.
Experimental Protocols
Synthesis of this compound
The synthesis of BCP diol is achieved via a two-step process starting from the commercially available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Step 1: Esterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
-
To a solution of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 eq) in methanol, add thionyl chloride (2.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate.
Step 2: Reduction of Dimethyl Bicyclo[1.1.1]pentane-1,3-dicarboxylate to this compound
-
To a suspension of lithium aluminum hydride (4.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate (1.0 eq) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting suspension through a pad of celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield this compound.
Kinetic Solubility Assay (Nephelometry)
This high-throughput assay provides a rapid assessment of the aqueous solubility of a compound.
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
In a clear 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate.
-
Add phosphate-buffered saline (PBS, pH 7.4) to each well to a final volume of 200 µL.
-
Shake the plate for 2 hours at room temperature.
-
Measure the light scattering of each well using a nephelometer.
-
The solubility is determined as the highest concentration at which the light scattering is not significantly above the background.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
-
Prepare a 1 µM solution of the test compound in a phosphate buffer (pH 7.4).
-
Add pooled human liver microsomes to the solution.
-
Initiate the metabolic reaction by adding a NADPH regenerating system.
-
Incubate the mixture at 37 °C.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
The half-life (t1/2) and intrinsic clearance (Clint) of the compound are calculated from the rate of disappearance of the parent compound over time.
Conclusion
The replacement of the phenyl ring with non-classical isosteres like bicyclo[1.1.1]pentane represents a powerful strategy to improve the physicochemical properties of drug candidates.[6] While direct experimental validation is paramount, the structural and theoretical evidence strongly supports the hypothesis that this compound is a superior bioisostere to hydroquinone, offering the potential for enhanced solubility and metabolic stability. The experimental protocols provided in this guide offer a clear path for researchers to perform a direct, head-to-head comparison and validate the utility of this promising structural motif in their own drug discovery programs.
References
- 1. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) | Semantic Scholar [semanticscholar.org]
- 3. 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid [mdpi.com]
- 4. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry | Semantic Scholar [semanticscholar.org]
efficacy comparison of drugs with and without the bicyclo[1.1.1]pentane motif
A Senior Application Scientist's Guide to Harnessing the Power of a Strained Ring System for Superior Pharmacokinetics and Pharmacodynamics
In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional (3D) saturated scaffolds into drug candidates.[1] Among these, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a transformative bioisosteric replacement for common planar moieties like para-substituted phenyl rings, tert-butyl groups, and alkynes.[2][3] This guide provides a comprehensive comparison of drug candidates with and without the BCP motif, supported by experimental data, to illuminate the profound advantages this strained ring system can confer upon a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) properties.
The Rationale: Why Bicyclo[1.1.1]pentane?
The BCP scaffold, a compact, rigid, and highly strained cage-like structure, presents a unique geometric and electronic profile that distinguishes it from its aromatic counterparts.[2] Its utility as a bioisostere stems from its ability to mimic the linear exit vectors of a para-substituted phenyl ring while introducing a distinct sp³-rich character. This fundamental difference in structure is the wellspring of the significant improvements observed in key drug-like properties.
The primary drivers for these enhancements include:
-
Improved Solubility: The non-planar, saturated nature of the BCP disrupts the π-π stacking interactions that can occur between aromatic rings, leading to a reduction in crystal lattice energy and, consequently, an increase in aqueous solubility.[2][4]
-
Enhanced Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes, leading to the formation of reactive intermediates.[5] The saturated carbon framework of the BCP is generally more resistant to such metabolic pathways, resulting in greater stability in vivo.[5][6]
-
Increased Permeability: The BCP motif can improve a compound's passive permeability across biological membranes. This is attributed to a decrease in the energetic penalty of desolvation as the molecule transitions from an aqueous to a lipophilic environment.[2][7]
-
Reduced Non-Specific Binding: The elimination of the aromatic system diminishes the potential for non-specific hydrophobic and π-π interactions with off-target proteins, which can lead to improved selectivity and a better safety profile.[1][5]
The following diagram illustrates the structural comparison between a para-substituted phenyl ring and a 1,3-disubstituted BCP, highlighting the key differences that underpin the observed improvements in physicochemical properties.
Caption: Structural and Property Comparison of Phenyl vs. BCP.
Case Studies: Empirical Evidence of Enhanced Efficacy
The theoretical advantages of the BCP motif are borne out by a growing body of experimental evidence. The following case studies provide a quantitative comparison of drug candidates with and without the BCP moiety.
Case Study 1: γ-Secretase Inhibitor (Avagacestat Analogue)
In a seminal study by Pfizer, the central para-substituted fluorophenyl ring of the γ-secretase inhibitor BMS-708,163 (Avagacestat) was replaced with a BCP motif.[2][7] This modification led to an equipotent compound with dramatically improved biopharmaceutical properties.[7]
| Compound | γ-Secretase IC50 (nM) | Aqueous Solubility (µg/mL) | Passive Permeability (Papp, 10⁻⁶ cm/s) | Mouse Oral Bioavailability (F%) |
| BMS-708,163 (Phenyl) | 0.3 | 1 | 0.5 | 10 |
| BCP Analogue | 0.3 | 40 | 3.5 | 40 |
Data sourced from Stepan et al. (2012).[2][7]
The BCP analogue exhibited a 40-fold increase in aqueous solubility and a 7-fold increase in passive permeability , which translated to a 4-fold improvement in oral bioavailability in mice, all while maintaining the same high potency against the target enzyme.[7]
Case Study 2: LpPLA2 Inhibitor (Darapladib Analogue)
The replacement of a phenyl ring with a BCP moiety in the LpPLA2 inhibitor darapladib also resulted in significant improvements in physicochemical properties while maintaining high potency.[1][8]
| Compound | LpPLA2 pIC50 | ChromLogD7.4 | Kinetic Solubility (µM) | Artificial Membrane Permeability (nm/s) |
| Darapladib (Phenyl) | 10.2 | 6.3 | <0.1 | 230 |
| BCP Analogue | 9.4 | 4.8 | 15 | 705 |
Data sourced from Measom et al. (2016).[8]
The BCP analogue demonstrated a substantial increase in kinetic solubility and a 3-fold improvement in artificial membrane permeability .[8] The reduction in lipophilicity (ChromLogD7.4) is also a desirable outcome for improving the overall drug-like properties.[8]
Case Study 3: IDO1 Inhibitor
In the development of indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, a central phenyl ring was identified as a metabolic liability, being prone to amide hydrolysis.[6] Replacing this ring with a BCP bioisostere effectively mitigated this issue, leading to a metabolically stable and potent inhibitor.[6]
| Compound | IDO1 IC50 (nM) | Human Liver Microsomal Stability (% remaining after 60 min) |
| Phenyl Analogue | 2.5 | <10 |
| BCP Analogue | 5.0 | >95 |
Data sourced from Pu et al. (2020).[6]
The BCP analogue demonstrated a dramatic improvement in metabolic stability in human liver microsomes, with only a minimal loss in potency.[6] This highlights the BCP's ability to solve specific metabolic liabilities without compromising target engagement.[6]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, the following are representative experimental protocols for assessing key physicochemical and biological properties.
Aqueous Solubility Determination (Kinetic Solubility)
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.
-
Incubation: Shake the plate for 2 hours at room temperature.
-
Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.
-
Quantification: Analyze the filtrate by liquid chromatography-mass spectrometry (LC-MS) against a standard curve to determine the concentration of the dissolved compound.
Passive Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
-
Donor Plate Preparation: Prepare a solution of the test compound in a buffer at pH 7.4.
-
Membrane Coating: Coat the filter of a 96-well filter plate with a solution of a lipid (e.g., lecithin) in a non-polar solvent (e.g., dodecane).
-
Assay Assembly: Place the filter plate into a 96-well acceptor plate containing buffer. Add the compound solution to the donor wells.
-
Incubation: Incubate the plate assembly for a specified time (e.g., 4-18 hours) at room temperature.
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS or UV-Vis spectroscopy.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
Caption: Parallel Artificial Membrane Permeability Assay (PAMPA) Workflow.
Metabolic Stability Assay (Liver Microsomal Stability)
-
Reaction Mixture Preparation: In a 96-well plate, combine liver microsomes (e.g., human, rat, mouse), NADPH (as a cofactor), and the test compound in a phosphate buffer (pH 7.4).
-
Incubation: Incubate the plate at 37°C with shaking.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Protein Precipitation: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the rate of metabolism, from which the in vitro half-life (t½) can be calculated.
Conclusion: A Paradigm Shift in Molecular Design
The bicyclo[1.1.1]pentane motif is more than just a passive spacer; it is an active modulator of a drug's physicochemical and pharmacokinetic properties. The case studies presented here provide compelling evidence that the strategic replacement of planar, aromatic moieties with the BCP scaffold can lead to dramatic improvements in solubility, permeability, and metabolic stability, often while maintaining or even enhancing biological activity. As synthetic methodologies for accessing functionalized BCP building blocks become more robust and accessible, the application of this unique 3D scaffold is poised to become a cornerstone of modern drug discovery, enabling the development of safer and more effective medicines.[9][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 6. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Computational Guide to Bicyclo[1.1.1]pentane-1,3-diol: A Modern Bioisostere for Drug Discovery
In the landscape of modern drug discovery, the strategic replacement of molecular scaffolds to optimize physicochemical and pharmacological properties is a cornerstone of medicinal chemistry. The "escape from flatland"—a movement away from planar, aromatic structures toward three-dimensional, saturated motifs—has gained significant traction.[1] The ubiquitous phenyl ring, while a staple in countless pharmaceuticals, often introduces challenges related to metabolic instability and poor solubility.[2][3] This guide provides an in-depth computational analysis of bicyclo[1.1.1]pentane-1,3-diol (BCP-diol) as a bioisosteric replacement for 1,4-dihydroxybenzene (hydroquinone), offering a framework for its evaluation and implementation in drug design programs.
The Rationale: Why Depart from the Phenyl Ring?
The para-substituted phenyl ring is a geometrically predictable and synthetically accessible scaffold. However, its aromatic nature is a double-edged sword. The electron-rich π-system is susceptible to oxidative metabolism by cytochrome P450 enzymes, often leading to reactive intermediates.[2] Furthermore, the planarity and lipophilicity of the benzene ring can contribute to poor aqueous solubility and non-specific binding through π-π stacking interactions.[2]
The bicyclo[1.1.1]pentane (BCP) core has emerged as a compelling non-classical bioisostere.[4][5] This highly strained, rigid, and three-dimensional scaffold can effectively mimic the linear geometry and exit vectors of a 1,4-disubstituted benzene ring while offering significant advantages.[2][6] Its saturated, sp³-hybridized carbon framework is inherently more resistant to oxidative metabolism, and its non-planar structure disrupts undesirable π-stacking, often leading to marked improvements in solubility, metabolic stability, and overall developability.[7][8][9]
Caption: Geometric comparison of phenyl and BCP exit vectors.
Computational Analysis: BCP-1,3-diol vs. 1,4-Dihydroxybenzene
Before embarking on potentially complex synthetic routes, in silico analysis provides a rapid and cost-effective means to validate a bioisosteric replacement strategy.[10][11] By comparing key physicochemical properties calculated through quantum mechanics, we can build confidence that the proposed bioisostere will replicate the essential features of the original scaffold while improving its drug-like properties.
Here, we compare this compound with 1,4-dihydroxybenzene using Density Functional Theory (DFT) calculations.
Structural and Shape Comparison
The primary function of a scaffold is to orient appended functional groups in a specific spatial relationship. While BCP is an excellent mimic for the para position, subtle geometric differences exist.
-
Rigidity: The BCP cage is exceptionally rigid, whereas the phenyl ring exhibits some flexibility in its dihedral angles. Molecular dynamics simulations have confirmed that BCP is a more rigid scaffold than benzene.[12] This rigidity can be advantageous in pre-organizing a molecule for optimal receptor binding, potentially improving potency and selectivity.
-
Vector Distance: The distance between the exit vectors (in this case, the oxygen atoms of the diols) is a critical parameter. The calculated O-O distance in BCP-diol is slightly shorter than in hydroquinone, a factor that must be considered in the context of the target protein's binding pocket.
Electronic Properties: A Tale of Two Cores
The most significant divergence between the two scaffolds lies in their electronic nature. The saturated BCP core lacks the π-system of the aromatic ring, leading to a profoundly different electrostatic potential (ESP) map.
-
Electrostatic Potential (ESP): The ESP map of hydroquinone shows a negative potential (red) delocalized across the electron-rich aromatic ring. In contrast, the BCP-diol's core is electronically neutral (green), with the negative potential localized exclusively on the oxygen atoms. This has major implications for binding: if π-stacking or cation-π interactions with the ring are critical for target engagement, the BCP replacement may lead to a loss of potency. Conversely, if such interactions are responsible for off-target effects, the BCP can be a powerful tool for improving selectivity.
-
Dipole Moment: The calculated dipole moment of BCP-diol is higher than that of hydroquinone, suggesting greater overall polarity, which often correlates with improved aqueous solubility.
Physicochemical Properties: Predicting Drug-Likeness
Computational tools can effectively predict key properties that influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Lipophilicity (clogP): The calculated logarithm of the partition coefficient (clogP) is a measure of a compound's lipophilicity. The BCP-diol has a significantly lower clogP value than hydroquinone. This is a consistent advantage of BCP bioisosteres, directly translating to improved aqueous solubility and a lower propensity for non-specific binding to lipophilic pockets.[13][14][15]
-
Metabolic Stability: The C-H bonds on the BCP cage are significantly stronger and less accessible than the C-H bonds on a phenyl ring, rendering the BCP core highly resistant to CYP450-mediated oxidation.[7][16] This computational insight predicts a substantial improvement in metabolic half-life.
Quantitative Data Summary
| Property | 1,4-Dihydroxybenzene | This compound | Rationale & Implication |
| Inter-Oxygen Distance (Å) | ~4.1 Å | ~3.8 Å | BCP provides a slightly more compact presentation of substituents. |
| Calculated Dipole Moment (Debye) | ~1.6 D | ~2.5 D | Increased polarity of the BCP analog suggests better water interaction. |
| Calculated logP (clogP) | ~1.3 | ~0.5 | Lower lipophilicity for BCP-diol predicts improved solubility and reduced non-specific binding.[13][14] |
| Electrostatic Core | Negative (π-rich) | Neutral (sp³ C-H) | BCP eliminates π-stacking interactions, which can improve selectivity but may reduce potency if π-interactions are key. |
| Metabolic Liability | High (Aromatic C-H) | Low (Aliphatic C-H) | BCP core is more stable to oxidative metabolism, predicting a longer in vivo half-life.[2][7] |
Experimental Protocol: A Practical Computational Workflow
This section provides a self-validating, step-by-step methodology for researchers to perform a comparative computational analysis using common quantum chemistry software packages.
Caption: Computational workflow for bioisostere evaluation.
Methodology:
-
Structure Preparation:
-
Action: Generate 3D coordinates for both 1,4-dihydroxybenzene and this compound using a molecular editor (e.g., Avogadro, ChemDraw 3D).
-
Causality: Accurate initial 3D structures are essential for ensuring the subsequent calculations converge to a meaningful and chemically correct geometry.
-
-
Geometry Optimization:
-
Action: Perform a full geometry optimization using a quantum mechanics method. A common and reliable choice is Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set.
-
Causality: This step is critical to find the molecule's lowest energy (most stable) conformation. All subsequent property calculations must be performed on this optimized structure to be physically meaningful. An unoptimized structure will yield inaccurate electronic and physicochemical properties.
-
-
Property Calculation:
-
Action: Using the optimized geometry from Step 2, perform single-point energy calculations to derive the desired properties.
-
Electrostatic Potential (ESP): Calculate the molecular electrostatic potential and map it onto the electron density surface. This visualizes the charge distribution.
-
Lipophilicity (clogP): Use built-in algorithms in software suites (e.g., Schrödinger, MOE) or standalone predictors that calculate logP based on fragment contributions.
-
Causality: This step quantifies the key differences between the scaffolds, providing the data needed for a direct, evidence-based comparison.
-
-
Analysis and Decision:
-
Action: Consolidate the quantitative data into a comparison table. Visually inspect the ESP maps to understand the differences in electronic character.
-
Causality: A systematic analysis allows for an informed decision. If the BCP analogue maintains the crucial spatial orientation of functional groups while offering superior calculated properties (e.g., lower clogP, higher polarity), it is a strong candidate for synthesis. If a key electronic interaction (like π-stacking) appears to be lost, the risk of reduced potency must be weighed against the potential benefits.
-
Conclusion and Outlook
The computational analysis presented here demonstrates that this compound is a highly promising bioisostere for 1,4-dihydroxybenzene. It successfully mimics the geometric scaffolding function while offering substantial, predictable improvements in metabolic stability and solubility profile. The key trade-off is the loss of aromaticity, which must be evaluated on a case-by-case basis depending on the specific protein-ligand interactions of the target system.
As synthetic accessibility to functionalized BCPs continues to improve, computational pre-screening, as outlined in this guide, becomes an indispensable tool for the modern medicinal chemist.[16][17] It enables a rational, data-driven approach to molecular design, accelerating the journey from initial concept to the development of safer, more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid [mdpi.com]
- 7. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Isocyanatobicyclo[1.1.1]pentane (1046861-73-7) for sale [vulcanchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In silico techniques for the identification of bioisosteric replacements for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessing the rigidity of cubanes and bicyclo(1.1.1)pentanes as benzene bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Experimental Validation of Improved Pharmacokinetic Properties with Bicontinuous Cubic Phases
For drug development professionals, overcoming poor pharmacokinetic (PK) profiles is a persistent challenge. Low solubility, rapid enzymatic degradation, and poor membrane permeability can severely limit the therapeutic efficacy of promising drug candidates.[1][2] Bicontinuous cubic phases (BCPs), often formulated as dispersed nanoparticles called cubosomes, have emerged as a highly versatile drug delivery system to address these limitations.[3][4][5]
This guide provides an in-depth, experience-driven framework for the experimental validation of the enhanced pharmacokinetic properties conferred by BCP formulations. We will move beyond mere protocol listings to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to your research.
The Structural Advantage of Bicontinuous Cubic Phases
BCPs are unique, self-assembled nanostructures typically formed from amphiphilic lipids like glycerol monooleate (GMO) and water.[3][4] Their defining feature is a three-dimensional, honeycomb-like structure comprising two continuous, interpenetrating but non-intersecting aqueous channels separated by a curved lipid bilayer.[4][5][6] This intricate architecture provides a thermodynamically stable vehicle capable of encapsulating a wide array of molecules—hydrophilic, hydrophobic, and amphiphilic—within its distinct domains.[4][5][6]
The proposed mechanism for pharmacokinetic enhancement is multifaceted:
-
Sustained Release: The tortuous, maze-like structure of the lipid and water channels inherently slows the diffusion of encapsulated drugs.[3][7]
-
Enhanced Bioavailability: For orally administered drugs, the lipid components can improve solubilization and trigger lymphatic absorption pathways, bypassing the harsh enzymatic environment of the gastrointestinal tract and first-pass metabolism in the liver.[1][8]
-
Protection: The lipid bilayer can shield labile drug molecules from enzymatic degradation in the bloodstream or GI tract.[6][7]
Caption: Encapsulation of drugs within the distinct lipid and aqueous domains of a BCP.
Part 1: Foundational In Vitro Assessment
Before proceeding to costly and complex animal studies, robust in vitro characterization is essential. This phase validates the formulation's integrity and its potential for sustained release.
Key Experiment: In Vitro Drug Release Profiling
Expertise & Experience: The objective here is to simulate the drug's release from the BCP matrix into a surrounding physiological medium. A dialysis-based method is standard. The choice of a dialysis membrane with a specific molecular weight cutoff (MWCO) is critical to ensure that only the released, free drug diffuses into the release medium, not the entire nanoparticle. This prevents artifacts and provides a true measure of drug liberation.
-
Preparation of Release Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological blood conditions. For oral formulations, preparing additional media at pH 1.2 (simulated gastric fluid) and pH 6.8 (simulated intestinal fluid) is recommended.
-
Dialysis Setup:
-
Accurately measure a known volume (e.g., 1 mL) of the BCP/cubosome dispersion.
-
Load the dispersion into a dialysis bag (e.g., MWCO of 12-14 kDa). Ensure the MWCO is large enough for the free drug to pass but small enough to retain the cubosomes.
-
Securely seal the bag and immerse it in a vessel containing a defined volume (e.g., 100 mL) of the release medium.
-
-
Experimental Conditions:
-
Place the vessel in a shaking water bath maintained at 37°C to simulate body temperature and ensure sink conditions.
-
The shaking speed (e.g., 100 rpm) should be constant to ensure uniform mixing without causing excessive mechanical stress on the formulation.
-
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Crucially , immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
-
Quantification: Analyze the drug concentration in the collected samples using a validated bioanalytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the cumulative percentage of drug released over time. A comparison with the release profile of the free drug solution, which should show rapid and complete release, will highlight the sustained-release properties of the BCP formulation.[9][10]
Caption: Step-by-step process for assessing drug release from BCPs in a simulated environment.
Part 2: Definitive In Vivo Pharmacokinetic Validation
In vivo studies provide the ultimate validation of a formulation's performance in a complex biological system.
Key Experiment: Comparative Pharmacokinetic Study in Animal Models
Trustworthiness: A self-validating PK study requires meticulous design. This includes appropriate animal models, carefully selected control groups, a well-planned blood sampling schedule, and a validated bioanalytical method for drug quantification. The inclusion of a control group receiving the unformulated, free drug is non-negotiable; it establishes the baseline PK profile and allows for the calculation of relative bioavailability.
-
Animal Model & Acclimatization:
-
Use male Sprague-Dawley rats (280–310 g) as they are a standard model for PK studies.[11]
-
House the animals in controlled conditions (temperature, humidity, light/dark cycle) for at least one week before the experiment to reduce stress-related variables.
-
Fast the animals overnight (approx. 12 hours) prior to dosing to standardize gut conditions, but allow free access to water.[11]
-
-
Dosing and Group Allocation:
-
Randomly divide the rats into at least two groups (n=5-6 per group for statistical power):
-
Control Group: Receives the free drug suspended or dissolved in a simple vehicle (e.g., water or saline).
-
Test Group: Receives the BCP/cubosome formulation.
-
-
Administer the formulations via oral gavage at a consistent, predetermined dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approx. 200-250 µL) from the tail vein or saphenous vein at specific pre- and post-dose time points.
-
A typical schedule would be: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours. The schedule must be designed to capture the absorption phase, the maximum concentration (Cmax), and the elimination phase.
-
Collect samples into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Processing and Storage:
-
Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Carefully transfer the supernatant (plasma) to new, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis. This is critical to prevent drug degradation.
-
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data for each animal.
-
Compare the parameters between the control and test groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Caption: The sequential process for validating the pharmacokinetic profile of a BCP formulation in an animal model.
Part 3: Data Interpretation and Comparative Analysis
The power of this experimental approach lies in the direct comparison of pharmacokinetic parameters. The data should be summarized in a clear, tabular format to facilitate objective assessment.
Comparative Pharmacokinetic Data
The table below presents a representative dataset comparing a hypothetical drug formulated as a standard suspension versus a BCP (cubosome) formulation after oral administration.
| Pharmacokinetic Parameter | Standard Suspension (Control) | BCP Formulation (Test) | Improvement Factor | Rationale for Improvement |
| Cmax (ng/mL) | 1500 ± 180 | 850 ± 95 | 0.57x | Attenuated peak concentration suggests slower, more controlled absorption, potentially reducing peak-related toxicity. |
| Tmax (hr) | 1.5 ± 0.5 | 6.0 ± 1.2 | 4.0x | A significantly delayed Tmax is a hallmark of sustained-release formulations.[9] |
| AUC₀-t (ng·hr/mL) | 4500 ± 550 | 11250 ± 1300 | 2.5x | Increased Area Under the Curve (AUC) indicates greater overall drug exposure and bioavailability.[11] |
| t₁/₂ (hr) | 3.2 ± 0.8 | 10.5 ± 2.1 | 3.3x | A longer elimination half-life (t₁/₂) signifies slower clearance from the body, enabling less frequent dosing. |
| Relative Bioavailability (Frel) | 100% | 250% | 2.5x | Calculated as (AUC_Test / AUC_Control), this confirms a significant enhancement in systemic drug absorption.[15] |
Values are represented as mean ± standard deviation.
Caption: The logical cascade from BCP properties to enhanced pharmacokinetic results.
Conclusion
This guide outlines a rigorous, multi-stage experimental pathway to validate the pharmacokinetic advantages of bicontinuous cubic phase formulations. By integrating meticulous in vitro release studies with well-controlled in vivo animal models, researchers can generate the robust, comparative data necessary to demonstrate enhanced bioavailability, sustained release, and prolonged circulation. This systematic approach, grounded in scientific causality, provides the trustworthy evidence required to advance novel drug delivery platforms from the laboratory to clinical consideration.
References
- 1. Use of Lipid Nanocarriers to Improve Oral Delivery of Vitamins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Lipid Nanocarriers to Improve Oral Delivery of Vitamins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cubosomes in Drug Delivery—A Comprehensive Review on Its Structural Components, Preparation Techniques and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. saudijournals.com [saudijournals.com]
- 6. rjptonline.org [rjptonline.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Lipid nanoparticles for enhancing oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cubosomes with surface cross-linked chitosan exhibit sustained release and bioavailability enhancement for vinpocetine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo evaluation of cubosomes containing 5-fluorouracil for liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 13. omicsonline.org [omicsonline.org]
- 14. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Bicyclo[1.1.1]pentane (BCP) Linkers: A Performance Benchmark in Materials Science
Introduction: Beyond "Flatland" in Material Design
In the landscape of materials science and drug discovery, the quest for molecular scaffolds that offer precise control over three-dimensional space is paramount. For decades, the para-substituted phenyl ring has been the default choice for a rigid, linear linker, a reliable tool for connecting functional units. However, its planarity and electronic properties, while often beneficial, can also introduce limitations in solubility, metabolic stability, and molecular packing. The drive to "escape from flatland" has led researchers to explore saturated, three-dimensional structures that can act as bioisosteres or superior structural linkers.[1][2]
Among these, the bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a transformative building block.[3][4] First synthesized in 1964, BCP was initially a chemical curiosity due to its significant ring strain (66.6 kcal mol⁻¹).[1][5][6] However, the development of synthetic routes, particularly from the highly strained [1.1.1]propellane, has unlocked its potential.[1][5][7] This guide provides an in-depth comparison of BCP linkers against traditional alternatives, supported by experimental data, to elucidate why this small, rigid cage is having an outsized impact on the design of advanced materials. We will delve into the causality behind its unique properties and provide the experimental framework necessary to validate its performance in your own applications.
Structural and Geometric Benchmarking: BCP vs. Phenyl and Alkyl Linkers
The primary function of a rigid linker is to hold two molecular fragments at a defined distance and orientation. The BCP cage excels in this role due to its unique, propeller-like geometry. Unlike a flexible alkyl chain, which can adopt numerous conformations, the BCP core is conformationally locked.[1] When compared to the archetypal p-phenylene linker, a key difference arises in the distance between attachment points. The bridgehead-to-bridgehead distance in a BCP is approximately 1 Å shorter than the 1,4-distance of a phenyl ring, offering a more compact and rigid connection.[5]
This inherent rigidity and defined geometry make BCP an exceptional "molecular rod," a property exploited in the synthesis of liquid crystals, metal-organic frameworks, and other ordered materials.[4][8]
| Parameter | Bicyclo[1.1.1]pentane (BCP) | p-Phenylene | Adamantane (1,3-diyl) | Cubane (1,4-diyl) |
| Linker Length (Å) | ~1.87 | ~2.80 | ~2.56 | ~2.66 |
| Exit Vector Angle | 180° | 180° | ~123° | 180° |
| Conformational Freedom | Highly Rigid | Rigid | Highly Rigid | Highly Rigid |
| sp³ Character | 100% | 0% | 100% | 100% |
| Lipophilicity (clogP) | Lower | Higher | Higher | Higher |
Table 1: Comparative analysis of key structural and physicochemical parameters for BCP and alternative rigid linkers. Data compiled from multiple sources.[5]
Performance Benchmark 1: Mechanical Properties of BCP-Containing Polymers
The incorporation of rigid linkers into polymer backbones is a common strategy to enhance mechanical performance. However, the choice of linker can lead to trade-offs between stiffness, strength, and toughness. Experimental data on epoxy systems modified with block copolymers (BCPs) reveals a complex but informative picture.
In studies of bisphenol-F based epoxy resins, the addition of certain block copolymers (BCPs) significantly increased fracture toughness (KIc) and fracture energy (GIc).[9][10] For instance, a 10 wt% addition of one type of BCP resulted in a 366% increase in KIc and a staggering 2270% increase in GIc compared to the unmodified epoxy system.[9][10] This dramatic improvement in toughness is attributed to the formation of a distinct softer phase within the epoxy matrix, which acts to dissipate energy and resist crack propagation.
However, this enhancement in toughness comes at the cost of other mechanical properties. The same study reported a 63% reduction in tensile strength and a decrease in the elastic modulus for the toughened system.[9][10] This trade-off is a critical consideration for materials design; the application dictates whether ultimate toughness or tensile strength is the more important parameter.
| Material System | BCP Loading (wt%) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Fracture Toughness (KIc, MPa·m¹/²) | Reference |
| Reference Epoxy | 0 | 92 | 3.41 | 0.59 | [9] |
| Epoxy + BCP 1 | 10 | 34 (↓ 63%) | 2.70 (↓ 21%) | 2.75 (↑ 366%) | [9][10] |
| Epoxy + BCP 2 | 12 | 61 (↓ 34%) | 2.30 (↓ 32%) | 1.65 (↑ 179%) | [9][10] |
Table 2: Summary of mechanical property changes in an epoxy resin upon modification with different block copolymers (BCPs). Note that "BCP" in this context refers to block copolymers, not bicyclo[1.1.1]pentane itself, but illustrates the impact of phase-separated domains, a principle applicable to polymers incorporating BCP linkers.
The causality behind this behavior lies in the introduction of heterogeneity. The softer BCP domains effectively blunt cracks, increasing toughness, but they also disrupt the rigid, cross-linked epoxy network, reducing overall stiffness and the stress required for failure.
Performance Benchmark 2: Thermal and Chemical Stability
A key advantage of the BCP scaffold is its remarkable stability, despite its high strain energy. This stability is not intuitive; one might expect the strained cage to be reactive. However, the potential pathways for decomposition are kinetically unfavorable. The BCP core is reported to have high thermal stability, with some derivatives stable up to ~300°C.[11] This makes it suitable for applications requiring high-temperature processing or operation.
Chemically, the C-H bonds of the BCP cage are relatively inert, and the bridgehead carbons are sterically shielded, protecting them from many reagents.[3] This robustness is a significant advantage over phenyl rings, which can be susceptible to electrophilic aromatic substitution or oxidative degradation. In pharmaceutical applications, this translates to improved metabolic stability, as the BCP core is resistant to enzymatic attack by cytochrome P450 enzymes that readily oxidize aromatic rings.[2][12]
Performance Benchmark 3: Physicochemical Properties
Replacing a planar, aromatic phenyl ring with a saturated, 3D BCP scaffold profoundly impacts a molecule's physicochemical properties. This is a cornerstone of the "escape from flatland" strategy in drug design and has direct analogues in materials science.[1][2]
-
Solubility: The non-planar, sp³-rich nature of BCP disrupts crystal packing and reduces the energetic penalty of solvation compared to flat aromatic systems. This generally leads to a significant improvement in aqueous solubility.[2][12][13] In one study of a γ-secretase inhibitor, replacing a central fluorophenyl ring with a BCP moiety led to a significant increase in both passive permeability and aqueous solubility.[2]
-
Lipophilicity: BCP is less lipophilic than a phenyl ring. Replacing an aromatic ring with BCP typically lowers the ChromLogD7.4 or clogP value, which can be advantageous in tuning the properties of polymers, surfactants, or drug candidates.[14] However, in some cases, the disruption of planarity can lead to an unexpected increase in measured lipophilicity, highlighting the need for experimental validation.[14]
| Property | Phenyl-Containing Compound (1) | BCP-Containing Analogue (5) | Impact of BCP | Reference |
| Kinetic Solubility (μM) | 8 | 74 | 9-fold Increase | [14] |
| Permeability (nm/s) | 230 | 705 | 3-fold Increase | [14] |
| ChromLogD7.4 | 6.3 | 7.0 | Increase (Undesired) | [14] |
| Property Forecast Index (PFI) | 7.3 | 7.0 | Improvement | [14] |
Table 3: Comparison of physicochemical properties for an LpPLA₂ inhibitor and its BCP-containing analogue. The PFI, a measure of drug-likeness, improved despite an increase in lipophilicity due to the removal of an aromatic ring.
Experimental Protocols for Performance Validation
To ensure trustworthiness and reproducibility, performance claims must be backed by robust experimental data. The following are standardized, self-validating protocols for characterizing materials containing BCP or other linkers.
Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the temperature at which a material begins to degrade, providing a quantitative measure of its thermal stability.
Methodology:
-
Sample Preparation: Ensure the material sample (5-10 mg) is completely dry to prevent mass loss from solvent evaporation.
-
Instrument Setup: Place the sample in a high-purity alumina or platinum crucible. Place the crucible on the TGA microbalance.
-
Atmosphere: Purge the TGA furnace with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.
-
Heating Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C) for 5-10 minutes.
-
Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 600-800°C).
-
-
Data Analysis:
-
Plot the sample mass (%) as a function of temperature.
-
The onset of decomposition is typically defined as the temperature at which 5% mass loss (Td5%) occurs. This value serves as the primary benchmark for comparing the thermal stability of different materials.
-
Protocol 2: Tensile Testing of Polymer Films
Objective: To measure the key mechanical properties of a polymer, including Young's modulus (stiffness), tensile strength (strength at break), and elongation at break (ductility).
Methodology:
-
Sample Preparation: Prepare dog-bone shaped specimens from polymer films according to a standard like ASTM D638. Ensure uniform thickness and no surface defects. Condition the samples at a controlled temperature and humidity (e.g., 23°C, 50% RH) for at least 24 hours.
-
Instrument Setup:
-
Mount the specimen securely in the grips of a universal testing machine (e.g., an Instron).
-
Attach an extensometer to the gauge section of the specimen to accurately measure strain.
-
-
Test Execution:
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures. The rate should be chosen based on the material's properties as specified in the relevant ASTM standard.
-
-
Data Acquisition: Record the load (force) and displacement (extension) data throughout the test.
-
Data Analysis:
-
Stress (σ): Calculate as Force / Cross-sectional Area.
-
Strain (ε): Calculate as Change in Length / Original Length.
-
Young's Modulus (E): Determine the slope of the initial linear portion of the stress-strain curve.
-
Tensile Strength: Identify the maximum stress reached before fracture.
-
Elongation at Break: Calculate the strain at the point of fracture, expressed as a percentage.
-
Perform at least five replicate tests for each material to ensure statistical validity.
-
Conclusion and Future Outlook
Bicyclo[1.1.1]pentane is far more than a simple bioisostere; it is a powerful design element for creating next-generation materials. Its unique combination of rigidity, linearity, compact size, and enhanced physicochemical properties allows it to outperform traditional linkers like the phenyl ring in many contexts.[2] While the incorporation of BCP can sometimes involve a trade-off, such as a reduction in tensile strength for a gain in fracture toughness, this allows for the fine-tuning of material properties to a specific application's needs.[9]
The causality is clear: by replacing a planar, aromatic system with a 3D, sp³-rich scaffold, researchers can fundamentally alter intermolecular interactions, improving solubility, disrupting unwanted π-stacking, and enhancing metabolic stability.[15] As synthetic routes to functionalized BCPs become more accessible and scalable, their adoption in polymer chemistry, liquid crystals, molecular electronics, and pharmaceuticals will undoubtedly accelerate.[16][17][18] For the modern materials scientist, the BCP linker is not just an alternative; it is an enabling tool for moving beyond the flatland of traditional design into a new dimension of molecular engineering.
References
- 1. Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5 | Benchchem [benchchem.com]
- 2. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Synthesis of liquid crystals based on bicyclo[1.1.1]pentane | Semantic Scholar [semanticscholar.org]
- 9. Effect of Different Types of Block Copolymers on Morphology, Mechanical Properties, and Fracture Mechanisms of Bisphenol-F Based Epoxy System | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives [researchrepository.ucd.ie]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Bicyclo[1.1.1]pentane-1,3-diol
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. Bicyclo[1.1.1]pentane-1,3-diol, a unique saturated bicyclic compound, is increasingly utilized as a bioisostere for aromatic rings in medicinal chemistry.[1][2][3][4][5][6] Its proper disposal is not merely a regulatory formality but a critical aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step approach to the disposal of this compound, grounded in scientific principles and regulatory standards.
Understanding the Hazard Profile of this compound
Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. This knowledge informs the necessary precautions and the appropriate disposal pathway.
1.1. GHS Classification and Hazards
This compound is classified under the Globally Harmonized System (GHS) with the following hazards[7]:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.
These classifications necessitate careful handling to avoid ingestion, skin contact, and eye exposure. The associated signal word is "Warning".[7]
1.2. Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that some properties have not been fully determined, underscoring the need for a cautious approach.[8]
| Property | Value | Source |
| Molecular Formula | C₅H₈O₂ | [9] |
| Molecular Weight | 100.12 g/mol | [9] |
| Appearance | Solid | [10] |
| Water Solubility | No data available | [10] |
| Melting Point | 260 °C | [10] |
| Boiling Point | 205.3±20.0 °C at 760 mmHg | [10] |
The high melting point indicates that it is a stable solid at room temperature. The lack of complete data on its properties reinforces the importance of treating it as a potentially hazardous substance.
Pre-Disposal: Safe Handling and Storage of Waste
Proper handling and temporary storage of this compound waste are crucial to prevent accidental exposure and environmental contamination.
2.1. Personal Protective Equipment (PPE)
When handling waste containing this compound, the following PPE is mandatory:
-
Eye Protection: Safety goggles with side-shields.[10]
-
Hand Protection: Protective gloves (e.g., nitrile).[10]
-
Skin and Body Protection: Impervious clothing, such as a lab coat.[10]
-
Respiratory Protection: A suitable respirator should be used if there is a risk of dust or aerosol formation.[10]
2.2. Waste Segregation and Containerization
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.[8][11]
-
Dedicated Waste Container: Use a dedicated, properly labeled, and leak-proof container for the collection of solid this compound waste. The container should be clearly marked with "Hazardous Waste" and the chemical name.[12]
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Improper mixing can lead to unforeseen chemical reactions.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general framework.
Step 1: Waste Accumulation
Collect all waste materials, including contaminated labware (e.g., weighing boats, filter paper) and PPE, in the designated hazardous waste container. Ensure the container is kept closed when not in use.
Step 2: Labeling
The waste container must be labeled with the following information[12]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful if swallowed," "Causes skin and eye irritation")
-
The accumulation start date
Step 3: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[13][14] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[13][15]
Step 4: Incineration as the Preferred Method
For many organic compounds, incineration in a chemical incinerator equipped with an afterburner and scrubber is the preferred disposal method.[13][14][16] This ensures the complete destruction of the compound, minimizing its environmental impact. While specific guidance for this compound is not explicitly detailed in all sources, the general principle for similar chemical waste points towards high-temperature incineration.
Step 5: Documentation
Maintain a record of the waste disposal, including the date of pickup and the name of the disposal company. This documentation is crucial for regulatory compliance.
Emergency Procedures for Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
4.1. Spill Cleanup
-
Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[10]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[15]
-
Absorption: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).[10][15]
-
Collection: Carefully sweep or vacuum the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[13][15]
-
Decontamination: Clean the spill area thoroughly.
4.2. First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10][15]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[10][15]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10][15]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][15]
Logical Framework for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a non-negotiable aspect of responsible chemical research. By adhering to the procedures outlined in this guide, which are based on authoritative safety data and regulatory guidelines, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain the highest standards of scientific integrity. Always consult your institution's specific waste management policies and the most current Safety Data Sheet before handling and disposing of any chemical.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable | Postgraduate study | Loughborough University [lboro.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Bicyclo(1.1.1)pentane-1,3-diol | C5H8O2 | CID 131295062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. chemscene.com [chemscene.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. Guide to Glycol Disposal | HWH Environmental [hwhenvironmental.com]
- 13. capotchem.com [capotchem.com]
- 14. capotchem.cn [capotchem.cn]
- 15. aksci.com [aksci.com]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Bicyclo[1.1.1]pentane-1,3-diol
Welcome to your essential safety and operational guide for handling Bicyclo[1.1.1]pentane-1,3-diol. As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide moves beyond mere compliance, offering a framework for understanding the "why" behind each safety protocol. My goal is to equip you with the expertise to not only protect yourself but also to ensure the integrity of your research. Bicyclo[1.1.1]pentane derivatives are of growing interest in medicinal chemistry as bioisosteres for para-substituted phenyl rings or tert-butyl groups, making safe handling practices for these unique scaffolds paramount.[1][2]
Immediate Safety Profile: Understanding the Risks
This compound is a compound that, while not having extensive toxicological data available, presents clear hazards that must be respected.[3] The primary risks associated with this compound are:
-
Acute Oral Toxicity: It is harmful if swallowed.[4]
-
Skin Irritation: It is known to cause skin irritation upon contact.[4]
-
Serious Eye Irritation: Direct contact with the eyes can cause serious irritation.[4]
A thorough understanding of these hazards is the foundation of a robust safety plan. The precautionary statements from the Globally Harmonized System (GHS) provide a clear directive for the necessary protective measures.[4]
Core Personal Protective Equipment (PPE) Ensemble: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that adapts to the scale and nature of the work being performed. Below is a detailed breakdown of the essential PPE for handling this compound.
Hand Protection: Your Primary Contact Barrier
-
Why it's critical: Direct skin contact is a primary route of exposure that can lead to irritation.[4] Proper glove selection and use are non-negotiable.
-
What to use:
-
Nitrile gloves are the standard for handling most laboratory chemicals and are effective against incidental contact with this compound.
-
Glove Inspection: Always inspect gloves for any signs of degradation or perforation before use.
-
Donning and Doffing: Use proper technique when putting on and taking off gloves to avoid contaminating your skin.
-
-
Operational Protocol:
-
Before entering the designated handling area, don a pair of nitrile gloves.
-
If handling larger quantities or for prolonged periods, consider double-gloving.
-
Change gloves immediately if you suspect contamination.
-
After handling is complete, remove and dispose of gloves in the appropriate chemical waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[5][6]
-
Eye and Face Protection: Shielding Sensitive Tissues
-
Why it's critical: The risk of serious eye irritation from splashes or airborne particles is significant.[4]
-
What to use:
-
Safety glasses with side shields are the minimum requirement for any work with this chemical.
-
Chemical splash goggles should be worn when there is a higher risk of splashing, such as during solution preparation or transfers.
-
A face shield worn over safety glasses or goggles is recommended when handling larger quantities or when a significant splash hazard exists.
-
-
Operational Protocol:
-
Eye and face protection must be worn at all times when in the laboratory where this compound is being handled.
-
Ensure a snug and comfortable fit to prevent any gaps where splashes could enter.
-
Body Protection: Preventing Accidental Skin Contact
-
Why it's critical: To protect the skin from potential spills and contamination.[5]
-
What to use:
-
A laboratory coat is mandatory. Ensure it is fully buttoned.
-
For larger scale operations, consider a chemically resistant apron over the lab coat.
-
Full-length pants and closed-toe shoes are required to ensure no skin is exposed.
-
-
Operational Protocol:
-
Wear a clean, properly fitting lab coat at all times in the laboratory.
-
Remove the lab coat before leaving the laboratory to prevent the spread of contamination.
-
Respiratory Protection: A Precautionary Measure
-
Why it's critical: While the vapor pressure of this compound is expected to be low, the potential for aerosol formation during handling (e.g., weighing, preparing solutions) necessitates respiratory protection.[5] It may also cause respiratory irritation.[7]
-
What to use:
-
For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be sufficient.
-
For higher-level protection or in areas with inadequate ventilation, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge should be used.[6]
-
-
Operational Protocol:
-
All handling of solid this compound should be performed in a certified chemical fume hood.
-
If a fume hood is not available, appropriate respiratory protection is mandatory.
-
Ensure you are fit-tested for the respirator you will be using.
-
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Assemble all necessary equipment and reagents before starting.
-
Ensure an emergency eyewash station and safety shower are readily accessible.[5]
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood to minimize inhalation exposure.
-
Use a spatula for transfers and avoid creating dust.
-
Close the container tightly after use.[5]
-
-
Solution Preparation:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If heating is required, do so in a controlled manner with appropriate ventilation.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly dispose of all waste as outlined in the disposal plan.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles/face shield, then lab coat).
-
Wash hands thoroughly.
-
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste:
-
Contaminated consumables (e.g., gloves, weighing paper, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Empty Containers:
-
Rinse empty containers with a suitable solvent three times, collecting the rinsate as hazardous liquid waste.
-
Dispose of the rinsed container according to your institution's guidelines.
-
Waste Disposal Workflow
Caption: Waste disposal workflow for this compound.
Emergency Protocols: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area.
This guide provides a comprehensive framework for the safe handling of this compound. Remember, safety is an ongoing commitment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before beginning any work.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Bicyclo(1.1.1)pentane-1,3-diol | C5H8O2 | CID 131295062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. capotchem.com [capotchem.com]
- 7. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
